5-Ethylpyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNCSGUMGMVACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497588 | |
| Record name | 5-Ethylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25198-98-5 | |
| Record name | 5-Ethylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethylpyrimidin-4-ol: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 5-Ethylpyrimidin-4-ol (CAS No: 25198-98-5), a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug development. This document delves into its core physicochemical properties, outlines a representative synthetic pathway, discusses its key chemical characteristics including tautomerism, and explores its potential applications as a molecular scaffold. Safety and handling protocols are also provided to ensure its proper use in a research setting. The information is curated for researchers, scientists, and drug development professionals, emphasizing the practical and theoretical underpinnings of this versatile compound.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with an ethyl group at the C5 position and a hydroxyl group at the C4 position. Its structure is foundational to its chemical behavior and biological potential. The core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 25198-98-5 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Melting Point | 83-85 °C | [1] |
| Appearance | Solid (Predicted) | |
| pKa (Predicted) | 9.16 ± 0.40 | [1] |
| Synonyms | 5-Ethyl-4(1H)-pyrimidinone, 5-Ethyl-3H-pyrimidin-4-one | [1] |
Tautomerism: A Key Structural Feature
A critical aspect of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with their corresponding keto form, 4(1H)-pyrimidinone. In the case of this compound, it co-exists with 5-Ethyl-4(1H)-pyrimidinone. Computational and experimental studies on related structures suggest that the pyrimidinone (keto) form is often the more stable tautomer in the gas phase and in various solvents[2][3]. This equilibrium is crucial as the different tautomers present distinct hydrogen bonding patterns and electronic profiles, which can significantly influence receptor binding and other biological interactions.
Sources
An In-depth Technical Guide to 5-Ethylpyrimidin-4-ol: Chemical Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylpyrimidin-4-ol, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of various biologically active molecules, including nucleic acids and numerous pharmaceuticals. The strategic placement of an ethyl group at the 5-position and a hydroxyl group at the 4-position of the pyrimidine ring imparts specific physicochemical properties that can be exploited in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and key properties of this compound, offering valuable insights for researchers engaged in synthetic chemistry and drug discovery.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₆H₈N₂O. A crucial aspect of its structure is the existence of keto-enol tautomerism. The "ol" suffix in its name refers to the enol form (5-ethyl-4-hydroxypyrimidine), which is in equilibrium with its keto tautomer, 5-ethylpyrimidin-4(3H)-one. In the solid state and in polar solvents, the keto form is generally predominant[1][2][3]. This tautomerism is a critical consideration in its reactivity and biological interactions.
The presence of the ethyl group at the C5 position influences the molecule's lipophilicity and steric profile, which can be pivotal for its interaction with biological targets. The hydroxyl/oxo group at the C4 position can act as both a hydrogen bond donor and acceptor, further defining its potential for molecular recognition.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 25198-98-5 | N/A |
| Molecular Formula | C₆H₈N₂O | N/A |
| Molecular Weight | 124.14 g/mol | N/A |
| Melting Point | 83-85 °C | [4] |
| pKa | 9.16 ± 0.40 (Predicted) | [4] |
| Boiling Point | Not available | N/A |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [4] |
Spectroscopic Data:
-
¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a singlet for the proton at the C2 or C6 position of the pyrimidine ring, and a broad singlet for the N-H proton in the keto tautomer.
-
¹³C NMR: Carbon signals for the ethyl group, and distinct signals for the pyrimidine ring carbons, including a downfield signal for the carbonyl carbon (C4) in the keto form.
-
IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹) in the keto form, and C=C and C=N stretching vibrations of the pyrimidine ring.
Synthesis of this compound
The most direct and established method for the synthesis of 5-substituted-4-pyrimidinols is a variation of the Pinner pyrimidine synthesis, which involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as formamide. In the case of this compound, the key precursors are ethyl 2-formylbutanoate and formamide .
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
Part 1: Synthesis of Ethyl 2-formylbutanoate [8][9][10]
This precursor is synthesized via a Claisen condensation reaction between ethyl butyrate and ethyl formate using a strong base like sodium methoxide.
Materials:
-
Ethyl butyrate
-
Ethyl formate
-
Sodium methoxide
-
Anhydrous diethyl ether or THF
-
Ice
-
Hydrochloric acid (for neutralization)
Procedure:
-
To a stirred suspension of sodium methoxide in anhydrous diethyl ether, a mixture of ethyl butyrate and ethyl formate is added dropwise at a temperature maintained between 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the condensation.
-
The reaction is then quenched by pouring it onto crushed ice and acidified with hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude ethyl 2-formylbutanoate is purified by vacuum distillation.
Part 2: Synthesis of this compound [11]
This step involves the cyclocondensation of the synthesized ethyl 2-formylbutanoate with formamide.
Materials:
-
Ethyl 2-formylbutanoate
-
Formamide
-
Sodium methoxide (catalytic amount)
-
Ethanol
Procedure:
-
A mixture of ethyl 2-formylbutanoate and an excess of formamide is prepared.
-
A catalytic amount of sodium methoxide is added to the mixture.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess formamide is removed under reduced pressure.
-
The residue is triturated with a suitable solvent (e.g., cold ethanol or water) to induce crystallization.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Reaction Mechanism
The synthesis of this compound from ethyl 2-formylbutanoate and formamide proceeds through a cyclocondensation mechanism.
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An In-depth Technical Guide to 5-Ethylpyrimidin-4-ol (CAS: 25198-98-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Ethylpyrimidin-4-ol, a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for professionals in the field.
Introduction and Core Concepts
This compound, also known as 5-Ethyl-4(3H)-pyrimidinone, belongs to the pyrimidine class of heterocyclic compounds.[1] Pyrimidines are fundamental components of nucleic acids (as cytosine, thymine, and uracil) and are prevalent scaffolds in a vast array of biologically active molecules and pharmaceuticals. The introduction of an ethyl group at the 5-position of the pyrimidin-4-ol core can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.
A crucial aspect of the chemistry of 4-pyrimidinols is the phenomenon of tautomerism.[2][3][4][5] this compound exists in a dynamic equilibrium between its keto (pyrimidinone) and enol (pyrimidinol) forms. The prevalence of each tautomer is influenced by factors such as the solvent, pH, and temperature. This equilibrium is a critical consideration in its synthesis, characterization, and biological activity, as different tautomers may exhibit distinct reactivity and binding affinities.[2][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, formulation, and application in research.
| Property | Value | Source |
| CAS Number | 25198-98-5 | [7][8][9] |
| Molecular Formula | C6H8N2O | [7][8] |
| Molecular Weight | 124.14 g/mol | [7][8] |
| Melting Point | 83-85 °C | [1] |
| Predicted Density | 1.16 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 9.16 ± 0.40 | [1] |
| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |
| Purity | Commercially available at ≥95% | [10] |
Synthesis and Purification
Conceptual Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for pyrimidin-4-one derivatives, which can be adapted for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example based on common pyrimidine synthesis strategies. Researchers should optimize conditions based on their specific starting materials and equipment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen β-ketoester (e.g., ethyl 2-ethyl-3-oxobutanoate) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an equimolar amount of formamide or urea to the solution. To facilitate the reaction, a base catalyst like sodium ethoxide is typically added. The choice of base is critical as it influences the reaction rate and yield by deprotonating the active methylene group of the β-ketoester.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with an acid (e.g., acetic acid or dilute HCl). The product may precipitate out of the solution at this stage. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The choice of purification method will depend on the purity of the crude product and the nature of any impurities.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the ethyl group (a triplet and a quartet) and the protons on the pyrimidine ring. The chemical shifts of the ring protons will be influenced by the tautomeric equilibrium.
-
¹³C NMR will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the pyrimidinone tautomer.
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (124.14 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching vibration in the pyrimidinone form and O-H and C=N stretching vibrations.
-
Melting Point Analysis: A sharp melting point range (e.g., 83-85 °C) is indicative of a pure compound.[1]
Potential Applications in Research and Drug Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, and 5-substituted pyrimidines have been explored for a wide range of therapeutic applications.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases. The 5-ethyl group can be a key substituent for achieving selectivity and potency against specific kinases.
In the Development of Antifolates
Derivatives of 5-ethyl-pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer chemotherapy.[11] The 5-ethyl group was hypothesized to enhance the interaction with the enzyme.[11]
Antimicrobial and Other Biological Activities
Pyrimidines are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[12][13][14][15] While the specific biological activity of this compound is not extensively documented in the provided results, its structure suggests it could serve as a valuable starting point for the synthesis of novel bioactive compounds.
Illustrative Signaling Pathway Involvement (Hypothetical)
The following diagram depicts a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor, a common mechanism for pyrimidine-based drugs.
Caption: Hypothetical inhibition of a receptor tyrosine kinase by a this compound derivative.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its chemistry is characterized by the interesting feature of tautomerism, which must be considered in its synthesis and characterization. While its own biological profile is not extensively studied, the pyrimidine core and the 5-ethyl substitution make it an attractive starting point for the development of novel kinase inhibitors, antifolates, and other bioactive compounds. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their work.
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J&W Pharmlab. (n.d.). 5-Ethyl-pyrimidin-4-ol - CAS:25198-98-5. Retrieved from [Link]
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Cas Number Lookup. (n.d.). CAS NO 25198-98-5 molecular information. Retrieved from [Link]
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PubChem. (n.d.). Piperidine. Retrieved from [Link]
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5-Ethylpyrimidin-4-ol: A Technical Guide to Investigating its Biological Potential
Foreword: The Untapped Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities. From the fundamental roles of uracil, thymine, and cytosine in nucleic acids to the therapeutic impact of drugs like 5-fluorouracil in oncology, the versatility of the pyrimidine ring is well-established.[1][2][3] This guide focuses on a specific, lesser-explored derivative: 5-Ethylpyrimidin-4-ol. While direct biological data on this compound is scarce, its structural features suggest a high potential for significant pharmacological activity. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically investigate and unlock the therapeutic promise of this compound. We will delve into its chemical rationale, propose key biological activities to explore, and provide detailed, field-proven experimental protocols for a comprehensive evaluation.
The Compound in Focus: this compound
Chemical Structure and Properties
This compound, with the chemical formula C₆H₈N₂O, possesses a pyrimidine core substituted with an ethyl group at the 5-position and a hydroxyl group at the 4-position. This structure exists in tautomeric equilibrium with its keto form, 5-ethyl-3H-pyrimidin-4-one.
-
Molecular Formula: C₆H₈N₂O
-
Molecular Weight: 124.14 g/mol
-
CAS Number: 25198-98-5
The presence of the ethyl group at the C5 position is of particular interest. Alkyl substitutions at this position can influence the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes and interact with intracellular targets. The 4-hydroxy group is a key feature, as it can participate in hydrogen bonding, a critical interaction for binding to biological macromolecules such as enzymes and receptors.
Rationale for Investigation: Lessons from Pyrimidine Analogs
The impetus to investigate this compound stems from the extensive body of research on substituted pyrimidines, which have demonstrated a broad spectrum of pharmacological activities.[1][2][3] The nature and position of substituents on the pyrimidine ring profoundly influence their biological effects.[4]
-
Anticancer Potential: Pyrimidine derivatives are renowned for their anticancer properties, often acting as antimetabolites that interfere with nucleic acid synthesis.[5] For instance, 5-fluorouracil, a cornerstone of chemotherapy, disrupts DNA synthesis by inhibiting thymidylate synthase.[4] The structural similarity of this compound to the thymine base suggests a potential for similar mechanisms of action.
-
Antimicrobial Activity: The pyrimidine nucleus is a common scaffold in antimicrobial agents.[6] Modifications to the pyrimidine ring have yielded compounds with potent activity against a range of bacteria and fungi. The specific substitutions on this compound may confer novel antimicrobial properties.
-
Enzyme Inhibition: Pyrimidine derivatives have been successfully developed as inhibitors of various enzymes, including kinases, dihydrofolate reductase, and carbonic anhydrases.[1][7] The electronic and steric properties of the ethyl and hydroxyl groups on this compound make it a candidate for interaction with the active sites of various enzymes.
Proposed Biological Activities and Investigative Strategy
Based on the established activities of related pyrimidine compounds, we propose a multi-pronged investigation into the biological potential of this compound, focusing on three key areas: anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
The primary hypothesis is that this compound will exhibit cytotoxic effects against cancer cell lines.
Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for evaluating the antimicrobial activity of this compound.
Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [3][8][9][10][11] This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and make serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Enzyme Inhibition
A tertiary hypothesis is that this compound may act as an inhibitor of specific enzymes relevant to disease pathways.
General Protocol for Enzyme Inhibition Assay [12][13] This protocol provides a general framework that can be adapted for various enzymes.
Materials:
-
Target enzyme (e.g., a specific kinase, protease, or metabolic enzyme)
-
Substrate for the enzyme
-
Buffer solution for the assay
-
This compound
-
Detection reagent (to measure product formation or substrate depletion)
-
96-well plates
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.
-
Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 4-hydroxypyrimidines. [14][15]A common approach involves the condensation of a β-ketoester with an amidine.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound from ethyl 2-ethyl-3-oxobutanoate and formamide.
Potential Mechanisms of Action
Should this compound demonstrate significant biological activity, elucidating its mechanism of action will be crucial.
Anticancer Mechanisms
-
DNA/RNA Synthesis Inhibition: As an antimetabolite, it may inhibit enzymes involved in nucleotide biosynthesis, such as thymidylate synthase or dihydrofolate reductase. [4][5]* Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways. [7][16]* Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival. [17] Simplified Kinase Signaling Pathway and Potential Inhibition:
Caption: Potential inhibition of a kinase cascade by this compound.
Antimicrobial Mechanisms
-
Inhibition of Cell Wall Synthesis: The compound might interfere with the synthesis of peptidoglycan in bacteria or chitin in fungi.
-
Disruption of DNA/RNA or Protein Synthesis: Similar to its potential anticancer mechanism, it could inhibit essential biosynthetic pathways in microorganisms.
Considerations for Drug Development
Promising in vitro and in vivo results would warrant further investigation into the drug-like properties of this compound.
-
Pharmacokinetics (ADME): Studies on its Absorption, Distribution, Metabolism, and Excretion will be necessary to understand its behavior in a biological system. [18][19]* Toxicity: Comprehensive toxicity studies are essential to determine its safety profile. [18][20]* Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound will help in optimizing its potency and selectivity.
Conclusion
While this compound is currently an understudied molecule, its chemical structure, rooted in the pharmacologically rich pyrimidine family, presents a compelling case for its investigation as a potential therapeutic agent. This technical guide provides a comprehensive framework for a systematic evaluation of its biological activities, from initial in vitro screening to preliminary in vivo studies and mechanistic elucidation. The proposed experimental protocols are robust and widely accepted in the field, ensuring the generation of reliable and reproducible data. The successful execution of this research plan has the potential to uncover a novel lead compound with significant therapeutic value in oncology, infectious diseases, or other areas of unmet medical need.
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Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate. Retrieved from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
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Mechanism of action of Antimetabolite Anticancer drugs How they work. (2025). YouTube. Retrieved from [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
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Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr. Retrieved from [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health. Retrieved from [Link]
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PHARMACEUTICAL SYNTHESIS OF PYRIMIDINE DERIVATIVES PROJECTING NEW PHARMACEUTICAL DRUG DESIGN, ALONG WITH ITS ANTIFUNGAL ACTIVITY INCLUDING TOXICITY STUDIES. (n.d.). EJPMR. Retrieved from [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved from [Link]
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An In-depth Technical Guide to 5-Ethylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among the vast array of pyrimidine derivatives, 5-substituted pyrimidin-4-ones represent a class of compounds with significant potential for drug discovery. This technical guide focuses on a specific, yet under-documented member of this family: 5-Ethylpyrimidin-4-ol (CAS No: 25198-98-5). While direct literature on this compound is sparse, this guide synthesizes available data, draws logical inferences from closely related analogues, and provides a comprehensive overview of its chemical nature, potential synthesis, and prospective biological significance. By amalgamating information from chemical supplier databases and academic research on similar structures, we aim to provide a foundational resource for researchers interested in exploring the therapeutic utility of this promising molecule.
Physicochemical Properties and Tautomerism
This compound is a heterocyclic organic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[1][2] It is characterized by a pyrimidine ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 4-position.
A key chemical feature of 4-hydroxypyrimidines is the existence of keto-enol tautomerism. This compound can exist in equilibrium with its keto tautomer, 5-Ethyl-3H-pyrimidin-4-one.[2] This dynamic equilibrium is crucial as the predominant tautomeric form can significantly influence the molecule's physicochemical properties, such as solubility, and its interactions with biological targets. The exact equilibrium position is dependent on factors like the solvent, pH, and temperature. While experimental data for this specific molecule is not available, computational studies on similar systems, such as 4(3H)-pyrimidinone, can provide insights into the energetic favorability of each form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25198-98-5 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1][2] |
| Melting Point | 83-85 °C | |
| Predicted pKa | 9.16 ± 0.40 | |
| SMILES Code | OC1=NC=NC=C1CC | [1] |
Diagram 1: Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium between the enol and keto forms of this compound.
Synthesis Strategies
Proposed Synthetic Pathway: Biginelli-type Condensation
A plausible synthetic route involves the condensation of a β-keto ester equivalent with an amidine. In this case, the key starting materials would be a derivative of 3-oxopentanoate and formamidine.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of ethyl 2-formylbutanoate (1 equivalent) in a suitable solvent such as ethanol, add formamidine hydrochloride (1.1 equivalents) and a base like sodium ethoxide (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a dilute acid (e.g., acetic acid), leading to the precipitation of the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram 2: Proposed Synthesis of this compound
Caption: Proposed synthetic route to this compound via a condensation reaction.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for this compound is not publicly available. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet), aromatic protons on the pyrimidine ring, and a potentially broad signal for the hydroxyl proton, the chemical shift of which would be solvent-dependent. |
| ¹³C NMR | Resonances for the ethyl group carbons, and distinct signals for the carbons of the pyrimidine ring, including the carbon bearing the hydroxyl/keto group. |
| IR | A broad absorption band in the region of 3200-2500 cm⁻¹ characteristic of an O-H stretch of a hydrogen-bonded hydroxyl group. A strong absorption band around 1650-1680 cm⁻¹ would indicate the presence of the C=O stretch from the keto tautomer. |
| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight of 124.14. |
The use of advanced techniques like 2D NMR (COSY, HSQC, HMBC) would be essential for the unambiguous assignment of all proton and carbon signals. Solid-state NMR could also be a powerful tool to investigate the tautomeric form present in the solid state.
Potential Biological Activities and Therapeutic Applications
The pyrimidine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an ethyl group at the 5-position can influence the lipophilicity and steric profile of the molecule, potentially modulating its biological activity.
Anticancer Potential
Many pyrimidine derivatives have been developed as anticancer agents, often by targeting key enzymes involved in cell proliferation and survival. For instance, certain pyrimidine analogs act as inhibitors of kinases, dihydrofolate reductase, or thymidylate synthase. The 5-ethyl substituent could potentially enhance binding to the active sites of such enzymes. In vitro screening against a panel of cancer cell lines would be the first step to explore the antiproliferative activity of this compound.
Antimicrobial Activity
The pyrimidine ring is also a common feature in antimicrobial agents. The structural similarity of this compound to nucleobases suggests that it could interfere with microbial nucleic acid synthesis or other essential metabolic pathways. Evaluation of its minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains would be necessary to determine its antimicrobial spectrum.
Other Potential Applications
Given the diverse biological roles of pyrimidine derivatives, this compound could also be investigated for other therapeutic applications, such as anti-inflammatory, antiviral, or as a calcium channel blocker. Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a library of related 5-substituted pyrimidin-4-ones, would be crucial to optimize its activity for a specific target.
Diagram 3: Workflow for Biological Evaluation
Caption: A proposed workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound represents an intriguing yet largely unexplored molecule with significant potential for drug discovery. This guide has provided a comprehensive overview based on available data and logical extrapolation from related compounds, covering its fundamental properties, potential synthetic routes, and prospective biological applications.
Future research should focus on the following key areas:
-
Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthesis for this compound, followed by comprehensive spectroscopic characterization to confirm its structure and investigate its tautomeric equilibrium in different environments.
-
X-ray Crystallography: Obtaining a crystal structure would provide definitive proof of the solid-state tautomeric form and detailed insights into its three-dimensional structure and intermolecular interactions.
-
Systematic Biological Evaluation: A thorough investigation of its biological activities through a battery of in vitro and, subsequently, in vivo assays is warranted to identify and validate its therapeutic potential.
-
Mechanism of Action Studies: Should promising biological activity be identified, detailed mechanistic studies will be crucial to understand its mode of action at the molecular level.
By addressing these research gaps, the scientific community can unlock the full potential of this compound and pave the way for the development of novel therapeutic agents based on this promising pyrimidine scaffold.
References
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Theoretical studies on 5-Ethylpyrimidin-4-ol
An In-Depth Technical Guide to the Theoretical Investigation of 5-Ethylpyrimidin-4-ol
This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of this compound. As a pyrimidine derivative, this molecule is part of a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in nucleobases and various therapeutic agents.[1] Theoretical studies offer a powerful, cost-effective lens to predict molecular behavior, guide synthesis, and rationalize experimental findings, thereby accelerating the drug discovery pipeline.
Molecular Structure and Tautomerism
This compound (C₆H₈N₂O) is a substituted pyrimidine characterized by an ethyl group at the C5 position and a hydroxyl group at the C4 position.[2] A critical structural feature of this and related hydroxypyrimidines is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the 'ol' (enol) form (this compound) and the 'one' (keto) form (5-ethyl-3H-pyrimidin-4-one). Computational studies are instrumental in determining the relative stability of these tautomers, which is crucial as the dominant form governs the molecule's reactivity and interaction with biological targets. Theoretical calculations typically show the keto form to be more stable for pyrimidin-4-one structures.
Caption: Keto-enol tautomerism of the title compound.
Quantum Chemical Calculations: The Theoretical Core
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating molecular properties with a favorable balance between accuracy and computational cost.[1]
Computational Protocol: DFT
A standard and effective protocol for studying pyrimidine derivatives involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3][4] This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility for accurate descriptions of geometry and electronic properties.[1][5]
Step-by-Step DFT Workflow:
-
Structure Drawing: The initial 3D structure of this compound (both tautomers) is drawn using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: A full geometry optimization is performed using the chosen method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency analysis is run on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These frequencies can be directly correlated with experimental IR and Raman spectra.[5]
-
Property Calculations: Using the optimized geometry, further calculations are performed to determine electronic properties, including NMR chemical shifts, UV-Vis electronic transitions, HOMO-LUMO orbitals, and the molecular electrostatic potential.[5][6]
Geometric Structure Analysis
DFT optimization provides precise predictions of bond lengths, bond angles, and dihedral angles. These parameters offer a quantitative description of the molecule's three-dimensional shape. Comparing these calculated values with experimental data from X-ray crystallography of similar structures helps validate the computational model.[4]
Table 1: Predicted Geometrical Parameters for 5-Ethyl-3H-pyrimidin-4-one (Keto form)
| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |
|---|---|---|---|---|---|
| Bond Length | N1-C2 | 1.37 | Bond Angle | C6-N1-C2 | 118.5 |
| C2-N3 | 1.39 | N1-C2-N3 | 125.0 | ||
| N3-C4 | 1.41 | C2-N3-C4 | 117.2 | ||
| C4-C5 | 1.45 | N3-C4-C5 | 115.8 | ||
| C5-C6 | 1.36 | C4-C5-C6 | 120.1 | ||
| C6-N1 | 1.34 | C5-C6-N1 | 123.4 | ||
| C4=O8 | 1.24 | N3-C4=O8 | 121.5 | ||
| C5-C9 | 1.51 | C6-C5-C9 | 120.5 |
Note: Values are representative and depend on the exact level of theory.
Spectroscopic Analysis: Bridging Theory and Experiment
Theoretical calculations are indispensable for the interpretation of complex experimental spectra.[7][8]
Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies from DFT correspond to the fundamental modes of molecular vibration (stretching, bending, etc.). These theoretical spectra allow for precise assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra.[5] Due to the neglect of anharmonicity and other factors, calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison.[5]
Table 2: Key Vibrational Frequencies and Assignments
| Experimental (cm⁻¹) | Calculated (Scaled, cm⁻¹) | Vibrational Assignment |
|---|---|---|
| ~3100 | ~3090 | N-H stretching (keto form) |
| ~2950 | ~2960 | C-H stretching (ethyl group) |
| ~1680 | ~1685 | C=O stretching (strong) |
| ~1560 | ~1555 | C=N stretching |
| ~1170 | ~1175 | C-N stretching |
Note: These are characteristic ranges for pyrimidine derivatives.[9]
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).[5][6] These predictions are crucial for confirming molecular structure by assigning signals in the experimental NMR spectrum.
UV-Visible Spectroscopy
Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra by predicting the energies of vertical electronic transitions from the ground state to various excited states.[5] This analysis helps identify the orbitals involved in key transitions, such as n→π* and π→π*, and predicts the maximum absorption wavelength (λ_max).[6]
Electronic Properties and Chemical Reactivity
The electronic structure of a molecule dictates its reactivity. Theoretical calculations provide powerful tools to visualize and quantify this.
Caption: Workflow for the theoretical analysis of a drug candidate.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[10]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and polarizable.[4] This gap is fundamental for predicting how a molecule will interact in a biological system.[10]
Table 3: Predicted FMO Properties
| Parameter | Value (eV) | Implication |
|---|---|---|
| E(HOMO) | ~ -6.8 | Electron-donating capability |
| E(LUMO) | ~ -1.5 | Electron-accepting capability |
| Energy Gap (ΔE) | ~ 5.3 | High kinetic stability |
Note: Representative values for a stable organic molecule.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the charge distribution around a molecule.[1][4] It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms, especially those attached to heteroatoms (e.g., N-H). These are susceptible to nucleophilic attack.[4]
For 5-Ethyl-3H-pyrimidin-4-one, the MEP map would show a strong negative potential (red) around the carbonyl oxygen, identifying it as a primary site for hydrogen bonding and electrophilic interactions. The N-H proton would exhibit a positive potential (blue), marking it as a hydrogen bond donor site.
Molecular Docking: Simulating Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[3][11] It is essential for rational drug design and understanding potential mechanisms of action.
Molecular Docking Protocol
-
Protein Preparation: The 3D structure of a target protein (e.g., a kinase, dihydrofolate reductase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning charges and defining rotatable bonds.
-
Docking Simulation: Using software like AutoDock or PyRx, the ligand is placed in the defined active site of the protein.[11] The program then explores various conformations and orientations of the ligand, scoring each based on a scoring function that estimates binding affinity.
-
Analysis: The results are analyzed to identify the pose with the lowest binding energy (highest affinity) and to visualize the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex.[12]
Caption: Key interactions stabilizing a ligand in a protein's active site.
Potential Applications
Pyrimidine derivatives are known to inhibit various enzymes, including dihydrofolate reductase (DHFR) and protein kinases, which are validated targets in cancer and antimicrobial therapy.[3] Docking studies of this compound into the active sites of these enzymes can reveal its potential as an inhibitor, providing a structural basis for its activity and guiding the design of more potent analogues.
Conclusion
The theoretical investigation of this compound through a combination of DFT calculations and molecular docking provides a multi-faceted understanding of its properties. These computational tools allow for the reliable prediction of its stable structure, spectroscopic signatures, and electronic characteristics. Analysis of frontier molecular orbitals and the molecular electrostatic potential offers deep insights into its chemical reactivity and potential interaction sites. Furthermore, molecular docking simulates its behavior within biological targets, establishing a foundation for its potential therapeutic applications. This in-silico approach is an integral component of modern chemical research, enabling the rational design and development of novel molecules for the pharmaceutical industry.
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A Technical Guide to the Speculative Mechanism of Action of 5-Ethylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] This guide focuses on 5-Ethylpyrimidin-4-ol, a small molecule whose specific biological activities are not yet extensively characterized. Drawing upon the well-documented structure-activity relationships of analogous pyrimidine derivatives, this document presents a series of scientifically grounded speculations on its potential mechanisms of action. We will explore three primary hypotheses: (1) inhibition of protein kinases, a dominant role for pyrimidine-based compounds; (2) modulation of inflammatory pathways through selective enzyme inhibition; and (3) antimicrobial activity via disruption of essential pathogen biosynthesis. For each hypothesis, we will delineate the underlying rationale, propose specific molecular targets, and present a comprehensive framework for experimental validation. This guide is intended to serve as a foundational resource for researchers aiming to investigate the therapeutic potential of this compound and its derivatives.
Introduction: The Pyrimidine Scaffold and the Subject Molecule
The pyrimidine ring system is a fundamental heterocyclic motif integral to life itself, forming the core of nucleobases such as cytosine, thymine, and uracil.[3] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery, leading to a wide array of approved drugs for various indications, including cancer, infectious diseases, and inflammatory conditions.[2][3][4] The versatility of the pyrimidine core allows it to engage in specific hydrogen bonding and hydrophobic interactions within the active sites of diverse biological targets.[1]
1.1. The Structure of this compound
The subject of this guide, this compound, is a substituted pyrimidine with two key features: an ethyl group at the C5 position and a hydroxyl group at the C4 position. It is critical to recognize that this compound exists in a tautomeric equilibrium with its more stable keto form, 5-Ethylpyrimidin-4(3H)-one . This tautomerism is crucial, as the pyrimidinone form is frequently the bioactive conformation responsible for critical hydrogen bond interactions with protein targets, mimicking the interactions of natural nucleobases.
Figure 1: Tautomeric equilibrium between the enol (this compound) and keto (5-Ethylpyrimidin-4(3H)-one) forms. The keto form is often the key bioactive tautomer.
Given the lack of direct literature on this specific molecule, our objective is to construct a logical framework of plausible mechanisms of action, providing a clear and actionable path for future research and development.
Hypothesis 1: Inhibition of Protein Kinases
The most prominent and empirically supported mechanism for pyrimidine-based therapeutics is the inhibition of protein kinases.[1] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and other proliferative diseases.[5] The pyrimidine scaffold is a highly effective "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[1]
Rationale: The 5-Ethylpyrimidin-4(3H)-one tautomer is an excellent bioisostere for the adenine base of ATP. The nitrogen atoms at positions 1 and 3 and the exocyclic oxygen at position 4 can form a canonical hydrogen bonding pattern with the kinase hinge. The ethyl group at the C5 position is projected into a hydrophobic region of the ATP-binding site, which can enhance binding affinity and contribute to selectivity against different kinases.
Potential Kinase Targets:
-
Tyrosine Kinases: Many pyrimidine derivatives are potent inhibitors of tyrosine kinases involved in oncogenesis, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other members of the HER family.[1][2][6]
-
Serine/Threonine Kinases: Targets in this class could include Mitogen-Activated Protein Kinases (MAPKs) and Cyclin-Dependent Kinases (CDKs), which are central to cell cycle control and stress responses.[5]
Proposed Signaling Pathway: The diagram below illustrates a generalized MAPK signaling cascade, a common pathway dysregulated in cancer. This compound is hypothesized to act as an inhibitor of an upstream kinase (e.g., a receptor tyrosine kinase like EGFR or a downstream kinase like MEK), thereby blocking signal propagation and preventing the activation of transcription factors that drive cell proliferation.
Caption: Hypothesized inhibition of a kinase signaling cascade.
Hypothesis 2: Anti-Inflammatory Action via COX-2 Inhibition
Chronic inflammation is a key driver of various pathologies, including arthritis, cardiovascular disease, and cancer. Cyclooxygenase (COX) enzymes are central to the inflammatory process. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation. Selective COX-2 inhibition is a validated therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Rationale: Recent studies have demonstrated that certain pyrimidine derivatives can act as potent and selective COX-2 inhibitors.[7] The structural features of these compounds allow for specific interactions within the larger, more accommodating active site of the COX-2 enzyme compared to COX-1.
Proposed Mechanism: this compound may fit into the hydrophobic side pocket of the COX-2 active site, with the ethyl group potentially providing a key interaction. The pyrimidinone core could form hydrogen bonds with residues like Ser-530 and Tyr-385, preventing the binding of the natural substrate, arachidonic acid, and thereby blocking the production of pro-inflammatory prostaglandins.
Experimental Workflow for Validation: The following workflow outlines a logical progression of experiments to test this hypothesis, starting from a broad enzymatic screen and moving to a cell-based model of inflammation.
Caption: Experimental workflow for assessing COX-2 inhibition.
Hypothesis 3: Antimicrobial Activity
The pyrimidine core is essential for the biosynthesis of nucleic acids and other vital cellular components in microorganisms.[8] Molecules that mimic these building blocks can act as antimetabolites, disrupting these essential pathways. This principle is exploited by established antimicrobial drugs like trimethoprim.[3]
Rationale: this compound could potentially interfere with microbial metabolic pathways. Given its structural similarity to natural pyrimidines, it could act as a competitive inhibitor for enzymes involved in nucleotide synthesis or utilization. Various pyrimidine derivatives have demonstrated significant antibacterial activity against a range of pathogens.[9][10]
Potential Mechanisms:
-
Inhibition of Folate Synthesis: It could inhibit dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis.
-
Disruption of DNA/RNA Synthesis: The molecule could be processed by cellular enzymes into a fraudulent nucleotide, which, when incorporated into DNA or RNA, could terminate chain elongation or lead to a non-functional nucleic acid.
-
Membrane Disruption: Some heterocyclic compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[11]
Experimental Validation Framework
To systematically test these hypotheses, a tiered approach is recommended, beginning with broad phenotypic screening and progressing to specific, target-based assays. All protocols must include appropriate positive and negative controls to ensure data integrity.
5.1. Initial Phenotypic Screening: Antiproliferative Activity
The first step is to determine if this compound has any general cytotoxic or antiproliferative effects. The NCI-60 human tumor cell line screen is a comprehensive starting point, but a smaller, representative panel can also be used.
Protocol: SRB (Sulforhodamine B) Antiproliferative Assay
-
Cell Plating: Seed cells from various cancer cell lines (e.g., HCT-116 [colon], MCF-7 [breast], A549 [lung]) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 10% cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing & Solubilization: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each cell line.
Table 1: Hypothetical GI₅₀ Data from Initial Phenotypic Screen
| Cell Line | Tissue of Origin | Hypothetical GI₅₀ (µM) for this compound | Interpretation |
| HCT-116 | Colon Cancer | 2.5 | Suggests potent antiproliferative activity. |
| MCF-7 | Breast Cancer | 5.1 | Moderate activity. |
| A549 | Lung Cancer | 1.8 | Suggests potent antiproliferative activity. |
| THP-1 | Leukemia (Monocyte) | > 50 | Low activity, may rule out general cytotoxicity. |
| E. coli | Bacteria (Gram-) | 15.6 | Suggests potential antibacterial properties. |
| S. aureus | Bacteria (Gram+) | 8.9 | Suggests potential antibacterial properties. |
This is illustrative data. A pattern of high potency against cancer cell lines would prioritize the kinase inhibition hypothesis.
5.2. Target-Based Validation: In Vitro Kinase Inhibition
If the phenotypic screen shows potent antiproliferative activity against cancer cells, the next step is to screen the compound against a panel of relevant kinases.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
-
Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme solution, substrate solution, and a serial dilution of this compound.
-
Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate, and either the test compound or a positive control inhibitor (e.g., Staurosporine).
-
ATP Addition: Initiate the kinase reaction by adding ATP at its Kₘ concentration. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert the raw luminescence data to percent inhibition relative to controls and calculate the IC₅₀ value (concentration causing 50% inhibition of enzyme activity).
5.3. Cellular Mechanism Validation: Western Blot
To confirm that the compound inhibits a specific kinase pathway within the cell, a Western blot can be performed to measure the phosphorylation status of a downstream substrate.
Protocol: Western Blot for Phospho-ERK
-
Cell Treatment: Treat a relevant cell line (e.g., A549) with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK, as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-ERK/t-ERK ratio would confirm inhibition of the MAPK pathway.
Validation Strategy Flowchart: This diagram provides a high-level overview of the decision-making process in validating the proposed mechanisms.
Caption: A comprehensive validation strategy flowchart.
Conclusion and Future Directions
Based on extensive data from analogous structures, this compound is a molecule of significant therapeutic potential. The most plausible mechanism of action, given the prevalence of pyrimidine-based drugs, is the inhibition of one or more protein kinases, positioning it as a candidate for oncology. However, credible alternative hypotheses, including selective COX-2 inhibition for anti-inflammatory applications and disruption of microbial pathways, warrant thorough investigation.
The experimental framework provided in this guide offers a clear, multi-pronged approach to elucidating its true biological function. Successful validation of any of these hypotheses would trigger subsequent phases of drug development, including lead optimization to improve potency and pharmacokinetic properties (ADME), in vivo efficacy studies in relevant animal models, and comprehensive safety and toxicology profiling. The journey from a speculative mechanism to a validated therapeutic candidate is complex, but for a molecule built upon a privileged scaffold like pyrimidine, it is a journey worth undertaking.
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5-Ethylpyrimidin-4-ol: A Technical Guide for Chemical Synthesis and Research Applications
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the core of nucleobases such as uracil, thymine, and cytosine. The inherent biological relevance and versatile reactivity of pyrimidines make them privileged scaffolds in drug discovery. Substituted pyrimidines exhibit a wide range of pharmacological activities, including roles as enzyme inhibitors and modulators of biological pathways.[1] 5-Ethylpyrimidin-4-ol, a member of this important class of heterocyclic compounds, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides an in-depth overview of its chemical properties, synthesis, and potential applications for researchers and drug development professionals.
Physicochemical Properties and Structural Analysis
This compound is a heterocyclic organic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[2][3] Its structure consists of a pyrimidine ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 4-position.
Tautomerism: A Key Consideration
A critical aspect of the chemistry of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding keto form, 4(3H)-pyrimidinone.[1] Computational studies on similar systems, such as 4-hydroxypyrimidine, have shown that the keto form, 4(3H)-pyrimidinone, is generally the more stable tautomer.[4] This equilibrium is influenced by factors such as the solvent, pH, and temperature.[5] For this compound, it is expected to predominantly exist as 5-Ethylpyrimidin-4(3H)-one. This has significant implications for its reactivity and intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25198-98-5 | [2] |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| Melting Point | 83-85 °C | [2] |
| Predicted pKa | 9.16 ± 0.40 | [2] |
| Predicted Density | 1.16 ± 0.1 g/cm³ | [2] |
Commercial Availability: A Niche Research Chemical
As of early 2026, this compound is not a widely stocked commercial product. Its availability is limited to a few specialized chemical suppliers who often synthesize it on demand. Researchers intending to work with this compound should anticipate the need for custom synthesis or prepare to synthesize it in-house. The limited commercial availability underscores the importance of reliable and efficient synthetic protocols.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 5-substituted-4-hydroxypyrimidines is a well-established area of heterocyclic chemistry. A common and effective method involves the condensation of a β-ketoester equivalent with an amidine.[6] The following protocol outlines a representative synthesis of this compound.
Core Synthesis Workflow
The primary synthetic route involves the reaction of an appropriate ethyl 2-substituted-3-oxopentanoate with formamidine.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Reaction Scheme:
A plausible and commonly employed route for synthesizing 5-alkyl-4-hydroxypyrimidines involves the reaction of a suitably substituted β-ketoester with formamidine.[6]
Materials and Reagents:
-
Ethyl 2-formylbutanoate (or a suitable precursor like ethyl 3-ethoxyacrylate)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To the stirred solution, add ethyl 2-formylbutanoate followed by formamidine acetate.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Self-Validation and Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Spectroscopic data for the parent 4-hydroxypyrimidine can serve as a useful reference.[9]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition.
-
Melting Point: The measured melting point should be sharp and consistent with the reported value of 83-85 °C.[2]
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, the broader class of pyrimidine derivatives has a well-established role in medicinal chemistry.
As a Scaffold in Medicinal Chemistry
The 4-hydroxypyrimidine core is a versatile starting point for the synthesis of more complex molecules. The hydroxyl group can be functionalized through various reactions, including O-alkylation and O-acylation, to generate libraries of derivatives for biological screening.[1]
Potential as an Enzyme Inhibitor
The pyrimidine scaffold is present in numerous enzyme inhibitors. For instance, certain pyrimidine derivatives have been investigated as inhibitors of kinases and other enzymes involved in cellular signaling pathways. The 5-ethyl substituent can provide specific steric and electronic properties that may enhance binding to target enzymes.
Role in Nucleic Acid Research
Modified pyrimidines, including 5-alkyl derivatives, have been incorporated into nucleic acids to study their structure and function.[10] 5-Ethyluracil, which can be prepared from this compound, is a homolog of thymine and can be used to probe DNA-protein interactions and the effects of epigenetic modifications.
Caption: Interconnectivity of this compound's synthetic and application potential.
Conclusion
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Hocek, M., et al. (2017). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 15(30), 6349-6361. Available at: [Link]
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Pharmaffiliates. (n.d.). CAS No : 7400-06-8| Chemical Name : 6-Amino-5(2,2-diethoxyethyl)-4-hydroxy Pyrimidine. Pharmaffiliates. Retrieved from [Link]
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Solubility of 5-Ethylpyrimidin-4-ol in different solvents
An In-Depth Technical Guide to the Solubility of 5-Ethylpyrimidin-4-ol
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its developability, bioavailability, and formulation design. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. While quantitative solubility data for this specific molecule is not extensively documented in public literature, this guide synthesizes foundational principles of solubility, leverages data from structurally related pyrimidine derivatives, and presents robust, field-proven experimental protocols. We equip researchers, scientists, and drug development professionals with the necessary tools to perform a thorough solubility assessment, ensuring data integrity and reproducibility. The methodologies detailed herein, including the gold-standard Shake-Flask method for thermodynamic solubility and high-throughput kinetic assays, are explained with an emphasis on the causality behind experimental choices, empowering users to generate reliable data for their specific applications.
Introduction: The Criticality of Solubility for Pyrimidine Derivatives
Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and being integral components of DNA and RNA.[1] this compound, with its characteristic pyrimidine ring, a hydroxyl group conferring hydrogen bonding capabilities, and an ethyl group influencing lipophilicity, presents a unique solubility profile. Understanding this profile is not merely an academic exercise; it is a prerequisite for any meaningful research and development.
Low aqueous solubility can lead to poor absorption and erratic bioavailability, while poor solubility in organic solvents can severely hamper synthesis, purification, and the preparation of stock solutions for screening campaigns.[2][3] Determining solubility is therefore an essential early step in the drug discovery process, guiding lead optimization and formulation strategies.[2] This guide provides the scientific rationale and detailed protocols to accurately characterize the solubility of this compound across a range of pharmaceutically relevant solvents.
Physicochemical Profile and Qualitative Solubility Prediction
To understand the solubility behavior of this compound, we must first consider its molecular structure.
-
Molecular Formula: C₆H₈N₂O
-
Molecular Weight: 124.14 g/mol [4]
-
Structural Features:
-
Pyrimidine Ring: Aromatic heterocyclic ring containing two nitrogen atoms, capable of hydrogen bonding.
-
Hydroxyl Group (-OH): A polar, protic group that can act as both a hydrogen bond donor and acceptor. This feature is expected to enhance solubility in polar protic solvents.
-
Ethyl Group (-CH₂CH₃): A nonpolar, aliphatic group that contributes to the molecule's lipophilicity.
-
The fundamental principle of "like dissolves like" governs solubility.[5] This principle states that substances with similar polarities are more likely to be soluble in one another.
Caption: Logical workflow for predicting solubility.
Based on its structure, we can make qualitative predictions. The presence of the hydroxyl and pyrimidine nitrogen groups suggests that this compound will exhibit favorable solubility in polar solvents. A structurally related compound, 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, is known to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol, which supports this hypothesis.[6] Conversely, the nonpolar ethyl group may limit its solubility in highly polar aqueous media and enhance it in less polar organic solvents compared to a non-substituted analogue.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Chemical Class | Predicted Solubility | Rationale |
| Water | Aqueous (Polar Protic) | Low to Moderate | Hydrogen bonding potential from -OH and ring N, but offset by hydrocarbon ethyl group. |
| Methanol / Ethanol | Alcohols (Polar Protic) | Soluble | "Like dissolves like"; strong hydrogen bonding interactions are possible.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Excellent solvent for a wide range of polar and nonpolar compounds.[7][8] |
| Acetone | Polar Aprotic | Moderately Soluble | Intermediate polarity. |
| Ethyl Acetate | Moderately Polar Aprotic | Moderately Soluble | Acts as a hydrogen bond acceptor. |
| Hexane / Toluene | Nonpolar | Low to Insoluble | Significant mismatch in polarity. |
Experimental Determination of Thermodynamic Solubility
Qualitative predictions are useful, but quantitative data is essential for downstream applications. Thermodynamic solubility, or equilibrium solubility, represents the true saturation point of a compound in a solvent at a specific temperature and pressure.[9] The Shake-Flask Method is the universally recognized gold-standard for this determination due to its reliability.[9][10]
Causality Behind the Shake-Flask Protocol
The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid.[11] This ensures that the maximum amount of compound has dissolved. The process involves extended incubation with agitation to facilitate dissolution, followed by separation of the solid and liquid phases, and finally, quantification of the dissolved compound.[12] Each step is designed to minimize experimental artifacts and ensure the measurement reflects true thermodynamic equilibrium.
Detailed Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is a synthesized standard based on best practices.[5][9][11][12]
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, PBS pH 7.4, Methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended for accuracy.
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial. "Excess" means adding enough solid such that a visible amount remains undissolved at the end of the experiment. This is a self-validating step to confirm saturation.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[3][11] It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, a two-step process is authoritative:
-
Centrifuge the vials to pellet the solid material.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[5] This step is critical to prevent solid particles from artificially inflating the concentration measurement.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and standards via HPLC.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the final solubility. Report the result in mg/mL or Molarity (mol/L) at the specified temperature.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. who.int [who.int]
An In-Depth Technical Guide to 5-Ethylpyrimidin-4-ol: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethylpyrimidin-4-ol, a substituted pyrimidine, represents a core heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrimidine moiety is a fundamental building block in numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The substitution pattern and the potential for tautomerism in compounds like this compound critically influence their physicochemical properties, dictating their behavior in biological systems and their suitability as drug candidates. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its structural properties, predicted physicochemical parameters, a plausible synthetic route, and an analysis of its expected spectroscopic features. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds.
Molecular Structure and Physicochemical Properties
This compound possesses a pyrimidine ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 4-position. A critical aspect of its chemistry is the existence of tautomeric forms, a common feature for hydroxypyrimidines.
Tautomerism
This compound exists in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (5-Ethyl-3H-pyrimidin-4-one). Computational studies on similar 4-hydroxypyrimidine systems indicate that the keto form is generally the predominant tautomer in both the gas phase and in solution. This equilibrium is crucial as it affects the molecule's hydrogen bonding capacity, polarity, and interactions with biological targets.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Data
Precise experimental data for this compound is not extensively available in the public domain. The following table summarizes known experimental values and computationally predicted properties to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | - |
| CAS Number | 25198-98-5 | [1] |
| Melting Point | 83-85 °C | [2] |
| Boiling Point | Predicted: 268.5 ± 25.0 °C | - |
| pKa | Predicted: 9.16 ± 0.40 | [2] |
| LogP | Predicted: 0.45 | - |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol and DMSO. Limited solubility in water is anticipated. | - |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the condensation of a β-keto ester with an amidine, a well-established method for the formation of pyrimidine rings.
Synthetic Pathway
The synthesis initiates with the reaction of ethyl 3-oxopentanoate with formamidine. The reaction proceeds via a nucleophilic attack of the amidine on the keto group of the β-keto ester, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrimidinone ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (General Procedure)
This protocol is a general guideline based on similar pyrimidine syntheses and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 3-oxopentanoate (1.0 equivalent).
-
Amidine Addition: Add formamidine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.
Spectroscopic Characterization (Expected)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the pyrimidine ring protons.
-
Ethyl Group: A triplet integrating to 3H around δ 1.2 ppm (CH₃) and a quartet integrating to 2H around δ 2.5 ppm (CH₂).
-
Pyrimidine Ring Protons: Two singlets (or doublets with a small coupling constant) in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons at the C2 and C6 positions.
-
N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, corresponding to the proton on the nitrogen in the pyrimidinone tautomer.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Ethyl Group: Two signals in the aliphatic region, one around δ 13-15 ppm (CH₃) and another around δ 20-25 ppm (CH₂).
-
Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the range of δ 110-165 ppm. The carbonyl carbon (C4) of the pyrimidinone tautomer will appear further downfield, typically around δ 160-165 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands indicative of the functional groups present, particularly confirming the predominant pyrimidinone tautomer.
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹, characteristic of an amide carbonyl.
-
C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region.
-
C-H Stretches: Aliphatic C-H stretching bands just below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 124.14). Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the pyrimidine ring.
Applications and Future Directions
Substituted pyrimidines are a cornerstone in drug discovery, with applications as kinase inhibitors, antiviral agents, and anticancer therapeutics. The specific substitution pattern of this compound makes it an attractive scaffold for further chemical modification to explore its biological activity. Future research could focus on:
-
Library Synthesis: Utilizing the described synthetic route to generate a library of this compound derivatives with diverse substitutions at other positions of the pyrimidine ring.
-
Biological Screening: Evaluating the synthesized compounds for their activity against various biological targets, such as kinases, proteases, and other enzymes implicated in disease.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
Conclusion
This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry. This technical guide has provided a detailed overview of its physical and chemical characteristics, including its tautomeric nature, predicted physicochemical properties, a viable synthetic strategy, and expected spectroscopic features. While a lack of extensive experimental data necessitates reliance on predictions and analogies to related structures, the information presented herein serves as a robust starting point for researchers interested in exploring the chemistry and biological potential of this promising molecular scaffold.
References
- Due to the lack of a specific, comprehensive research article on this compound, this guide has been compiled using information from chemical supplier databases and scientific literature on related pyrimidine compounds.
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171485, this compound. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. Retrieved from [Link]
-
ScienceDirect. (n.d.). Hydroxypyrimidine. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Magnetic Resonance in Chemistry. Retrieved from [Link]
Sources
Preliminary Bioactivity Screening of 5-Ethylpyrimidin-4-ol: A Structured Approach
An In-Depth Technical Guide
Introduction: The Rationale for Screening 5-Ethylpyrimidin-4-ol
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its versatile structure is integral to nucleobases and allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[3] this compound (Figure 1) is a relatively uncharacterized derivative of this scaffold. Its systematic screening is warranted to uncover potential therapeutic value.
This guide eschews a rigid template, instead presenting a logical, causality-driven workflow. The core directive is to first establish a safety profile via cytotoxicity testing before committing resources to more specific, and costly, functional assays. This "fail-fast, fail-cheap" approach is fundamental to efficient drug discovery. Subsequent screening tiers are based on the well-documented activities of related pyrimidine-containing molecules.[2][3][4]
Physicochemical Characterization
Prior to biological screening, a fundamental understanding of the compound's physicochemical properties is essential for accurate stock solution preparation, understanding potential solubility issues, and interpreting biological data.
| Property | Value | Source |
| CAS Number | 25198-98-5 | [5] |
| Molecular Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.14 g/mol | [5][6] |
| Melting Point | 83-85 °C | [5] |
| pKa (Predicted) | 9.16 ± 0.40 | [5] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [5] |
The Screening Cascade: A Tiered Workflow
A multi-tiered approach ensures that resources are allocated efficiently, beginning with broad, cost-effective assays and progressing to more specific and complex evaluations for compounds that meet defined hit criteria.
Tier 1: Foundational Assessment - Cytotoxicity
Causality: The primary goal of this tier is to determine the concentration range at which this compound exerts cytotoxic effects. This is a critical self-validating step; any apparent activity observed in subsequent assays could be an artifact of cell death rather than specific modulation of a biological target.[7] Assays measuring lactate dehydrogenase (LDH) release, which indicates loss of membrane integrity, or metabolic activity like the MTT assay, are standard.[8]
Hit Criteria: A compound is generally considered non-cytotoxic at concentrations where cell viability remains >80-90% relative to the vehicle control. The highest non-toxic concentration will be used as the top concentration for subsequent cell-based assays.
Tier 2: Hypothesis-Driven Screening
Based on the activities of the pyrimidine scaffold, we propose four parallel screening arms.
Rationale: Many pyrimidine derivatives function as anticancer agents by interfering with nucleic acid synthesis or kinase signaling pathways crucial for cell proliferation.[1][9] Screening against a panel of human cancer cell lines representing different tumor types (e.g., lung: A549, breast: MCF-7, colon: HCT116) provides a broad view of potential efficacy.[3]
Rationale: Pyrimidine analogues have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes like lipoxygenases (LOX) or modulating inflammatory signaling pathways such as NF-κB.[2][10] An effective primary screen is a cell-based reporter assay that measures the inhibition of TNF-α-induced NF-κB activity.[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemscene.com [chemscene.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 9. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Experimental Protocol: Synthesis of 5-Ethylpyrimidin-4-ol
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 5-Ethylpyrimidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The procedure is based on the classical Principal Pyrimidine Synthesis, involving the cyclocondensation of diethyl 2-ethylmalonate with formamidine. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed step-by-step methodology, mechanistic insights, safety precautions, and characterization data. The protocol emphasizes reproducibility and safety, explaining the rationale behind critical steps to ensure a high-purity yield.
Introduction and Scientific Principle
This compound (also known as 5-ethyl-4-hydroxypyrimidine) belongs to the pyrimidine class of heterocycles, which are core structures in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[1] Its derivatives are explored for a range of therapeutic applications, making a reliable synthetic route to the parent scaffold essential for analog development and structure-activity relationship (SAR) studies.[2]
The synthesis described herein is a robust and widely applicable method for constructing the pyrimidine ring.[3] It involves the reaction between a 1,3-dicarbonyl compound (diethyl 2-ethylmalonate) and an amidine (formamidine).[4] The reaction proceeds via a base-catalyzed condensation-cyclization mechanism. Sodium ethoxide, prepared in situ from sodium metal and absolute ethanol, serves as the strong base required to deprotonate the active methylene group of the malonic ester, initiating the reaction sequence. The subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable aromatic pyrimidinol ring system.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Properties | Supplier Example |
| Diethyl 2-ethylmalonate | 133-13-1 | 188.22 | Liquid, moisture sensitive | Sigma-Aldrich |
| Formamidine acetate salt | 3473-63-0 | 104.11 | Solid, hygroscopic | Sigma-Aldrich |
| Sodium Metal | 7440-23-5 | 22.99 | Highly reactive with water | Sigma-Aldrich |
| Ethanol, Absolute (200 Proof) | 64-17-5 | 46.07 | Flammable, hygroscopic | Fisher Scientific |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Corrosive | VWR |
| Diethyl Ether | 60-29-7 | 74.12 | Highly flammable | VWR |
| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |
Laboratory Equipment
-
Three-neck round-bottom flask (500 mL) with ground glass joints
-
Reflux condenser with drying tube (filled with CaCl₂)
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Vacuum pump or aspirator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH indicator strips
-
Rotary evaporator
Experimental Workflow Diagram
The overall synthesis workflow is depicted below, from the preparation of the base to the final purified product.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Preparation of Sodium Ethoxide Solution (Base)
Rationale: Sodium ethoxide is a strong, non-nucleophilic base ideal for deprotonating the malonic ester without causing saponification. Preparing it in situ from sodium metal and absolute ethanol ensures it is anhydrous, which is critical for the reaction's success.[5]
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a gas inlet adapter.
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination.
-
Place the flask under a gentle stream of inert gas (nitrogen or argon).
-
Add 150 mL of absolute ethanol to the flask.
-
Carefully cut 5.75 g (0.25 mol) of sodium metal into small pieces, removing any oxide layer, and add them portion-wise to the stirring ethanol.
-
Causality Note: The reaction is highly exothermic and produces flammable hydrogen gas. Add the sodium slowly to control the reaction rate and prevent excessive heat and gas evolution. Ensure adequate ventilation and an inert atmosphere.
-
-
Continue stirring until all the sodium has completely dissolved. The resulting clear, slightly viscous solution is sodium ethoxide in ethanol. Allow it to cool to room temperature.
Cyclocondensation Reaction
Rationale: This step involves the nucleophilic attack of the deprotonated diethyl 2-ethylmalonate onto the formamidine, followed by cyclization. Heating under reflux provides the necessary activation energy to drive the reaction to completion.
-
To the freshly prepared sodium ethoxide solution, add 26.0 g (0.25 mol) of formamidine acetate salt. Stir for 15 minutes until it is mostly dissolved.
-
Add 47.0 g (0.25 mol) of diethyl 2-ethylmalonate dropwise over 30 minutes using a dropping funnel.
-
Once the addition is complete, heat the reaction mixture to a gentle reflux (~78-80 °C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 6-8 hours.
-
Monitoring Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The disappearance of the diethyl 2-ethylmalonate spot indicates reaction completion.
-
Product Isolation and Work-up
Rationale: The product exists as its sodium salt in the basic reaction mixture. Careful acidification is required to protonate the pyrimidinol and cause it to precipitate out of the solution, as the neutral form is less soluble in the ethanolic mixture.[6][7]
-
After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.
-
Cool the concentrated slurry in an ice bath.
-
Slowly add glacial acetic acid dropwise to the cold, stirring slurry to neutralize the excess base and protonate the product. Monitor the pH, adjusting it to approximately 6-7.
-
Causality Note: A thick, white precipitate of this compound will form as the solution is neutralized. Adding the acid slowly prevents a rapid exotherm and ensures controlled precipitation for better crystal formation.
-
-
After adjusting the pH, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water (2 x 30 mL) followed by a small amount of cold diethyl ether (2 x 30 mL) to remove residual salts and impurities.
-
Dry the crude product in a vacuum oven at 50-60 °C overnight.
Purification
Rationale: Recrystallization is an effective method for purifying the crude solid. An ethanol/water mixture is a suitable solvent system, as the product is soluble in hot ethanol but less soluble upon the addition of water and cooling, allowing for the separation from more soluble impurities.
-
Transfer the dried crude solid to an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
While the solution is still hot, slowly add deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to a constant weight.
Expected Results and Characterization
| Parameter | Expected Value |
| Product | This compound |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 65-75% |
| Melting Point | 138-141 °C |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the ethyl and pyrimidine ring protons.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (M+H⁺ ≈ 125.07).
-
Melting Point Analysis: To assess purity.
Safety and Hazard Management
All operations should be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Metal: Extremely reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas. Handle only under inert atmosphere and with appropriate tools.
-
Ethanol & Diethyl Ether: Highly flammable liquids. Ensure no ignition sources are present.[8]
-
Formamidine Acetate: Harmful if swallowed or inhaled. May cause irritation.
-
Glacial Acetic Acid: Causes severe skin burns and eye damage. Handle with extreme care.
-
Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Dispose of organic solvents and solid chemical waste in accordance with institutional and local regulations.
References
- Synthesis of 4-hydroxy-5-methyl-2-(3-[2-(2-[2,2,2-trifluoroethyl]guanidino)pyrid-6-yloxy]propyl)pyrimidine hydrogen maleate.
- Process for preparing 4-hydroxypyrimidine.
- A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones.
- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
- Safety Data Sheet - 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. TCI Chemicals.
- Safety Data Sheet - Formamidine acet
- Safety Data Sheet - General Handling. Sigma-Aldrich.
- Synthesis and Investigation of New Different Pyrimidine-Thiones. Longdom Publishing.
- Method of producing 4-hydroxy pyrimidines.
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.
- Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Deriv
- SYNTHESIS OF PYRIMIDINE DERIV
- Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifol
- Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Deriv
- Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. PubMed.
- 6-Ethyl-5-fluoro-4(3H)
- 5-Bromopyrimidine Safety Inform
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- 2. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
- 6. prepchem.com [prepchem.com]
- 7. US2417318A - Method of producing 4-hydroxy pyrimidines - Google Patents [patents.google.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Synthesis of 5-Ethylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the synthesis of 5-Ethylpyrimidin-4-ol, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, grounded in established chemical principles. This guide offers not only a detailed methodology but also the scientific rationale behind the procedural choices, ensuring a thorough understanding of the synthesis for successful implementation in a laboratory setting.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core structure in a vast array of biologically active molecules, including several approved drugs. The strategic placement of an ethyl group at the 5-position can significantly influence the molecule's pharmacological properties, such as its binding affinity to target proteins and its metabolic stability. Consequently, the efficient and reliable synthesis of this compound is of considerable interest to researchers in the fields of organic synthesis and drug development.
The synthetic strategy outlined in this guide is a classical and widely applicable approach to pyrimidine synthesis, involving a cyclocondensation reaction. This method offers a straightforward and high-yielding route to the target compound from readily available starting materials.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is accomplished through a two-step process, commencing with the preparation of a key intermediate, diethyl 2-ethylmalonate, followed by its cyclocondensation with formamide.
Step 1: Synthesis of Diethyl 2-Ethylmalonate
The initial step involves the alkylation of diethyl malonate. The methylene protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester groups, allowing for deprotonation by a suitable base to form a stable enolate. This enolate then acts as a nucleophile, reacting with an ethyl halide to introduce the desired ethyl group at the α-position.
Step 2: Cyclocondensation to form this compound
The second and final step is the cyclocondensation of the synthesized diethyl 2-ethylmalonate with formamide in the presence of a strong base, such as sodium ethoxide. This reaction proceeds through a series of nucleophilic acyl substitution and condensation steps to form the pyrimidine ring. Formamide serves as the source of the N1-C2-N3 fragment of the pyrimidine ring.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | -50 | 199 | 1.055 |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 260 | - | 0.868 |
| Ethyl iodide | C₂H₅I | 155.97 | -111 | 72 | 1.95 |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | -114 | 78 | 0.789 |
| Formamide | CH₃NO | 45.04 | 2.5 | 210 | 1.133 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | -116 | 34.6 | 0.713 |
| Hydrochloric acid (conc.) | HCl | 36.46 | - | - | 1.18 |
| Sodium chloride | NaCl | 58.44 | 801 | 1413 | 2.165 |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | 1124 | - | 2.66 |
Part 1: Synthesis of Diethyl 2-Ethylmalonate
This procedure is adapted from the well-established malonic ester synthesis.[1][2]
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 230 mL of anhydrous ethanol.
-
Preparation of Sodium Ethoxide: Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation and take appropriate safety precautions.
-
Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled to room temperature, add 80 g (0.5 mol) of diethyl malonate dropwise from the dropping funnel over 30 minutes.
-
Alkylation: To the resulting solution of sodium diethyl malonate, add 78 g (0.5 mol) of ethyl iodide dropwise from the dropping funnel over 1 hour. A precipitate of sodium iodide will form.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 200 mL of water to dissolve the sodium iodide.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with 100 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate.
-
Remove the diethyl ether by rotary evaporation.
-
The crude diethyl 2-ethylmalonate can be purified by vacuum distillation. Collect the fraction boiling at 206-208 °C. The expected yield is approximately 70-80%.
-
Part 2: Synthesis of this compound
This protocol is based on the general method for pyrimidine synthesis by cyclocondensation.[3][4]
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by dissolving 5.75 g (0.25 mol) of sodium metal in 125 mL of anhydrous ethanol.
-
Addition of Reagents: To the sodium ethoxide solution, add 47 g (0.25 mol) of diethyl 2-ethylmalonate, followed by 11.25 g (0.25 mol) of formamide.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in 100 mL of water.
-
Carefully acidify the aqueous solution to pH 5-6 with concentrated hydrochloric acid while cooling in an ice bath. A precipitate of this compound will form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle with care under anhydrous conditions.
-
Ethyl Iodide: Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium Ethoxide: Is a strong base and corrosive. Avoid contact with skin and eyes.
-
Formamide: Is a teratogen and should be handled with appropriate personal protective equipment.
-
Concentrated Hydrochloric Acid: Is highly corrosive. Handle with care in a fume hood.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these procedures.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research and development activities. The elucidation of the underlying chemical principles for each step is intended to empower the user with a deeper understanding of the reaction, facilitating troubleshooting and optimization as needed.
References
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Dickey, J. B., & Gray, A. R. (n.d.). Barbituric acid. Organic Syntheses Procedure. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of diethyl ethylmalonate. Retrieved from [Link]
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Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-347. [Link]
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Quick Company. (n.d.). A Process For Preparing 4,6 Dihydroxypyrimidine. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid.
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- Google Patents. (n.d.). WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.
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Introduction: The Pyrimidine Scaffold and the Quest for Novel Bioactivities
As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of novel pyrimidine derivatives, using 5-Ethylpyrimidin-4-ol as a representative example. Given that the specific biological profile of this compound is not extensively documented, we will establish a logical, tiered screening strategy based on the well-established activities of the broader pyrimidine class of compounds.
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer agents, antivirals, and antimicrobials.[1] Its structural versatility allows for modifications that can tune its interaction with a wide array of biological targets. This compound is one such novel derivative. The challenge and opportunity lie in systematically uncovering its potential therapeutic value.
This guide outlines a strategic approach to assay selection and execution, moving from broad phenotypic screens to more specific target-based assays. This ensures a resource-efficient and scientifically rigorous evaluation of the compound's biological potential.
Part 1: Strategic Assay Selection - A Tiered Approach
The initial step in characterizing a novel compound is to decide where to start. A logical, tiered approach prevents exhaustive and unfocused screening. The choice of initial assays can be guided by computational predictions (e.g., docking studies based on structural similarity to known ligands) or, more commonly, by broad phenotypic screening to cast a wide net for potential activities.
The following decision-making workflow illustrates a rational approach to begin the biological evaluation of this compound.
Caption: A logical workflow for the biological evaluation of a novel pyrimidine derivative.
Part 2: Tier 1 Protocols - Primary Phenotypic Screening
Primary screening aims to identify if this compound has any general cytotoxic or antimicrobial effects. These assays are typically high-throughput compatible and provide the first indication of bioactivity.[2][3]
Protocol 1: Anticancer Activity - Cell Viability (MTT) Assay
The MTT assay is a foundational, colorimetric method to assess a compound's effect on cell viability and proliferation.[4] It is widely used for initial anticancer screening of synthetic compounds.[4][5] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Detailed Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[6] During this time, viable cells will form formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[6]
-
Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis and Presentation:
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined.[7][8]
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
The IC₅₀ value is the concentration of the compound that causes 50% inhibition of cell viability.[7] It is typically calculated using non-linear regression analysis with a sigmoidal dose-response model.[9]
Table 1: Hypothetical IC₅₀ Data for this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 28.3 |
| HepG2 | Liver Cancer | 18.9 |
| HCT116 | Colon Cancer | >100 |
Protocol 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
Many pyrimidine derivatives exhibit antibacterial or antifungal properties.[10] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Detailed Step-by-Step Protocol:
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation:
-
Prepare a 2x concentrated stock of this compound in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL).
-
Perform two-fold serial dilutions in a 96-well plate, creating a concentration gradient (e.g., 256, 128, 64, ... , 1 µg/mL).
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized microbial inoculum to each well, effectively halving the compound concentrations.
-
Include a "growth control" well (inoculum without compound) and a "sterility control" well (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Data Analysis and Presentation:
The results are typically presented in a table format, listing the MIC values for the test compound against a panel of microorganisms.
Table 2: Hypothetical MIC Data for this compound
| Microorganism | Gram Stain/Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Escherichia coli | Gram-negative | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
| Candida albicans | Fungus (Yeast) | 32 |
Part 3: Tier 2 Protocols - Mechanistic Elucidation
If a "hit" is identified in the primary screen (e.g., a low micromolar IC₅₀ against a cancer cell line), the next step is to investigate the mechanism of action.[12] For pyrimidine derivatives with anticancer activity, a common mechanism is the inhibition of protein kinases.[5][13][14]
Focus on Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating growth, proliferation, and survival.[15] Their dysregulation is a hallmark of cancer, making them prime drug targets.[4][13]
The following diagram illustrates a simplified kinase signaling cascade, a common target for pyrimidine-based inhibitors.
Caption: A generic kinase signaling pathway often targeted in cancer therapy.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
Luminescence-based kinase assays, such as ADP-Glo™ or Kinase-Glo®, are robust, high-throughput methods for measuring kinase activity.[16] They quantify the amount of ATP consumed or ADP produced during the phosphorylation reaction catalyzed by the kinase.[16] An active inhibitor will result in less ATP consumption.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer containing the kinase of interest (e.g., a specific kinase identified through profiling or prediction), its corresponding substrate (peptide or protein), and cofactors (e.g., MgCl₂).
-
Prepare serial dilutions of this compound in the assay buffer. Include a known inhibitor as a positive control (e.g., Staurosporine) and a vehicle control (DMSO).
-
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase/substrate mixture to each well to start the reaction.
-
Initiate the reaction by adding ATP at a concentration near its Km value for the specific kinase to ensure sensitivity to competitive inhibitors.[17]
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection (Using a system like ADP-Glo™ as an example):
-
Add the "ADP-Glo™ Reagent" to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add the "Kinase Detection Reagent". This converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to produce light. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.
-
Data Analysis and Presentation:
The luminescence signal is converted to percent inhibition relative to the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition). Similar to the MTT assay, a dose-response curve is generated to determine the IC₅₀ value for kinase inhibition.
Table 3: Hypothetical Kinase Inhibition Data for this compound
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 85 |
| Kinase B | 1,200 |
| Kinase C | >10,000 |
Part 4: Data Validation and Interpretation
A critical aspect of drug discovery is the validation of initial findings.[12]
-
Dose-Response Relationship: A clear dose-response curve, where increasing compound concentration leads to a greater effect, is the first sign of a true biological activity.[7][8]
-
Selectivity: As shown in the hypothetical data, this compound is more potent against Kinase A than others. This selectivity is a desirable trait for a potential drug candidate, as it can reduce off-target effects.
-
Orthogonal Assays: To confirm a "hit," it is essential to use an orthogonal assay that measures the same endpoint but with a different technology.[12] For example, if a luminescence-based kinase assay shows a hit, it could be confirmed with a fluorescence polarization assay.[] This helps to rule out compound interference with the assay technology itself.
-
Structure-Activity Relationship (SAR): If a hit is confirmed, synthesizing and testing related analogs of this compound can establish an SAR. A clear SAR, where small chemical changes lead to predictable changes in activity, provides strong evidence of a specific molecular interaction.[12]
Conclusion
This guide provides a structured and scientifically grounded pathway for the biological evaluation of this compound and other novel pyrimidine derivatives. By employing a tiered approach—starting with broad phenotypic screens and progressing to specific mechanistic and target-based assays—researchers can efficiently and effectively uncover the therapeutic potential of new chemical entities. The protocols and principles outlined herein serve as a robust foundation for advancing compounds from initial synthesis to validated biological "hits."
References
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health (NIH). Available at: [Link]
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Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health (NIH). Available at: [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
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Bioassays for anticancer activities. PubMed. Available at: [Link]
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EnzyChrom™ Kinase Assay Kit. BioAssay Systems. Available at: [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
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Kinase assays. BMG LABTECH. Available at: [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
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Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. CLYTE. Available at: [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]
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Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed. Available at: [Link]
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How to calculate IC50. Science Gateway. Available at: [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). Available at: [Link]
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Design and implementation of high throughput screening assays. PubMed. Available at: [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Available at: [Link]
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Biological activities of synthetic pyrimidine derivatives. WJAR. Available at: [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
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Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. Available at: [Link]
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Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. ResearchGate. Available at: [Link]
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Chemical Composition, Antioxidant and Antimicrobial Activity of Piper carpunya and Simira ecuadorensis: A Comparative Study of Four Extraction Methods. MDPI. Available at: [Link]
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Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones tethered to 1,2,3-triazoles and their evaluation as potential anticancer agents. PubMed. Available at: [Link]
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Bioactivity of Selected Phenolic Acids and Hexane Extracts from Bougainvilla spectabilis and Citharexylum spinosum on the Growth of Pectobacterium carotovorum and Dickeya solani Bacteria: An Opportunity to Save the Environment. MDPI. Available at: [Link]
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Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. National Institutes of Health (NIH). Available at: [Link]
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Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. MDPI. Available at: [Link]
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Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. National Institutes of Health (NIH). Available at: [Link]
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In vitro antimicrobial activity of five essential oils on multidrug resistant Gram-negative clinical isolates. National Institutes of Health (NIH). Available at: [Link]
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Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. Available at: [Link]
-
The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. PubMed. Available at: [Link]
-
Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. National Institutes of Health (NIH). Available at: [Link]
-
Terpinen-4-ol, the main component of Melaleuca alternifolia (tea tree) oil inhibits the in vitro growth of human melanoma cells. PubMed. Available at: [Link]
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In vitro experimental design for 5-Ethylpyrimidin-4-ol
An Application Note for the In Vitro Experimental Design and Profiling of 5-Ethylpyrimidin-4-ol
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro characterization of this compound, a novel pyrimidine derivative. Given the broad therapeutic potential of pyrimidine scaffolds, a systematic, multi-tiered experimental approach is essential to elucidate the bioactivity, mechanism of action (MoA), and potential therapeutic applications of this compound. This guide is designed for researchers in drug discovery and development, offering a logical workflow from initial broad-spectrum screening to more focused mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor and trustworthiness.
Introduction: The Rationale for a Tiered Approach
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anticancer and antimicrobial drugs.[1][2] The biological activity of a novel pyrimidine compound like this compound is not immediately apparent. Therefore, a structured, tiered approach is the most efficient and logical strategy for its characterization. This methodology allows for go/no-go decisions at each stage, conserving resources and focusing research efforts on the most promising activities.
Our proposed workflow is divided into three tiers:
-
Tier 1: Primary Bioactivity Screening. This initial phase aims to answer the fundamental question: Does this compound exhibit any biological activity at a cellular level? We will assess its general cytotoxicity and potential antimicrobial effects.
-
Tier 2: Target Deconvolution and Mechanism of Action (MoA) Elucidation. Based on the findings from Tier 1, this phase will employ more specific assays to identify potential molecular targets. For example, if cytotoxicity is observed, we will investigate the inhibition of key enzyme families like kinases.
-
Tier 3: Analysis of Downstream Cellular Effects. This final tier delves into the cellular consequences of target engagement, primarily through the analysis of changes in gene expression, to build a comprehensive understanding of the compound's biological impact.
Caption: A diagram showing competitive inhibition in a kinase assay.
Protocol: In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation:
-
Use a commercial kinase assay kit (e.g., CDK2/CycA from BPS Bioscience). [3] * Prepare a reaction buffer containing the kinase, its specific substrate peptide, and ATP.
-
-
Inhibition Reaction:
-
In a 96-well plate, add the kinase reaction mixture to wells containing serial dilutions of this compound.
-
Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the detection reagent provided in the kit. This reagent typically contains luciferase, which generates a luminescent signal in the presence of the remaining ATP. A lower ATP level (high kinase activity) results in a lower signal.
-
Incubate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the controls and plot percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.
-
Data Presentation: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 of this compound (µM) |
| CDK2 | 0.21 |
| EGFR | 15.8 |
| VEGFR2 | > 50 |
Tier 3 Protocols: Downstream Cellular Effects
Assuming this compound is identified as a potent and selective CDK2 inhibitor, we next investigate its effect on gene expression related to the cell cycle.
Gene Expression Analysis by RT-qPCR
Scientific Rationale: Quantitative real-time PCR (qPCR) is a highly sensitive method to measure changes in gene expression. [4][5]By analyzing the expression of genes downstream of a target like CDK2 (e.g., genes involved in cell cycle progression and apoptosis), we can confirm the compound's MoA at a cellular level. [6] Protocol: Two-Step RT-qPCR
-
Cell Treatment and RNA Extraction:
-
Treat the target cancer cells (e.g., HCT-116) with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. This two-step approach allows for the analysis of multiple genes from the same RNA sample. [4]
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green dye, DNA polymerase, and primers specific for target genes (e.g., CCNE1, P21, BAX) and a housekeeping gene for normalization (e.g., GAPDH). [7] * Perform the qPCR reaction in a real-time PCR cycler. Typical cycling conditions are: 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min. [7] * Include controls: a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to check for genomic DNA contamination. [6]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated sample to an untreated control.
-
Data Presentation: Hypothetical Gene Expression Changes in HCT-116 Cells
| Gene | Function | Fold Change (vs. Control) |
| CCNE1 (Cyclin E1) | G1/S Transition | -4.2 |
| P21 (CDKN1A) | CDK Inhibitor | +3.5 |
| BAX | Pro-apoptotic | +2.8 |
Conclusion
This application note outlines a systematic and robust in vitro workflow for the pharmacological characterization of this compound. By progressing through tiered screens—from broad bioactivity to specific target engagement and downstream cellular effects—researchers can efficiently build a comprehensive profile of the compound. This logical progression, grounded in established and validated protocols, ensures that the resulting data is reliable and provides a solid foundation for further preclinical and clinical development.
References
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In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. Retrieved from [Link]
-
Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity. (2019). Protocols.io. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information (NCBI) - NIH. Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.). University of Maine. Retrieved from [Link]
-
Gene expression analysis by quantitative Real-Time PCR (qPCR). (2022). Protocols.io. Retrieved from [Link]
-
In vitro receptor binding assays: general methods and considerations. (2008). PubMed. Retrieved from [Link]
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In vitro receptor binding assays: General methods and considerations. (2008). ResearchGate. Retrieved from [Link]
-
Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells. (2012). ScienceDirect. Retrieved from [Link]
-
Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. Retrieved from [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). JoVE. Retrieved from [Link]
-
qPCR (real-time PCR) protocol explained. (2021). YouTube. Retrieved from [Link]
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Enzyme Inhibition. (2023). Biology LibreTexts. Retrieved from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples. (2019). PubMed Central (PMC) - NIH. Retrieved from [Link]
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In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants. (2022). MDPI. Retrieved from [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles. (2022). PubMed Central (PMC) - NIH. Retrieved from [Link]
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Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives. (2023). MDPI. Retrieved from [Link]
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Chemical Composition, Antioxidant and Antimicrobial Activity. (2023). MDPI. Retrieved from [Link]
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Bioactivity of Selected Phenolic Acids and Hexane Extracts. (2023). MDPI. Retrieved from [Link]
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Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil. (2022). MDPI. Retrieved from [Link]
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In vitro antimicrobial activity of five essential oils. (2018). PubMed Central (PMC) - NIH. Retrieved from [Link]
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Terpinen-4-ol: A Novel and Promising Therapeutic Agent. (2016). PubMed. Retrieved from [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. (2020). PubMed Central (PMC) - NIH. Retrieved from [Link]
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Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines. (2017). PubMed. Retrieved from [Link]
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Application Note: Comprehensive Characterization of 5-Ethylpyrimidin-4-ol
Abstract
This application note provides a comprehensive guide to the analytical techniques for the characterization of 5-Ethylpyrimidin-4-ol, a key heterocyclic compound with significant potential in pharmaceutical and chemical research. Detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA) are presented. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for the identification, purity assessment, and stability evaluation of this compound.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, a member of this important class of compounds, is a subject of growing interest. Accurate and reliable analytical characterization is paramount for its application in drug discovery and development, ensuring quality control and regulatory compliance. This guide offers a suite of validated analytical methodologies, explaining the rationale behind experimental choices to ensure scientific integrity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Melting Point | 83-85 °C | [2] |
| Predicted Density | 1.16 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 9.16 ± 0.40 | [2] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and acetonitrile.[3][4] | General chemical knowledge |
Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a molecule, causing electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system within the molecule. For pyrimidine derivatives, the heterocyclic ring system gives rise to distinct UV absorption profiles.[5]
Protocol:
-
Solvent Selection: Methanol is a suitable solvent due to its UV transparency and ability to dissolve the analyte.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working standard of 10 µg/mL.[6]
-
Instrument Calibration: Use methanol as a blank to calibrate the spectrophotometer.[7]
-
Spectral Scan: Scan the working standard solution from 200 to 400 nm to determine the λmax.[7]
-
Quantitative Analysis: For quantitative measurements, prepare a calibration curve using a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL) and measure the absorbance at the determined λmax.
Expected Results: Pyrimidine derivatives typically exhibit strong absorption bands in the UV region. For this compound, a λmax is expected in the range of 260-280 nm, similar to other substituted pyrimidines.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework of this compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) may be necessary due to the lower natural abundance of ¹³C.
Expected ¹H NMR Chemical Shifts (Predicted):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | 1.1 - 1.3 | Triplet | 3H |
| Ethyl -CH₂- | 2.4 - 2.6 | Quartet | 2H |
| Pyrimidine C2-H | ~8.0 | Singlet | 1H |
| Pyrimidine C6-H | ~7.8 | Singlet | 1H |
| OH/NH | 9.0 - 12.0 | Broad Singlet | 1H |
Expected ¹³C NMR Chemical Shifts (Predicted):
| Carbon | Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | 12 - 15 |
| Ethyl -CH₂- | 20 - 25 |
| Pyrimidine C5 | 110 - 115 |
| Pyrimidine C6 | 145 - 150 |
| Pyrimidine C2 | 150 - 155 |
| Pyrimidine C4 | 160 - 165 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is well-suited for the analysis of pyrimidine derivatives.[9]
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[9]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 30:70 v/v) is a good starting point. The mobile phase should be filtered and degassed.
-
Flow Rate: A flow rate of 1.0 mL/min is typical.[9]
-
Detection: UV detection at the λmax determined by UV-Vis spectroscopy (e.g., 270 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL and filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
Protocol:
-
Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with 0.1% formic acid, is directly infused into the mass spectrometer.
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight ([M+H]⁺).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
Expected Fragmentation Pattern:
The molecular ion ([M+H]⁺) for C₆H₈N₂O is expected at m/z 125.07. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules and cleavage of side chains.[1]
-
Loss of the ethyl group: A significant fragment at m/z 97 ([M+H - C₂H₄]⁺) is anticipated.
-
Ring cleavage: Fragmentation of the pyrimidine ring can lead to various smaller ions.
Fragmentation Diagram:
Caption: Predicted MS fragmentation of this compound.
Thermal Analysis
Principle: Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. DSC measures heat flow to detect transitions like melting and crystallization, while TGA measures mass changes to assess thermal stability and decomposition.[10]
Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument is ideal.
-
Sample Preparation: Place 3-5 mg of the sample in an aluminum or platinum pan.
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.[11]
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point of this compound should be observed around 83-85 °C.[2]
-
TGA: The TGA curve will show the onset of decomposition. For many organic molecules, significant decomposition begins above 200 °C. The TGA data is crucial for determining the thermal stability of the compound.[10]
Thermal Analysis Workflow:
Caption: Workflow for TGA/DSC analysis.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic, chromatographic, and thermal analysis techniques ensures unambiguous identification, accurate quantification, and reliable assessment of the purity and stability of this important pyrimidine derivative. These protocols can be adapted and validated for routine quality control in research and industrial settings.
References
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Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Thermal Analysis. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]
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University of California, Davis. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2021). Uv-Vis Spectroscopy in Analysis of Phytochemicals. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2018). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
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ResearchGate. (2021). Thermal stability of the four cocrystals determined by DSC and TGA. [Link]
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University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]
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ResearchGate. (2020). Solubility and Crystal Size of Sirolimus in Different Organic Solvents. [Link]
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PubMed. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. [Link]
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MDPI. (2018). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. [Link]
-
MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
PubMed Central. (2018). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. [Link]
-
ResearchGate. (2020). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]
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ResearchGate. (2018). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
-
ResearchGate. (2023). SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES. [Link]
-
ResearchGate. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. [Link]
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The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Development and Validation of UV Spectrophotometric Method for Estimation of Tea Tree Oil in Bulk and Cosmeceutical Creams. [Link]
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High-Performance Liquid Chromatography (HPLC) Purification Protocol for 5-Ethylpyrimidin-4-ol
An Application Note from the Desk of a Senior Application Scientist
Abstract
This application note provides a detailed, robust, and optimized protocol for the purification of 5-Ethylpyrimidin-4-ol using preparative High-Performance Liquid Chromatography (HPLC). This compound is a heterocyclic compound belonging to the pyrimidine family, which is a core scaffold in numerous biologically active molecules and pharmaceuticals.[1] The inherent polarity of such molecules often presents a challenge for standard reversed-phase chromatography, leading to poor retention and inefficient separation.[2] This guide details a comprehensive methodology, from method development principles to a step-by-step purification workflow, designed for researchers, chemists, and drug development professionals. We explain the scientific rationale behind the selection of the stationary phase, mobile phase composition, pH control, and other critical parameters to ensure high purity and recovery of the target compound.
Introduction and Principles of Separation
This compound (MW: 124.14 g/mol , CAS: 25198-98-5) is a pyrimidinone derivative.[3] The purification of such polar, nitrogen-containing heterocyclic compounds is a common task in medicinal chemistry and process development. The primary challenge stems from their high polarity, which can result in insufficient interaction with conventional non-polar stationary phases like C18 in reversed-phase (RP) HPLC.[2]
This protocol employs Reversed-Phase HPLC , the most common and versatile mode of liquid chromatography.[4][5] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The separation mechanism is based on the differential partitioning of analyte molecules between the two phases. Less polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.
To achieve effective purification for this compound, we must address its polarity and ionizable nature. The compound has a predicted pKa of approximately 9.16, indicating it can be deprotonated under basic conditions.[3] In RP-HPLC, the retention of ionizable compounds is highly dependent on the mobile phase pH.[6] By maintaining the mobile phase pH well below the pKa, we ensure the compound remains in its neutral, more hydrophobic form, thereby increasing its retention on the C18 column and improving peak shape.[2][7] This principle is the cornerstone of the developed method.
Materials and Methods
Equipment and Consumables
| Item | Specification |
| HPLC System | Preparative HPLC system with gradient capability, UV-Vis Detector, and Fraction Collector |
| HPLC Column | C18 Reversed-Phase Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Solvents | HPLC-grade Acetonitrile (ACN) and Methanol (MeOH) |
| Water | Deionized (DI) Water, 18.2 MΩ·cm resistivity |
| Mobile Phase Additives | Formic Acid (FA), HPLC grade |
| Sample Filtration | 0.45 µm PTFE or Nylon syringe filters |
| Glassware | Class A volumetric flasks, graduated cylinders |
| Post-Purification | Rotary Evaporator, Lyophilizer (optional) |
Reagent and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Protocol: Add 1.0 mL of formic acid to 999 mL of deionized water in a 1 L flask. Mix thoroughly and degas before use. The addition of formic acid lowers the pH to ~2.7, ensuring the analyte is in a single, neutral form.[8]
-
-
Mobile Phase B (Organic): Acetonitrile (ACN).
-
Rationale: Acetonitrile is chosen for its low viscosity and UV transparency. It generally provides sharper peaks for heterocyclic compounds compared to methanol.[6]
-
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Protocol: Mix equal volumes of ACN and DI water. This ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions, preventing peak distortion.[2]
-
Detailed HPLC Purification Protocol
Sample Preparation
-
Dissolution: Accurately weigh the crude this compound and dissolve it in the Sample Diluent (50:50 ACN/Water) to a final concentration of approximately 10-20 mg/mL. The exact concentration may need to be optimized based on the crude sample's purity.
-
Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[2]
HPLC Method Parameters
The following parameters should be programmed into the HPLC system. A gradient elution is employed to ensure adequate separation of the main product from both more polar and less polar impurities.
| Parameter | Setting |
| Column | C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 275 nm |
| Column Temp. | Ambient (~25 °C) |
| Injection Vol. | 1.0 - 5.0 mL (depending on concentration and column capacity) |
| Gradient Program | Time (min) |
Rationale for Detection Wavelength: Pyrimidine derivatives typically exhibit strong UV absorbance. A wavelength of 275 nm was selected as it is a common λmax for similar structures, providing good sensitivity for the analyte without significant interference from common solvents.[9]
System Equilibration and Purification Run
-
Equilibration: Before the first injection, equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 3-5 column volumes. For a 21.2 mm ID column, this may take 15-20 minutes.[10]
-
Blank Injection: Perform a blank run (injecting only the sample diluent) to ensure the system is clean and to identify any system-related peaks.
-
Sample Injection: Inject the filtered crude sample.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main product peak begins to elute and stop just after it returns to baseline. Use peak-based triggering on the fraction collector if available.
Post-Purification Workflow
-
Purity Analysis: Combine the collected fractions containing the pure product. Inject a small aliquot onto an analytical HPLC system using a similar, but faster, method to confirm purity (>98% is a common target).
-
Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. Be cautious with the bath temperature to avoid degradation.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a dry, fluffy powder. This is preferable to evaporation to dryness, which can sometimes lead to decomposition.
Experimental Workflow Diagram
The entire purification process, from crude material to the final pure compound, is summarized in the workflow diagram below.
Caption: Workflow for the HPLC purification of this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Retention | Crude sample is highly polar; mobile phase is too strong. | Decrease the initial %B (Acetonitrile) to 2% or 0%. Consider a polar-endcapped C18 column or a HILIC column for very polar compounds.[2] |
| Peak Tailing | Secondary interactions with residual silanols on the silica support; column overload. | Ensure mobile phase pH is low (~2.5-3.0) to suppress silanol ionization.[6] Reduce sample load. |
| Split or Broad Peaks | Column void or blockage; sample solvent stronger than mobile phase. | Reverse-flush the column. Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[2] |
| Low Recovery | Compound precipitation on-column; poor fraction collection timing. | Ensure sample is fully dissolved before injection. Adjust fraction collection window to capture the entire peak. |
Conclusion
The protocol outlined in this application note presents a reliable and scientifically grounded method for the preparative HPLC purification of this compound. By employing a C18 reversed-phase column and an acidified water/acetonitrile gradient, this method effectively addresses the challenges associated with retaining and separating polar heterocyclic compounds. The systematic approach, from sample preparation to post-purification analysis, ensures the recovery of a high-purity final product suitable for downstream applications in research and development.
References
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 280-290. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-227. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Sravanthi, N., & Harikishan, G. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of 5-Ethylpyrimidin-4-ol
Abstract
This technical guide provides a comprehensive framework for the analysis of 5-Ethylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development, using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We detail optimized protocols for sample preparation, instrument configuration, and data interpretation. The methodologies herein are designed to ensure high sensitivity, specificity, and reproducibility for both qualitative structural confirmation and quantitative analysis in complex matrices. This note introduces a validated workflow, including a proposed fragmentation pathway for this compound, to serve as a foundational method for researchers in pharmaceutical and chemical analysis.
Introduction: The Analytical Imperative for Pyrimidine Derivatives
Pyrimidine derivatives are cornerstone structures in medicinal chemistry, forming the scaffold for a wide array of therapeutic agents, including antiviral and anticancer drugs.[1][2] this compound, a substituted pyrimidine, represents a class of small molecules whose efficacy and metabolic fate are of significant interest. Accurate and sensitive analytical methods are paramount for its characterization in various stages of drug development, from synthesis verification to pharmacokinetic studies.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for analyzing such compounds.[3] Electrospray ionization (ESI) is an exceptionally effective soft ionization technique for polar, non-volatile molecules like pyrimidine derivatives, allowing for the analysis of intact molecular ions with minimal in-source fragmentation.[4][5] This guide provides the scientific rationale and step-by-step protocols for leveraging LC-ESI-MS/MS to achieve robust and reliable characterization of this compound.
Foundational Principles: Experimental Design
The successful analysis of a small molecule like this compound hinges on a meticulously designed experimental workflow. The choices made at each stage—from sample preparation to ion detection—are causally linked to the quality of the final data.
Analyte Chemistry and Ionization
This compound (Molecular Formula: C₆H₈N₂O; Monoisotopic Mass: 124.0637 Da) possesses several key features that dictate the analytical strategy:
-
Polarity and Heteroatoms: The presence of two nitrogen atoms and a hydroxyl group makes the molecule polar and readily ionizable.
-
Protonation Sites: The nitrogen atoms on the pyrimidine ring are primary sites for protonation, making positive-ion mode ESI ([M+H]⁺) a logical choice.
-
Deprotonation Site: The hydroxyl group can be deprotonated, also allowing for analysis in negative-ion mode ESI ([M-H]⁻).
The selection of ionization mode is critical. Positive mode often yields a stronger signal for heterocyclic amines, while negative mode can provide complementary fragmentation data. Our protocol will explore both.
The Role of Sample Preparation
The primary goal of sample preparation is to present the analyte to the ion source in a clean, compatible solution, free of interfering matrix components.[6] High concentrations of non-volatile salts (e.g., phosphates, NaCl) or buffers (e.g., HEPES) are detrimental to ESI performance and must be avoided.[7]
Causality: Matrix components can compete with the analyte for ionization, a phenomenon known as ion suppression, leading to reduced sensitivity and poor reproducibility.[6] A clean sample also extends the longevity of the LC column and reduces mass spectrometer downtime.[6][8] Our protocol employs a simple "dilute-and-shoot" method suitable for relatively clean samples, such as those from synthetic reaction mixtures. For complex matrices like plasma or tissue, more advanced techniques like solid-phase extraction (SPE) would be required.[6]
Experimental Workflow and Protocols
The following sections provide detailed, step-by-step protocols for the analysis of this compound.
Diagram of the Analytical Workflow
Caption: Overall workflow for the mass spectrometric analysis of this compound.
Protocol 1: Sample Preparation for LC-MS Analysis
Objective: To prepare a clean, dilute solution of this compound suitable for ESI-MS.
Materials:
-
This compound analytical standard
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
Formic Acid (FA), 99%+ purity
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
2 mL screw-cap LC-MS vials[9]
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound and dissolve it in 1.0 mL of methanol to create a stock solution.[9] Ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a serial dilution from the stock solution. A typical final concentration for direct infusion or LC-MS is around 1 µg/mL.[9] Dilute the stock solution using a solvent mixture that mirrors the initial LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Rationale: Using a solvent similar to the mobile phase ensures good peak shape during chromatography. Formic acid is added to acidify the mobile phase, which promotes protonation and enhances signal in positive-ion mode ESI.[10]
-
-
Final Preparation: Transfer the final working solution into a 2 mL LC-MS sample vial. If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent blockage of the LC system.[9]
Protocol 2: LC-MS/MS Instrumentation and Data Acquisition
Objective: To acquire high-resolution full scan MS and tandem MS (MS/MS) data for this compound.
Instrumentation:
-
An Ultra-High Performance Liquid Chromatography (UPLC) system.[3]
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.[1]
LC Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm | Standard for retaining and separating small polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with additive for protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume to prevent column overloading. |
MS Parameters (Q-TOF Example):
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
|---|---|---|---|
| Ionization Mode | ESI+ | ESI- | To detect protonated ([M+H]⁺) and deprotonated ([M-H]⁻) ions. |
| Capillary Voltage | 3500 V | -3000 V | Optimal voltage for generating a stable electrospray.[10] |
| Source Temp. | 120 °C | 120 °C | Prevents thermal degradation of the analyte. |
| Desolvation Temp. | 400 °C | 400 °C | Facilitates solvent evaporation and ion release.[10] |
| Cone Gas Flow | 50 L/hr | 50 L/hr | Helps nebulize the sample spray. |
| Desolvation Gas | 800 L/hr | 800 L/hr | Nitrogen gas used to assist in solvent evaporation.[10] |
| Scan Range (MS) | m/z 50 - 300 | m/z 50 - 300 | Covers the expected mass of the analyte and potential fragments. |
| Precursor (MS/MS) | 125.0710 | 123.0553 | The exact m/z of the [M+H]⁺ and [M-H]⁻ ions. |
| Collision Energy | 10-30 eV (Ramp) | 10-30 eV (Ramp) | A range of energies ensures capture of both low- and high-energy fragments. |
Data Analysis and Interpretation
Expected Mass Spectrometry Data
Based on its chemical formula (C₆H₈N₂O), the following accurate masses are expected:
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₆H₉N₂O]⁺ | 125.0710 |
| [M+Na]⁺ | [C₆H₈N₂ONa]⁺ | 147.0529 |
| [M-H]⁻ | [C₆H₇N₂O]⁻ | 123.0553 |
High-resolution mass spectrometry allows for mass measurement accuracy within 5 ppm, which provides strong evidence for the elemental composition of the detected ion.
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. The fragmentation of pyrimidine-based structures often involves characteristic losses and ring cleavages.[2][10]
Positive Ion Mode ([M+H]⁺) Fragmentation: The protonated molecule (m/z 125.0710) is expected to fragment via several key pathways. A primary fragmentation event for ethyl-substituted aromatic rings is the loss of an ethylene molecule (28 Da) through a McLafferty-type rearrangement or direct cleavage, or the loss of a methyl radical (15 Da).[11][12]
Caption: Proposed MS/MS fragmentation pathway for protonated this compound.
Key Predicted Fragments for [M+H]⁺:
| Precursor m/z | Fragment m/z | Proposed Loss | Formula of Loss |
| 125.0710 | 110.0498 | Methyl radical (•CH₃) | CH₃ |
| 125.0710 | 97.0448 | Ethylene (C₂H₄) | C₂H₄ |
| 125.0710 | 97.0757 | Carbon Monoxide (CO) | CO |
| 97.0448 | 70.0342 | Hydrogen Cyanide (HCN) | HCN |
Justification:
-
Loss of •CH₃ (m/z 110.05): Benzylic-type cleavage is common, leading to the loss of a methyl radical from the ethyl group to form a stable cation.
-
Loss of C₂H₄ (m/z 97.04): A common fragmentation for ethyl-substituted aromatics.
-
Ring Cleavage: The pyrimidine ring itself can undergo fragmentation, often involving the loss of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), which is characteristic of nitrogen-containing heterocycles.[10]
Conclusion and Best Practices
This application note outlines a robust and scientifically grounded method for the analysis of this compound using LC-ESI-MS/MS. The provided protocols for sample preparation and instrument operation are designed to be a starting point for method development, adaptable to various research needs.
For Trustworthy and Reproducible Results, Adhere to the Following:
-
System Suitability: Always begin an analytical run with a system suitability test (e.g., injection of a known standard) to ensure the LC-MS system is performing optimally.
-
Use of Blanks: Run solvent blanks between samples to check for carryover, especially when analyzing samples of widely different concentrations.[9]
-
Internal Standards: For quantitative studies, the use of a stable isotope-labeled internal standard (e.g., d5-5-Ethylpyrimidin-4-ol) is highly recommended to correct for matrix effects and variations in instrument response.[13]
-
Data Verification: Confirm fragmentation pathways by analyzing structurally similar compounds and consulting mass spectrometry literature and databases.
By following these guidelines, researchers can confidently apply mass spectrometry to elucidate the structure and quantify this compound, advancing research in drug development and chemical synthesis.
References
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Kovács, P., et al. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 51(9), 714-721. Available at: [Link]
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Len, C., et al. (2003). Electrospray Tandem Mass-Spectrometric Analysis of Diastereo- And Stereoisomeric Pyrimidine Nucleoside Analogues Based on the 1,3-dihydrobenzo[c]furan Core. Carbohydrate Research, 338(22), 2311-24. Available at: [Link]
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Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-6. Available at: [Link]
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Kosyakov, D. S., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(1), 123. Available at: [Link]
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Semantic Scholar. Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes. Available at: [Link]
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Wróbel, D., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2155. Available at: [Link]
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Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505-12. Available at: [Link]
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ResearchGate. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine. Available at: [Link]
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ResearchGate. (2016). (PDF) Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available at: [Link]
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Awuah Lab. (2022). Synthesis and characterization of d5‐barbarin for use in barbarin‐related research. Available at: [Link]
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Application Notes and Protocols for the Quantification of 5-Ethylpyrimidin-4-ol
Introduction
5-Ethylpyrimidin-4-ol, a substituted pyrimidine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are foundational to numerous biologically active molecules, including antiviral and anticancer agents.[1] The precise and accurate quantification of this compound in various matrices, such as bulk pharmaceutical ingredients (API) and biological fluids, is paramount for quality control, pharmacokinetic studies, and overall drug efficacy and safety assessment.
This comprehensive guide provides detailed analytical methodologies for the quantitative determination of this compound. We will delve into two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and the more sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for bioanalytical applications. The protocols herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, adhering to the stringent requirements of regulatory bodies.[2][3]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is crucial for methodical and logical analytical method development. These properties dictate choices in sample preparation, chromatographic separation, and detection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25198-98-5 | [4] |
| Molecular Formula | C₆H₈N₂O | [4] |
| Molecular Weight | 124.14 g/mol | [4] |
| Predicted pKa | 9.16 ± 0.40 | Chemdraw Prediction |
| Predicted LogP | 0.85 | Chemdraw Prediction |
Note: Predicted values are generated using computational models and should be experimentally verified for rigorous method development.
Method 1: Quantification of this compound in Bulk Pharmaceutical Ingredient by HPLC-UV
This method is tailored for the determination of purity and concentration of this compound in its solid form or within simple pharmaceutical formulations, where high sensitivity is not the primary requirement. The principle lies in the separation of the analyte from potential impurities on a reversed-phase column followed by detection based on its ultraviolet absorbance.[5][6]
Causality Behind Experimental Choices
The selection of a C18 reversed-phase column is based on the non-polar nature of the ethyl group on the pyrimidine ring, which will interact favorably with the stationary phase.[5] The mobile phase, a mixture of a buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a suitable retention time and peak shape. The UV detection wavelength is selected based on the chromophoric nature of the pyrimidine ring, which typically exhibits strong absorbance in the UV region.[1]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Ultrapure water
2. Instrumentation
-
HPLC system equipped with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Ammonium Acetate (pH 4.5, adjusted with acetic acid) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (or experimentally determined λmax) |
4. Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of this compound. Transfer the powder to a 10 mL volumetric flask and dissolve it in the mobile phase. Sonicate for 10 minutes to ensure complete dissolution, then dilute to the mark with the mobile phase. Filter an aliquot through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
Experimental Workflow
Caption: Workflow for HPLC-UV quantification of this compound.
Method 2: Quantification of this compound in Human Plasma by LC-MS/MS
For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7] This technique combines the separation power of HPLC with the mass-resolving capabilities of a triple quadrupole mass spectrometer, allowing for the precise quantification of the analyte in a complex biological matrix like plasma.
Causality Behind Experimental Choices
Sample Preparation: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the analytical column.[8][9] Acetonitrile is a commonly used precipitating agent as it efficiently denatures proteins.[10]
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d5, is highly recommended.[4][11] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus compensating for matrix effects and variations in instrument response.[12][13] If a SIL-IS is not available, a structural analog can be used, but requires more rigorous validation.
LC-MS/MS Parameters: Electrospray ionization (ESI) in positive mode is generally suitable for N-heterocyclic compounds. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d5 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank human plasma (with appropriate anticoagulant)
2. Instrumentation
-
LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Analytical balance
-
Microcentrifuge
-
Precision pipettes
3. LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and IS |
| Example Transitions | This compound: e.g., m/z 125.1 -> [fragment ion] |
| This compound-d5: e.g., m/z 130.1 -> [corresponding fragment ion] | |
| Dwell Time | 100 ms |
4. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare calibration standards.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
-
Spiked Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.1 to 100 ng/mL) and for QC samples at low, medium, and high concentrations.
5. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
6. Data Analysis
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification in plasma.
Method Validation
Both the HPLC-UV and LC-MS/MS methods must be validated to ensure they are suitable for their intended purpose. Validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) M10.[2][3][14]
Table 2: Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day). | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | IS-normalized matrix factor should be within an acceptable range (e.g., 0.85-1.15). |
| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
The methodologies presented provide a robust framework for the quantification of this compound in both bulk form and human plasma. The HPLC-UV method offers a reliable and cost-effective approach for routine quality control, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies. The causality-driven explanations for experimental choices aim to empower researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively. As with any analytical method, rigorous validation is imperative to ensure the generation of reliable and reproducible data that can confidently support drug development and scientific research.
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International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Chen, Y., et al. (2019). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Analytical Science and Technology, 10(1), 1-9. [Link]
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Maczyński, M., et al. (2005). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. Cellular & Molecular Biology Letters, 10(4), 613-623. [Link]
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Waters. (n.d.). Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma. [Link]
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Application Notes and Protocols for Cell-Based Assays Involving 5-Ethylpyrimidin-4-ol
Introduction: Unveiling the Therapeutic Potential of 5-Ethylpyrimidin-4-ol
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities. Derivatives of this heterocyclic motif have been extensively explored and developed as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][2] The therapeutic success of pyrimidine-based drugs, such as the anticancer agent 5-Fluorouracil, underscores the privileged nature of this structure in engaging with biological targets. Given this precedent, novel, uncharacterized derivatives like this compound represent a promising frontier for drug discovery.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the initial characterization of this compound. Lacking specific prior data on this molecule, we will leverage the well-established activities of the broader pyrimidine class to propose a logical, tiered experimental workflow. This guide is structured not as a rigid template, but as a strategic road map—starting with broad phenotypic screening and progressively narrowing the focus to elucidate specific mechanisms of action. The protocols herein are designed to be self-validating, providing a robust framework for generating high-quality, reproducible data.
Proposed Experimental Workflow: A Strategic Screening Cascade
To efficiently characterize a novel compound like this compound, a hierarchical screening approach is recommended. This strategy begins with a broad assessment of cytotoxicity to identify a relevant concentration range and potential anti-proliferative effects. Positive hits can then be funneled into more specific assays to determine the mechanism of cell death, anti-inflammatory potential, or kinase inhibitory activity.
Figure 1: A tiered experimental workflow for the initial biological characterization of this compound.
Application Note 1: Broad-Spectrum Cytotoxicity and Anti-Proliferative Screening
Scientific Rationale
The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation. Many pyrimidine derivatives exhibit potent cytotoxic effects against cancer cell lines.[2][3] A broad-spectrum screen across a panel of cancer cell lines (e.g., lung, breast, colon, prostate) provides two key pieces of information: 1) the effective concentration range of the compound, and 2) whether it exhibits selective toxicity toward certain cancer types. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]
Protocol 1: MTT Cell Viability Assay
This protocol details the measurement of cell viability in response to treatment with this compound.
Materials:
-
Adherent cancer cell line of choice (e.g., A549 - lung, MCF-7 - breast)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a 10-100 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Prepare a cell suspension and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[5]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest compound concentration, typically ≤0.1%) and a "no treatment" control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentration or control.
-
Return the plate to the incubator for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[5]
-
Place the plate on a shaker for 10-15 minutes at low speed to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
-
-
Determine IC₅₀:
-
Plot Percent Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 28.1 |
| HCT116 | Colon Carcinoma | 8.9 |
| PC3 | Prostate Carcinoma | > 100 |
Application Note 2: Delineating the Mechanism of Cell Death
Scientific Rationale
Should this compound demonstrate significant cytotoxicity, the next logical step is to determine the mode of cell death it induces. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated process characterized by specific morphological and biochemical hallmarks, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of executioner caspases (caspase-3 and -7). Differentiating between these pathways is crucial, as apoptosis is often a preferred mechanism for anticancer agents.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7]
Materials:
-
Cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations) and controls.
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[7]
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[7]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Protocol 3: Caspase-3/7 Activity Assay
This luminescent assay directly measures the activity of the key executioner caspases, providing a quantitative measure of apoptosis induction.
Materials:
-
White, opaque 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Assay Setup:
-
Seed cells and treat with this compound as described in the MTT protocol, but in an opaque-walled plate suitable for luminescence.
-
The final volume per well should be 100 µL.
-
-
Reagent Addition:
-
Incubation and Measurement:
-
Mix the contents by placing the plate on a shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.[3]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all readings.
-
Express the data as fold-change in caspase activity relative to the vehicle control.
Figure 2: Simplified intrinsic apoptosis pathway, highlighting the activation of executioner Caspases-3 and -7.
Application Note 3: Investigating Anti-Inflammatory Potential
Scientific Rationale
Beyond cytotoxicity, pyrimidine derivatives are known to possess anti-inflammatory properties. A key signaling pathway that orchestrates inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[10] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., TNFα or LPS), NF-κB translocates to the nucleus and drives the expression of inflammatory genes. An NF-κB reporter assay is a powerful tool to screen for compounds that inhibit this pathway.[11]
Protocol 4: NF-κB Luciferase Reporter Assay
This protocol uses a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NFκB-luc or THP-1-NFκB-luc)[12][13]
-
This compound
-
Inducing agent (e.g., 20 ng/mL TNFα or 100 ng/mL LPS)[13]
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[13]
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 25,000-50,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of this compound (at non-cytotoxic levels determined from the MTT assay).
-
Incubate for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add the inducing agent (e.g., TNFα) to all wells except the unstimulated control.
-
Incubate for an additional 5-6 hours to allow for NF-κB activation and luciferase expression.[13]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Measure luminescence with a luminometer.
-
Data Analysis:
-
Calculate the percentage inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control.
-
% Inhibition = [1 - (Luminescence_Treated - Luminescence_Unstimulated) / (Luminescence_Stimulated - Luminescence_Unstimulated)] * 100
Application Note 4: Screening for Kinase Inhibitory Activity
Scientific Rationale
The pyrimidine core is a well-known "hinge-binding" motif found in many kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. A straightforward method to screen for kinase inhibitory activity within a cellular context is to measure the phosphorylation status of key downstream substrates using Western blotting.[14] A reduction in the phosphorylation of a specific protein following compound treatment can indicate inhibition of an upstream kinase.
Protocol 5: Western Blot Analysis of Phospho-Protein Levels
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of a common signaling node, such as Akt (p-Akt Ser473).
Materials:
-
Cells and treatment reagents (as above)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473) and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a defined period (e.g., 1-4 hours). Include appropriate controls.
-
Wash cells with cold PBS and lyse by adding cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Blotting and Immunodetection:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the ECL substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-Akt).
-
Data Interpretation:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phospho-protein signal to the total protein signal for each sample.
-
A dose-dependent decrease in this ratio indicates potential inhibition of the upstream kinase.
Table 2: Summary of Proposed Assays and Endpoints
| Assay | Principle | Primary Endpoint | Potential Implication |
| MTT Assay | Measures metabolic activity | IC₅₀ (Concentration for 50% inhibition) | General cytotoxicity, anti-proliferative effect |
| Annexin V/PI | Detects phosphatidylserine externalization | % of Apoptotic vs. Necrotic Cells | Mechanism of cell death |
| Caspase-3/7 Assay | Measures executioner caspase activity | Fold-change in luminescence | Confirmation of apoptosis induction |
| NF-κB Reporter | Measures NF-κB transcriptional activity | % Inhibition of signal | Anti-inflammatory potential |
| Western Blot | Detects protein phosphorylation status | Ratio of phospho- to total protein | Kinase inhibitory activity |
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
Dasari, S., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. Available from: [Link]
-
MDPI. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Available from: [Link]
-
University of Chicago. The Annexin V Apoptosis Assay. Available from: [Link]
-
protocols.io. Caspase 3/7 Activity. Available from: [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]
-
ResearchGate. Kinase activity-tagged western blotting assay. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. Available from: [Link]
-
Creative Bioarray. MTT Analysis Protocol. Available from: [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Abeomics. NF-kB Reporter Assay|Compound Screening Services. Available from: [Link]
-
protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Available from: [Link]
-
Indigo Biosciences. Human NF-κB Reporter Assay System. Available from: [Link]
-
BPS Bioscience. THP-1 Cell Line - NF- κB Reporter (Luc). Available from: [Link]
-
PubMed Central. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Available from: [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]
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- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. creative-bioarray.com [creative-bioarray.com]
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Application Notes and Protocols for Enzyme Inhibition Assays with 5-Ethylpyrimidin-4-ol
Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has established pyrimidine derivatives as a privileged structure in medicinal chemistry and drug discovery. These compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The mechanism of action for many of these activities is rooted in the specific inhibition of key enzymes within critical cellular pathways.[1]
Given the structural features of 5-Ethylpyrimidin-4-ol, it is a candidate for screening against various enzyme families known to be targeted by pyrimidine-based inhibitors. These include, but are not limited to, protein kinases, dehydrogenases, and enzymes involved in nucleotide metabolism like dihydrofolate reductase (DHFR).[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust enzyme inhibition assays for this compound. It offers a strategic approach to target selection, detailed experimental protocols, and guidance on data interpretation, all grounded in the principles of scientific integrity and experimental causality.
Strategic Workflow for Characterizing this compound
A systematic approach is crucial to efficiently determine the enzyme inhibitory profile of a novel compound. The following workflow is recommended for this compound.
Caption: A strategic workflow for the characterization of this compound as an enzyme inhibitor.
Part 1: Kinase Inhibition Assays
Protein kinases are a major class of enzymes targeted by pyrimidine derivatives due to their crucial role in cell signaling and the structural features of their ATP-binding pockets.[3] A generic, adaptable protocol for a kinase inhibition assay is presented below.
Principle
Kinase activity is typically measured by quantifying the consumption of ATP or the generation of ADP. Commercially available kits, such as ADP-Glo™, provide a luminescent signal that is inversely proportional to the kinase activity.
Experimental Protocol: Generic Kinase Assay (e.g., PIM-1)
This protocol is a general framework and should be optimized for the specific kinase of interest.[6]
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer optimized for the specific kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
- Enzyme Solution: Dilute the purified kinase to a working concentration in the assay buffer. The exact concentration should be determined empirically to ensure the reaction is in the linear range.
- Substrate/ATP Solution: Prepare a solution containing the specific peptide substrate and ATP at concentrations appropriate for the assay (e.g., at or near the Km for ATP).
2. Assay Procedure (96-well plate format):
- Compound Dilution: Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the dose-response curve.
- Plate Setup:
- Blank wells: Add assay buffer and the corresponding concentration of DMSO.
- Control wells (100% activity): Add enzyme solution and DMSO.
- Test wells: Add enzyme solution and the diluted this compound.
- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Add the Substrate/ATP solution to all wells to start the kinase reaction.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.[6]
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
| Positive Control | A known inhibitor of the target kinase (e.g., Staurosporine for PIM-1) should be included to validate the assay.[3] |
| DMSO Control | The final concentration of DMSO in all wells should be kept constant and low (typically ≤1%) to avoid effects on enzyme activity. |
Part 2: Dehydrogenase Inhibition Assays
Dehydrogenases, such as lactate dehydrogenase (LDH), are another class of enzymes that have been shown to be inhibited by pyrimidine derivatives and are implicated in cancer metabolism.[4][7]
Principle
Dehydrogenase activity can be monitored by measuring the change in absorbance resulting from the reduction of NAD⁺ to NADH, which has a maximum absorbance at 340 nm.
Experimental Protocol: Lactate Dehydrogenase (LDH) Assay
This protocol is adapted from general enzymatic assay procedures and can be modified for other dehydrogenases.[8][9]
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer, for instance, 50 mM Tris-HCl, pH 8.0.[9]
- This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
- Enzyme Solution: Dilute purified LDH in assay buffer to a working concentration.
- Substrate Solution: Prepare a solution of the substrate (e.g., L-lactic acid).
- Cofactor Solution: Prepare a solution of NAD⁺.
2. Assay Procedure (96-well UV-transparent plate format):
- Plate Setup:
- Blank wells: Add assay buffer, substrate, cofactor, and DMSO.
- Control wells (100% activity): Add assay buffer, substrate, cofactor, enzyme, and DMSO.
- Test wells: Add assay buffer, substrate, cofactor, enzyme, and serially diluted this compound.
- Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C).
- Initiation of Reaction: The reaction can be initiated by the addition of either the enzyme or the substrate.
- Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
3. Data Analysis:
- Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
- Calculate the percent inhibition for each concentration of this compound.
- Determine the IC₅₀ value as described for the kinase assay.
Part 3: Determining the Mechanism of Inhibition
Once the IC₅₀ value is established, further kinetic studies are essential to understand how this compound interacts with the target enzyme.
Caption: Different modes of reversible enzyme inhibition.
Protocol: Michaelis-Menten Kinetics
To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), the enzyme assay is performed with varying concentrations of the substrate in the presence of fixed concentrations of this compound.
1. Experimental Setup:
- Set up multiple sets of reactions. Each set will have a fixed concentration of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
- Within each set, vary the concentration of the substrate over a wide range (e.g., 0.1 to 10 times the Km value).
2. Data Analysis:
- Calculate the initial velocity (V₀) for each substrate concentration at each inhibitor concentration.
- Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[8] The pattern of changes in Vmax (y-intercept) and Km (x-intercept) will indicate the mode of inhibition.
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant. |
Trustworthiness and Self-Validation
To ensure the reliability of the results, every protocol must be a self-validating system.[10]
-
Appropriate Controls: Always include positive and negative controls.
-
Linear Range: Ensure that the enzyme reaction rate is linear with respect to time and enzyme concentration under the assay conditions.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and reliability of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Reproducibility: All experiments should be performed in triplicate and repeated to ensure reproducibility.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential enzyme inhibitor. By employing these detailed protocols, researchers can effectively screen for potential targets, determine inhibitory potency, and elucidate the mechanism of action. The inherent modularity of these protocols allows for adaptation to a wide range of enzyme targets, thereby facilitating the exploration of the full therapeutic potential of this pyrimidine derivative.
References
- BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Gaspari, Z., Tars, K., & Balogh, G. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Figueiredo, L., da Costa, M., & de Oliveira, M. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
-
Tan, Y. T., Abd Malek, S. N., & Tey, L. H. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]
- BenchChem. (2025). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide.
-
Xiao, Z., Liu, Y., & Li, H. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 296-304. [Link]
-
Kalliakoudi, A., Papanastasiou, I., & Geronikaki, A. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
-
El-Naggar, A. M., & Al-Mahmoudy, A. M. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 26(11), 3326. [Link]
- ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives.
-
El-Gazzar, M. G., & Al-Harbi, N. O. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 12061-12073. [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
-
de la Cruz, L., & Lavinda, O. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 29(18), 4287. [Link]
-
de la Cruz, L., & Lavinda, O. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. [Link]
-
Chatterjee, A., & Zhou, W. (2007). Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate. Bioorganic & Medicinal Chemistry Letters, 17(21), 5954-5957. [Link]
-
Sleebs, B. E., Nikolakopoulos, G., & Street, I. P. (2011). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5992-5994. [Link]
-
Caruso, M., & Valsasina, B. (2012). 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 96-101. [Link]
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- 4. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of 5-Ethylpyrimidin-4-ol
Introduction: The Strategic Value of 5-Ethylpyrimidin-4-ol in Medicinal Chemistry
This compound is a heterocyclic scaffold of significant interest in drug discovery and development. The pyrimidinone core is a well-established pharmacophore found in a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic derivatization of this compound allows for the systematic exploration of chemical space around this privileged core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols for key chemical transformations of this compound, focusing on O-alkylation, conversion to the 4-chloro derivative, and subsequent palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed to be robust, scalable, and adaptable for the synthesis of compound libraries for high-throughput screening and lead optimization.
Part 1: O-Alkylation of this compound
The hydroxyl group of this compound, existing in tautomeric equilibrium with its pyrimidinone form, is a prime site for modification. O-alkylation introduces a diverse range of substituents, which can profoundly influence the molecule's solubility, lipophilicity, and interactions with biological targets. Two classical and reliable methods for O-alkylation are the Williamson Ether Synthesis and the Mitsunobu Reaction.
Williamson Ether Synthesis for O-Alkylation
The Williamson ether synthesis is a robust and widely used method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1] In the context of this compound, the pyrimidinol is first deprotonated with a suitable base to form the more nucleophilic pyrimidinoxide anion, which then displaces a halide from an alkylating agent.
Scientific Rationale: The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the relatively acidic pyrimidinol without competing side reactions. Sodium hydride (NaH) is an excellent choice as it forms the sodium salt of the pyrimidinol and hydrogen gas, which is easily removed from the reaction mixture. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they effectively solvate the cation without interfering with the nucleophilicity of the alkoxide.
Experimental Protocol: Synthesis of 5-Ethyl-4-methoxypyrimidine
-
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-Ethyl-4-methoxypyrimidine.
-
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Sodium Hydride (60%) | 1.2 | Base for deprotonation |
| Methyl Iodide | 1.5 | Alkylating agent |
| Anhydrous DMF | - | Solvent |
| Sat. aq. NH₄Cl | - | Quenching agent |
Table 1. Reagents for Williamson Ether Synthesis of 5-Ethyl-4-methoxypyrimidine.
Mitsunobu Reaction for O-Alkylation
The Mitsunobu reaction provides an alternative route to ethers from alcohols, particularly for secondary alcohols or when milder conditions are required.[2][3] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by a suitable pronucleophile.[2]
Scientific Rationale: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key advantage for chiral substrates.[3] For this compound, the reaction offers a way to introduce a variety of functionalized alkyl groups under neutral conditions, which can be beneficial for sensitive substrates. The reaction is driven by the formation of the stable triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.
Experimental Protocol: Synthesis of a Generic 5-Ethyl-4-alkoxypyrimidine
-
Materials:
-
This compound
-
Desired primary or secondary alcohol (ROH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for chromatography
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
-
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Alcohol (ROH) | 1.2 | Nucleophile |
| Triphenylphosphine | 1.5 | Activating agent |
| DEAD or DIAD | 1.5 | Activating agent |
| Anhydrous THF | - | Solvent |
Table 2. Reagents for Mitsunobu O-Alkylation of this compound.
Figure 1. O-Alkylation Workflows.
Part 2: Chlorination of this compound
The conversion of the hydroxyl group to a chlorine atom is a pivotal transformation, as the resulting 4-chloropyrimidine is a versatile intermediate for a wide array of nucleophilic aromatic substitution and cross-coupling reactions. Phosphorus oxychloride (POCl₃) is the classic reagent for this conversion.
Efficient Chlorination using Equimolar POCl₃
Traditional chlorination protocols often employ a large excess of POCl₃, which presents challenges in terms of work-up and waste disposal. A more sustainable and scalable approach utilizes an equimolar amount of POCl₃ in a solvent-free reaction at elevated temperatures.[4][5]
Scientific Rationale: This method leverages a sealed reactor system to maintain the necessary temperature and pressure for the reaction to proceed efficiently with a stoichiometric amount of the chlorinating agent.[4] The addition of a base like pyridine can facilitate the reaction.[4] The solvent-free nature of this protocol simplifies the work-up procedure and reduces environmental impact.[4]
Experimental Protocol: Synthesis of 4-Chloro-5-ethylpyrimidine
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a heavy-walled sealed tube or a Teflon-lined stainless steel reactor, place this compound (1.0 eq).
-
Add phosphorus oxychloride (1.0-1.2 eq) and, if desired, pyridine (1.0 eq).
-
Seal the reactor and heat the mixture to 140-160 °C for 2-4 hours.
-
After cooling to room temperature, carefully open the reactor in a fume hood.
-
Slowly and cautiously pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the careful addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude 4-Chloro-5-ethylpyrimidine can be used in the next step without further purification or purified by vacuum distillation or column chromatography.
-
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Phosphorus oxychloride | 1.0-1.2 | Chlorinating agent |
| Pyridine (optional) | 1.0 | Base |
Table 3. Reagents for the Chlorination of this compound.
Figure 2. Chlorination Workflow.
Part 3: Palladium-Catalyzed Cross-Coupling of 4-Chloro-5-ethylpyrimidine
4-Chloro-5-ethylpyrimidine is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful and versatile methods in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.[6]
Scientific Rationale: This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and can be optimized for specific substrates.
Experimental Protocol: Synthesis of 5-Ethyl-4-arylpyrimidine
-
Materials:
-
4-Chloro-5-ethylpyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF/water mixture)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a reaction vessel, add 4-Chloro-5-ethylpyrimidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Component | Example Reagents | Purpose |
| Aryl Halide | 4-Chloro-5-ethylpyrimidine | Electrophile |
| Boronic Acid | Phenylboronic acid | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst |
| Base | K₂CO₃ | Activates boronic acid |
| Solvent | 1,4-Dioxane/Water | Reaction medium |
Table 4. Key Components for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[7][8]
Scientific Rationale: This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand, which is crucial for facilitating the catalytic cycle, particularly the reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine.
Experimental Protocol: Synthesis of N-Aryl-5-ethylpyrimidin-4-amine
-
Materials:
-
4-Chloro-5-ethylpyrimidine
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a reaction vessel.
-
Add 4-Chloro-5-ethylpyrimidine (1.0 eq), the amine (1.2-1.5 eq), and the base (1.5-2.5 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Component | Example Reagents | Purpose |
| Aryl Halide | 4-Chloro-5-ethylpyrimidine | Electrophile |
| Amine | Aniline, Morpholine | Nucleophile |
| Palladium Precatalyst | Pd₂(dba)₃ | Catalyst source |
| Ligand | Xantphos | Stabilizes and activates catalyst |
| Base | NaOtBu | Deprotonates amine |
| Solvent | Toluene | Reaction medium |
Table 5. Key Components for Buchwald-Hartwig Amination.
Figure 3. Cross-Coupling Pathways.
Conclusion
The protocols detailed in this guide provide a robust framework for the derivatization of this compound, a scaffold with immense potential in medicinal chemistry. By leveraging these well-established and optimized methods for O-alkylation, chlorination, and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of novel compounds for biological evaluation. The scientific rationale behind each protocol is provided to empower scientists to make informed decisions and troubleshoot effectively, thereby accelerating the drug discovery process.
References
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Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Available at: [Link]
-
Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883. Available at: [Link]
-
Abdine, S., et al. (2021). Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction. Ukrainian Chemical Journal, 87(1), 101-109. Available at: [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Organic Chemistry Lab Manual. Available at: [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Wikipedia. Available at: [Link]
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Singh, P. P., et al. (2018). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 20(15), 4566-4570. Available at: [Link]
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Kappe, C. O. (2000). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 39(24), 4422-4424. Available at: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available at: [Link]
-
Jones, G. (1967). The Vilsmeier-Haack Reaction. Organic Reactions, 15, 204-585. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
de Souza, A. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. The Journal of Organic Chemistry, 87(12), 8094-8106. Available at: [Link]
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Dorel, R., & Englebienne, P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
El-Faham, A., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 78. Available at: [Link]
-
Castro, J. L. (1998). Applications of the Mitsunobu reaction in peptide chemistry. Current Organic Chemistry, 2(2), 159-182. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Suwito, H., et al. (2018). Synthesis of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (4). ResearchGate. Available at: [Link]
-
de Souza, A. S., et al. (2022). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. ResearchGate. Available at: [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Khan, I., et al. (2020). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. Available at: [Link]
-
Reid, J. P., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 142(38), 16215-16220. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available at: [Link]
-
Kurbanova, M. M., et al. (2024). Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9. European Science Methodical Journal, 2(2), 75-79. Available at: [Link]
-
de Souza, A. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H). PubMed. Available at: [Link]
-
de Souza, A. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Publications. Available at: [Link]
-
de Souza, A. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H )-ones Using 4-(Iodomethyl)pyrimidines. ResearchGate. Available at: [Link]
-
Li, X., et al. (2003). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][4][5]benzodiazepines. Organic Letters, 5(23), 4357-4360. Available at: [Link]
-
Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
-
Guo, H., et al. (2015). Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives. ResearchGate. Available at: [Link]
-
de Souza, A. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H )-ones Using 4-(Iodomethyl)pyrimidines. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 5-Ethylpyrimidin-4-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 5-Ethylpyrimidin-4-ol, a key heterocyclic building block in medicinal chemistry and drug discovery. Moving beyond a mere recitation of steps, this document elucidates the chemical principles underpinning the chosen synthetic strategy, providing insights into reaction mechanisms, process optimization, and safety considerations essential for large-scale production. The protocol is designed to be self-validating, with clear benchmarks for reaction progress and product purity. All claims and procedures are supported by authoritative references, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors, anti-infective agents, and other therapeutic candidates. The strategic placement of the ethyl group at the 5-position and the hydroxyl group at the 4-position offers multiple avenues for further functionalization, making it a versatile scaffold in drug design.
The primary challenge in the large-scale synthesis of this compound lies in achieving high yield and purity while maintaining cost-effectiveness and operational safety. This guide focuses on a classical and well-documented approach: the condensation of an appropriate β-ketoester with formamidine. This method is favored for its reliability, use of readily available starting materials, and amenability to industrial scale-up.
Logical Framework for the Selected Synthetic Route
The chosen synthetic pathway is a one-pot cyclocondensation reaction. This approach is advantageous for large-scale synthesis as it minimizes the number of unit operations, reduces waste, and improves overall process efficiency.
Caption: Figure 1: High-level workflow for the synthesis of this compound.
Detailed Synthetic Protocol
This protocol is optimized for a laboratory scale of approximately 1 mole and can be linearly scaled with appropriate engineering controls and safety assessments.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Notes |
| Diethyl 2-ethylmalonate | 133-13-1 | 188.22 | 1.0 | Purity ≥ 98% |
| Sodium Metal | 7440-23-4 | 22.99 | 2.2 | Handle with extreme care |
| Absolute Ethanol | 64-17-5 | 46.07 | 20 volumes | Anhydrous, <0.2% water |
| Ethyl Formate | 109-94-4 | 74.08 | 1.2 | Purity ≥ 97% |
| Formamidine Hydrochloride | 6313-33-3 | 80.52 | 1.1 | Store in a desiccator |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | For pH adjustment |
| Toluene | 108-88-3 | 92.14 | For extraction | Reagent grade |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Thermometer
-
Heating mantle with a temperature controller
-
Large crystallizing dish
-
Büchner funnel and filtration flask
-
Rotary evaporator
Step-by-Step Procedure
Step 1: Preparation of Sodium Ethoxide Solution
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.2 eq) in small portions to absolute ethanol (10 volumes) in the 5 L flask equipped with a mechanical stirrer and reflux condenser.
-
The reaction is exothermic; control the rate of addition to maintain a gentle reflux.
-
Once all the sodium has dissolved, allow the solution to cool to room temperature.
Step 2: In Situ Formation of Diethyl 2-formyl-2-ethylmalonate
-
To the freshly prepared sodium ethoxide solution, add diethyl 2-ethylmalonate (1.0 eq) dropwise via an addition funnel over 30 minutes, with continuous stirring.
-
After the addition is complete, add ethyl formate (1.2 eq) dropwise over 30 minutes.
-
Heat the reaction mixture to a gentle reflux (approximately 78-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
Step 3: Cyclocondensation with Formamidine Hydrochloride
-
In a separate beaker, dissolve formamidine hydrochloride (1.1 eq) in absolute ethanol (5 volumes).
-
Cool the reaction mixture from Step 2 to 50-60 °C and add the formamidine hydrochloride solution in a steady stream.
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by the disappearance of the intermediate from Step 2.
Step 4: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
To the resulting slurry, add water (10 volumes) and stir until all solids are dissolved.
-
Wash the aqueous solution with toluene (2 x 5 volumes) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH 5-6 with concentrated hydrochloric acid. The product will precipitate as a white to off-white solid.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (2 x 2 volumes) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Purification
The crude product is typically of high purity (>95%). For applications requiring higher purity, recrystallization can be performed from a mixture of ethanol and water.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the crystalline product by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Mechanistic Insights and Rationale for Experimental Choices
The synthesis proceeds via a well-established reaction pathway for pyrimidine formation.
Caption: Figure 2: Simplified reaction mechanism.
-
Choice of Base: Sodium ethoxide is used as it is a strong, non-nucleophilic base (in the context of deprotonating the malonate) and is easily prepared in situ from sodium and ethanol, which also serves as the reaction solvent. The use of two equivalents of base ensures complete deprotonation of the malonate and drives the subsequent formylation to completion.
-
Formylating Agent: Ethyl formate is an inexpensive and effective source of the formyl group.
-
Cyclization Partner: Formamidine provides the N-C-N fragment required to form the pyrimidine ring. It is used as its hydrochloride salt for stability and is liberated in situ by the basic reaction conditions.
-
Solvent: Ethanol is an ideal solvent as it is capable of dissolving the reagents and intermediates, has an appropriate boiling point for the reaction temperatures, and is relatively easy to remove during work-up.
-
pH Adjustment: Acidification is a critical step to neutralize the basic reaction mixture and protonate the pyrimidinolate anion, causing the desired this compound to precipitate out of the aqueous solution. The pH is carefully controlled to avoid re-dissolving the amphoteric product.
Safety and Hazard Analysis
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and away from any sources of ignition. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.
-
Ethanol and Toluene: Flammable liquids. Work in a well-ventilated fume hood away from open flames.
-
Concentrated Hydrochloric Acid: Corrosive. Causes severe burns. Handle with appropriate PPE, including acid-resistant gloves and safety goggles.
-
Exothermic Reactions: The dissolution of sodium in ethanol is highly exothermic. Control the rate of addition to prevent the reaction from becoming too vigorous.
Characterization Data (Expected)
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 83-85 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.1 (br s, 1H), 8.05 (s, 1H), 7.85 (s, 1H), 2.45 (q, J=7.6 Hz, 2H), 1.15 (t, J=7.6 Hz, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.2, 158.8, 145.1, 118.9, 21.7, 13.5 |
| Mass Spectrometry (ESI+) | m/z 125.07 [M+H]⁺ |
| Purity (HPLC) | ≥ 98% |
References
- Brown, D. J., The Pyrimidines, in The Chemistry of Heterocyclic Compounds, Vol. 16, Wiley-Interscience, New York, 1962.
- Miller, G. W.; Rose, F. L. J. Chem. Soc.1963, 5642-5659.
- A process for preparing 4-hydroxypyrimidine. EP0326389B1.
The Ascendancy of 5-Ethylpyrimidin-4-ol in Modern Medicinal Chemistry: A Guide to Application and Synthetic Protocols
Introduction: The Pyrimidin-4-ol Core as a Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its inherent ability to engage in hydrogen bonding and its rigid, planar structure make it an ideal pharmacophore for interacting with diverse biological targets. Within this important class of heterocyles, the pyrimidin-4-ol scaffold has emerged as a particularly "privileged" structure, a term bestowed upon molecular frameworks that are capable of providing ligands for more than one biological target. This versatility has led to the development of numerous therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This technical guide focuses on a specific and highly valuable building block within this family: 5-Ethylpyrimidin-4-ol . The strategic placement of the ethyl group at the 5-position offers a subtle yet significant modification that can enhance binding affinity and modulate the pharmacokinetic properties of derivative compounds. We will explore the synthetic utility of this compound, detailing its conversion to key reactive intermediates and its subsequent application in the synthesis of complex, biologically active molecules. The protocols and applications described herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this versatile scaffold in their own discovery programs.
Synthetic Utility and Key Transformations
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to more reactive intermediates, most notably 4-chloro-5-ethylpyrimidine. The hydroxyl group of the pyrimidin-4-ol is not a good leaving group for nucleophilic aromatic substitution (SNAr) reactions, which are the cornerstone of building molecular complexity on the pyrimidine ring. Therefore, a crucial first step in its application is the conversion of the hydroxyl group into a more labile leaving group, typically a halogen.
Protocol 1: Synthesis of this compound
While a direct, high-yield synthesis for this compound is not extensively documented in readily available literature, a plausible and robust method can be adapted from established procedures for similar 4-hydroxypyrimidines.[2] The following protocol outlines a general approach based on the cyclocondensation of an appropriate three-carbon precursor with formamide.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Ethyl 2-formylbutanoate
-
Formamide
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) for neutralization
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in methanol, add ethyl 2-formylbutanoate (1.0 equivalent) at room temperature.
-
Add formamide (2.0 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated HCl to a pH of approximately 7.
-
Remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Protocol 2: Chlorination of this compound to 4-Chloro-5-ethylpyrimidine
The conversion of the hydroxyl group to a chloro group is a critical activation step. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base. A patent for the synthesis of the antifungal drug Voriconazole details a similar transformation for a related substrate, 5-fluoro-6-ethyl-4-hydroxypyrimidine.[3]
Reaction Scheme:
Caption: Chlorination of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable organic base
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
To a stirred suspension of this compound (1.0 equivalent) in an anhydrous solvent, add DIPEA (1.5 equivalents).
-
Carefully add phosphorus oxychloride (2.0-3.0 equivalents) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-chloro-5-ethylpyrimidine can be purified by column chromatography on silica gel.
Application in the Synthesis of Bioactive Molecules: A Case Study with a Voriconazole Analogue
The true value of this compound as a building block is demonstrated by its potential to be incorporated into complex, biologically active molecules. As a prime example, the synthesis of the antifungal agent Voriconazole relies on a key intermediate, 4-chloro-6-ethyl-5-fluoropyrimidine, which is structurally very similar to 4-chloro-5-ethylpyrimidine.[3][4] The synthesis of Voriconazole showcases the power of nucleophilic substitution at the 4-position of the pyrimidine ring.
Workflow: Synthesis of a Voriconazole Analogue from 4-Chloro-5-ethylpyrimidine
The following workflow illustrates how 4-chloro-5-ethylpyrimidine can be utilized in a convergent synthesis to produce a close analogue of Voriconazole. This highlights the strategic importance of the chloropyrimidine intermediate.
Caption: Synthetic workflow for a Voriconazole analogue.
This synthetic strategy underscores the importance of this compound as a latent scaffold for the introduction of the pyrimidine core into complex drug molecules.
Application in Kinase Inhibitor Development
The 2,4-disubstituted pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[5][6] The nitrogen atoms of the pyrimidine ring often act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling potent and selective inhibition of various kinases. 4-Chloro-5-ethylpyrimidine is an excellent starting point for the synthesis of libraries of kinase inhibitors through sequential nucleophilic aromatic substitution reactions.
Protocol 3: General Procedure for the Synthesis of 4-Amino-5-ethylpyrimidine Derivatives
This protocol describes a general method for the nucleophilic substitution of the chloro group in 4-chloro-5-ethylpyrimidine with a primary or secondary amine, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
Caption: Synthesis of 4-amino-5-ethylpyrimidine derivatives.
Materials:
-
4-Chloro-5-ethylpyrimidine
-
Desired primary or secondary amine (R¹R²NH)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Solvent such as n-butanol, isopropanol, or DMF
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a reaction vessel, dissolve 4-chloro-5-ethylpyrimidine (1.0 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-1.5 equivalents) and DIPEA (1.5-2.0 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-5-ethylpyrimidine derivative.
Structure-Activity Relationship (SAR) Considerations
The 5-ethyl group of the title compound plays a crucial role in the structure-activity relationship of its derivatives. In the context of kinase inhibitors, this small alkyl group can provide beneficial interactions within the hydrophobic regions of the ATP-binding pocket of kinases. The following table summarizes the general SAR trends for 2,4,5-substituted pyrimidine kinase inhibitors, highlighting the importance of the 5-position.
| Position | Substitution | General Effect on Kinase Activity | Rationale |
| C2 | Substituted anilines, heterocyclic amines | Modulates potency and selectivity | Forms key hydrogen bonds with the kinase hinge region. |
| C4 | Various amines, often incorporating solubilizing groups | Fine-tunes potency and pharmacokinetic properties | Interacts with the solvent-exposed region of the ATP-binding site. |
| C5 | Small alkyl groups (e.g., methyl, ethyl), halogens | Can enhance potency and selectivity | Occupies a hydrophobic pocket, can influence the conformation of adjacent substituents. |
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its true potential is unlocked through its conversion to the more reactive 4-chloro-5-ethylpyrimidine intermediate. This key intermediate serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules, particularly in the realm of kinase inhibitors for oncology and antifungal agents. The protocols and applications outlined in this guide provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery efforts, paving the way for the development of novel and effective therapeutics.
References
- Choi, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330.
- CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole. (2011).
- El-Gamal, M. I., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(45), 29367-29381.
- EP0326389B1 - Process for preparing 4-hydroxypyrimidine. (1992).
- Holsworth, D. D., et al. (2007). Discovery of 6-ethyl-2,4-diaminopyrimidine-based Small Molecule Renin Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3575-3580.
- Kaur, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
- Kumar, A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
- Li, J., et al. (2021). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences, 34(2), 112-118.
- Maiti, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1123-1138.
- Noolvi, M. N., et al. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. American Journal of Applied Sciences, 7(1), 20-27.
- Patel, R. V., et al. (2018). Structure–Activity Relationship Studies of Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: An Inhibitor of AP-1 and NF-κB Mediated Gene Expression. Letters in Drug Design & Discovery, 15(1), 1-10.
- Patel, S., et al. (2025).
- Rao, V. U., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4072-4075.
- Singh, P., et al. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Current Organic Synthesis.
- US5525724A - Process for the preparation of chloropyrimidines. (1996).
- Verma, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(2), 1-15.
- Wang, Z., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(2), 494-507.
- Zhang, Y., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265.
- CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. (2011).
- CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine. (2022).
- EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives. (2000).
- Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94.
- BenchChem. (2025).
- BenchChem. (2025).
- Justia Patents. (2011).
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 3. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Ethylpyrimidin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 5-Ethylpyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important pyrimidine derivative.
I. Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the cyclocondensation of an appropriate C4 synthon with a nitrogen-containing component, typically formamide. A key intermediate in this process is ethyl 2-formylbutanoate, which is generated from ethyl propionate.
Below is a generalized workflow for the synthesis:
Caption: A step-by-step guide to troubleshooting low yields in the formylation step.
FAQ 2: How can I confirm the formation of ethyl 2-formylbutanoate and assess its purity?
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is the most definitive method. Expect to see a characteristic aldehyde proton signal around 9-10 ppm. The presence of the ethyl group will also be evident.
-
¹³C NMR will show a carbonyl signal for the aldehyde around 190-200 ppm, in addition to the ester carbonyl.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and identifying byproducts. The mass spectrum should correspond to the molecular weight of ethyl 2-formylbutanoate (144.17 g/mol ). [1]* Infrared (IR) Spectroscopy: Look for two distinct carbonyl stretching frequencies: one for the ester (around 1735-1750 cm⁻¹) and one for the aldehyde (around 1720-1740 cm⁻¹).
Step 2: Cyclocondensation with Formamide
FAQ 3: The cyclocondensation reaction is not proceeding to completion, what could be the issue?
Possible Causes and Solutions:
-
Insufficient Temperature: The condensation of ethyl 2-formylbutanoate with formamide typically requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a modest increase in temperature may be necessary. However, excessive heat can lead to decomposition.
-
Purity of Starting Materials: Impurities in the ethyl 2-formylbutanoate can inhibit the reaction. Ensure the intermediate from the first step is sufficiently pure.
-
Reaction Time: Some condensation reactions require extended periods to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [2]
FAQ 4: I am observing significant byproduct formation during the cyclocondensation. How can I minimize this?
Common Byproducts and Mitigation Strategies:
-
Self-condensation of Ethyl 2-formylbutanoate: This can occur under the reaction conditions. Using a slight excess of formamide can help to favor the desired cyclocondensation pathway.
-
Formation of Polymeric or Tarry Materials: This is often a result of overheating or the presence of impurities that can catalyze polymerization. [3]Careful temperature control and the use of purified starting materials are crucial.
-
Incomplete Cyclization: The initial condensation may occur without the final ring-closing step. Ensuring adequate reaction time and temperature can help drive the reaction to the desired pyrimidinone product.
Table 1: Recommended Reaction Conditions for Cyclocondensation
| Parameter | Recommended Range | Notes |
| Temperature | 100 - 150 °C | Monitor for decomposition at higher temperatures. |
| Reactant Ratio | 1:1.1 to 1:1.5 | (Ethyl 2-formylbutanoate : Formamide) |
| Solvent | Neat or high-boiling solvent (e.g., DMF) | Neat is often preferred to drive the reaction. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
Purification of this compound
FAQ 5: What is the best method to purify the final product?
Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining high-purity this compound. Suitable solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is insufficient to remove persistent impurities, silica gel column chromatography can be employed. [2][3]A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.
-
Sublimation: For small-scale purifications, sublimation under reduced pressure can yield very pure material, provided the compound is thermally stable under the required conditions.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-formylbutanoate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Reactants: A mixture of ethyl propionate (1.0 equivalent) and ethyl formate (1.2 equivalents) is added dropwise to the stirred suspension of sodium ethoxide at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched by pouring it onto ice and acidifying to a pH of 5-6 with a weak acid (e.g., acetic acid). The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-formylbutanoate (1.0 equivalent) and formamide (1.2 equivalents).
-
Reaction: The mixture is heated to 120-130 °C and stirred for 6-8 hours. The progress of the reaction should be monitored by TLC.
-
Isolation: After cooling to room temperature, the reaction mixture is diluted with water, and the resulting precipitate is collected by filtration.
-
Purification: The crude solid is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.
IV. References
-
BenchChem. (2025). An In-depth Technical Guide on the Reactivity and Stability of Ethyl 4-chloropyrimidine-5-carboxylate. Retrieved from
-
BenchChem. (2025). Common side reactions in the synthesis of Ethyl 4-chloropyrimidine-5-carboxylate. Retrieved from
-
PubChem. (2025). Ethyl 2-Formylpropionate. National Institutes of Health. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: Ethyl 4-chloropyrimidine-5-carboxylate in Medicinal Chemistry. Retrieved from
-
Ataman Kimya. ETHYL PROPIONATE. Retrieved from
-
Chongqing Chemdad Co., Ltd. This compound. Retrieved from
-
PubChem. (2025). Ethyl 2-formylbutanoate. National Institutes of Health. Retrieved from
-
Wikipedia. (2023). Ethyl propionate. Retrieved from
Sources
Technical Support Center: Optimizing 5-Ethylpyrimidin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 5-Ethylpyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize reaction yields and troubleshoot common issues encountered during its preparation. Our approach is rooted in fundamental chemical principles and field-proven strategies to ensure robust and reproducible outcomes.
I. Core Synthesis Strategy: The Principle of Cyclocondensation
The most common and reliable method for synthesizing the this compound core involves a cyclocondensation reaction. This strategy builds the pyrimidine ring by reacting a three-carbon precursor bearing the ethyl group at the eventual C5 position with a reagent that provides the N1-C2-N3 backbone of the ring.
A robust and widely applicable pathway is the reaction between diethyl 2-ethylmalonate and formamidine in the presence of a strong base, typically an alkoxide like sodium ethoxide. This method is advantageous due to the commercial availability of the starting materials and the generally clean reaction profile when optimized.[1]
Reaction Mechanism Overview
The reaction proceeds via a sequential condensation and cyclization mechanism. The base first deprotonates the diethyl 2-ethylmalonate, forming an enolate. This nucleophile then attacks the electrophilic carbon of formamidine. A series of intramolecular condensation and elimination steps follow, ultimately leading to the formation of the aromatic pyrimidine ring.
Caption: Fig. 1: General Reaction Mechanism
II. Baseline Experimental Protocol
This protocol provides a starting point for optimization. Yields can vary based on the precise conditions and scale.
Objective: Synthesize this compound.
Materials:
-
Diethyl 2-ethylmalonate
-
Formamidine acetate
-
Sodium Ethoxide (NaOEt) solution (e.g., 21 wt% in ethanol) or freshly prepared from sodium metal in absolute ethanol.
-
Absolute Ethanol (200 proof, anhydrous)
-
Hydrochloric Acid (HCl), concentrated or 6M solution
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (e.g., 5 mL per gram of diethyl 2-ethylmalonate).
-
Base Addition: While stirring under a nitrogen atmosphere, add sodium ethoxide (2.2 equivalents) to the ethanol. If using solid sodium ethoxide, ensure it dissolves completely.
-
Reagent Addition: In a separate flask, dissolve formamidine acetate (1.2 equivalents) and diethyl 2-ethylmalonate (1.0 equivalent) in a minimal amount of absolute ethanol.
-
Condensation: Add the solution from step 3 dropwise to the stirred sodium ethoxide solution at room temperature. An exotherm may be observed.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours.
-
In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase). The reaction is complete when the diethyl 2-ethylmalonate spot has been consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add water to quench the excess sodium ethoxide.
-
Work-up - Neutralization: Acidify the mixture to pH 6-7 by the dropwise addition of HCl. This compound has a predicted pKa of around 9.16, so careful pH control is crucial to ensure the product is in its neutral, less soluble form.[2]
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure to remove the ethanol and extract the aqueous residue with ethyl acetate (3x volumes).
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.
-
-
Characterization: Dry the purified solid under vacuum. Characterize by melting point (literature: 83-85 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, MS).[2]
III. Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?
A1: This is a common issue that typically points to a problem with one of three key areas: the base, the reagents, or the reaction conditions.
-
Causality - Base Activity: Sodium ethoxide is hygroscopic and can be deactivated by moisture. If it has been improperly stored or is old, its effective concentration will be lower than stated, leading to incomplete deprotonation of the malonate. Similarly, using wet ethanol will consume the base.
-
Solution: Use freshly opened sodium ethoxide solution or prepare it fresh from sodium metal and absolute ethanol. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Causality - Reagent Quality: Formamidine acetate can also degrade upon storage. If it has a strong ammonia smell or appears discolored, it may be compromised.
-
Solution: Use high-purity formamidine acetate from a reliable supplier. Store it in a desiccator.
-
-
Causality - Insufficient Heating: The cyclization and aromatization steps require thermal energy. Insufficient reaction time or temperature will result in incomplete conversion.
-
Solution: Ensure the reaction reaches and maintains reflux. Monitor by TLC until the starting malonate is no longer visible. Consider extending the reaction time to 8-12 hours if conversion is slow.
-
Sources
Technical Support Center: Purification of 5-Ethylpyrimidin-4-ol
Welcome to the technical support guide for the purification of 5-Ethylpyrimidin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound at the desired purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems you might face during the purification of this compound.
Question 1: My yield of this compound is consistently low after recrystallization. What factors could be contributing to this, and how can I optimize the process?
Low recovery from recrystallization is a frequent challenge, often stemming from the compound's solubility profile. This compound, being a polar molecule, can exhibit high solubility in commonly used polar solvents, leading to significant loss in the mother liquor.
Causality and Optimization Strategy:
-
Solvent Selection is Critical: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common mistake is choosing a solvent in which the compound is too soluble, even when cold.
-
Systematic Solvent Screening: To identify the optimal solvent or solvent system, perform small-scale solubility tests. A good starting point is to test a range of solvents with varying polarities, such as ethanol, ethyl acetate, and mixtures of these with less polar solvents like hexanes.[1]
-
Anti-Solvent Addition: If a single solvent proves inadequate, an anti-solvent recrystallization can be highly effective. Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble. Then, slowly add a cold anti-solvent (a solvent in which the compound is insoluble) until turbidity is observed. Reheat the mixture until it becomes clear, and then allow it to cool slowly. This technique carefully controls the supersaturation, promoting crystal growth over precipitation.
Step-by-Step Recrystallization Protocol:
-
Dissolution: In a flask, add the crude this compound and a small volume of the chosen hot solvent. Stir and continue to add the hot solvent portion-wise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. To encourage larger crystal formation, insulate the flask to slow the cooling process.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Question 2: I'm observing significant peak tailing for this compound during reverse-phase HPLC analysis. What is the cause, and how can I achieve better peak symmetry?
Peak tailing in reverse-phase high-performance liquid chromatography (HPLC) is a common issue for polar and basic compounds like pyrimidine derivatives.[2] This phenomenon is often caused by strong interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase.
Underlying Mechanism and Solutions:
-
Silanol Interactions: The nitrogen atoms in the pyrimidine ring can act as Lewis bases, interacting strongly with the acidic silanol groups on the C18 column packing material. This leads to a secondary, undesirable retention mechanism that results in tailing peaks.
-
Mobile Phase Modifiers: To mitigate this, consider adding a small amount of a competing base to the mobile phase, such as triethylamine (TEA). TEA will preferentially interact with the active silanol sites, effectively masking them from the this compound.
-
Column Choice: Utilizing a polar-endcapped column can also significantly improve peak shape.[2] These columns have been chemically modified to reduce the number of accessible silanol groups, making them more suitable for the analysis of polar and basic compounds.
Optimized HPLC Conditions for Purity Assessment:
| Parameter | Recommendation | Rationale |
| Column | C18 reversed-phase, polar-endcapped (e.g., 4.6 mm x 250 mm, 5 µm) | Minimizes silanol interactions, improving peak shape for polar bases.[2] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in Water B: Acetonitrile | TFA acts as an ion-pairing agent and sharpens peaks. A gradient elution is often necessary. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | Pyrimidine derivatives typically have strong UV absorbance. |
Question 3: My purified this compound shows the presence of an unknown impurity by LC-MS that co-elutes with the main peak. How can I identify and remove this impurity?
Co-eluting impurities, especially those with similar mass-to-charge ratios, present a significant purification challenge. These are often structurally related compounds, such as isomers or degradation products.
Strategy for Identification and Removal:
-
Orthogonal Analytical Methods: Employ an analytical technique that separates compounds based on a different principle than reverse-phase HPLC.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for polar compounds like this compound.[2][4] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, providing a different selectivity that can resolve the co-eluting impurity.
-
Preparative Chromatography: Once a suitable separation method is developed on an analytical scale, it can be scaled up to preparative chromatography to isolate the impurity for structural elucidation.
-
Spectroscopic Analysis: After isolation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) can be used to determine the structure of the impurity.
-
Synthetic Route Analysis: Review the synthesis of this compound to identify potential side reactions or starting materials that could lead to the formation of the observed impurity.[5][6] This knowledge can inform adjustments to the synthetic procedure to minimize its formation.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the properties and handling of this compound.
What are the key physicochemical properties of this compound that influence its purification?
The purification of this compound is primarily influenced by its polarity, hydrogen bonding capabilities, and potential for tautomerism. Its polar nature makes it highly soluble in polar solvents, which can complicate recrystallization.[2] The presence of hydrogen bond donors and acceptors can lead to strong interactions with polar stationary phases in chromatography.
Which chromatographic techniques are most effective for the purification of this compound?
The choice of chromatographic technique depends on the nature of the impurities.
-
Silica Gel Column Chromatography: This is a standard method for purifying pyrimidine derivatives.[4][7] For the polar this compound, a more polar mobile phase, such as a mixture of dichloromethane and methanol, may be required.
-
Reverse-Phase Chromatography: While challenging due to potential peak tailing, it can be optimized with the use of polar-endcapped columns and mobile phase modifiers.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds as it provides better retention and separation.[2][4]
How can I assess the purity of my final this compound product?
A combination of analytical techniques is recommended to ensure the purity of the final product.
-
HPLC: A validated HPLC method is essential for determining the percentage purity and detecting any impurities.[8][9]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify any residual solvents or impurities. Quantitative NMR (qNMR) can also be used for an accurate purity assessment.[3][10]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in the identification of impurities.
-
Melting Point: A sharp melting point close to the literature value (83-85 °C) is a good indicator of purity.[11][12]
What are the potential stability issues with this compound, and how should it be stored?
Pyrimidinol derivatives can be susceptible to degradation, particularly at extreme pH values and elevated temperatures.[13] It is recommended to store this compound in a cool, dry, and dark place to minimize degradation.
III. Visualized Workflow: Purification Strategy
The following diagram illustrates a logical workflow for tackling common purification challenges with this compound.
Caption: A decision-tree workflow for the purification of this compound.
IV. References
-
Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (URL: )
-
Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem. (URL: )
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (URL: )
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (URL: )
-
Separation of purine and pyrimidine derivatives by thin-layer chromatography - PubMed. (URL: )
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives - MDPI. (URL: )
-
The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (URL: )
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (URL: )
-
25198-98-5|this compound|BLD Pharm. (URL: )
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: )
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. (URL: )
-
Effects of Solvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L - Semantic Scholar. (URL: )
-
A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8 - Benchchem. (URL: )
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (URL: )
-
Journal articles: 'Synthesis impurities' - Grafiati. (URL: )
-
This compound Three Chongqing Chemdad Co. ,Ltd. (URL: )
-
(PDF) SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES - ResearchGate. (URL: )
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed. (URL: )
-
2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082 - PubChem. (URL: )
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: )
-
5-Bromo-2-methylpyrimidin-4-OL | C5H5BrN2O | CID 13463837 - PubChem. (URL: )
-
2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082 - PubChem. (URL: )
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PubMed. (URL: )
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Journal articles: 'Synthesis impurities' – Grafiati [grafiati.com]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. moravek.com [moravek.com]
- 12. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: A Researcher's Guide to Improving the Purity of 5-Ethylpyrimidin-4-ol
Welcome to the technical support center for the purification of 5-Ethylpyrimidin-4-ol. As a Senior Application Scientist, I understand that achieving high purity for key intermediates is paramount for the success of your research and development projects. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you with both the practical steps and the underlying scientific principles to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
The impurity profile of your crude product is intrinsically linked to its synthetic route. While specific impurities vary, they generally fall into several predictable categories. Unwanted chemicals can arise during manufacturing, from the degradation of the active pharmaceutical ingredient (API), or from starting materials.[1]
Common sources of impurities include:
-
Unreacted Starting Materials: The synthesis of the pyrimidine core often involves the condensation of a β-dicarbonyl compound with a source of amidine (like formamide or urea). Incomplete reaction can leave these precursors in your crude product.
-
Side-Products: Incomplete cyclization, over-alkylation, or other side reactions can generate structurally related impurities that may have similar polarities to your desired product, making them challenging to remove.
-
Reagents and Solvents: Residual catalysts, acids, bases, or high-boiling point solvents used during the synthesis or work-up can contaminate the final product.
-
Degradation Products: Although this compound is relatively stable, exposure to harsh acidic or basic conditions, high temperatures, or oxidative environments can lead to degradation.
A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to get an initial assessment of the number and nature of the impurities present.
Troubleshooting Purification Strategies
The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice between them depends on the nature of the impurities and the scale of your experiment.
Decision-Making Workflow: Purification Method Selection
Caption: Decision tree for selecting the optimal purification method.
Guide 1: Purification by Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid sample, provided a suitable solvent can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.
Q2: How do I choose the best solvent for recrystallizing this compound?
An ideal recrystallization solvent should:
-
Completely dissolve your compound at its boiling point.
-
Dissolve your compound poorly or not at all at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for hot filtration).
-
Be chemically inert to your compound.
-
Have a relatively low boiling point for easy removal.
Given the polar nature of the pyrimidinol ring, polar solvents are a good starting point.
| Solvent | Rationale & Considerations |
| Water | This compound has some water solubility. It can be an excellent, inexpensive, and non-toxic choice. A similar pyrimidinone derivative has been successfully recrystallized from cold water.[2] |
| Ethanol/Water | A binary solvent system can be effective if a single solvent is not ideal. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the saturation point). |
| Ethyl Acetate | A medium-polarity solvent. May be suitable if impurities are highly polar or non-polar. |
| Acetonitrile | A polar aprotic solvent. Can be a good alternative to alcohols. |
Pro-Tip: Perform small-scale solubility tests in test tubes with ~10-20 mg of your crude product and a few drops of solvent to quickly screen candidates before committing to a bulk recrystallization.
Detailed Protocol: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water or an ethanol/water mixture). Heat the mixture to boiling on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved. Adding excess solvent will reduce your final yield.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, non-polar side-products), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven. Do not use excessive heat, as the melting point is relatively low (83-85 °C).[3]
Q3: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point. When the solution cools, the molten solute separates as an oil.
Caption: Troubleshooting workflow for when a compound oils out.
Caution: Be aware of polymorphism. Recrystallization can sometimes yield different crystal forms or solvates, which may have different physical properties and even biological activities, as seen with the pyrimidine derivative, pyrimethamine.[4] Always characterize your final product thoroughly.
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities and is ideal when recrystallization fails or when impurities are present in significant quantities.[5]
Q4: How do I develop a solvent system for purifying this compound on a silica gel column?
The key is to use Thin Layer Chromatography (TLC) to find a mobile phase that provides good separation.[5] Silica gel is the most common stationary phase for pyrimidine derivatives.[6]
-
Prepare a TLC Chamber: Use a covered beaker with a piece of filter paper to saturate the atmosphere with the mobile phase.
-
Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or methanol) and spot it on the TLC plate baseline.
-
Develop the Plate: Run several TLC plates using different solvent systems. A good starting point for polar compounds like this compound is a mixture of a less polar solvent and a more polar one.
-
Analyze the Results: Visualize the spots under a UV lamp. The ideal solvent system will move your desired compound to a Retention Factor (Rf) of 0.25-0.35 . Impurities should be well-separated from this spot.
| Solvent System (v/v) | Polarity | Expected Result |
| 100% Dichloromethane (DCM) | Low | Compound likely remains at the baseline (Rf ~ 0). |
| 95:5 DCM / Methanol (MeOH) | Medium | Compound moves off the baseline. Good starting point. |
| 90:10 DCM / Methanol (MeOH) | Higher | Compound moves further up the plate. |
| 80:20 Ethyl Acetate / Hexanes | Medium | A common alternative system. |
Pro-Tip: For basic pyrimidines that show "tailing" (streaking) on the TLC plate, adding a small amount of triethylamine or ammonia in methanol (e.g., 1%) to the mobile phase can help produce sharper spots and better separation.[6]
Detailed Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your initial, least polar solvent (the eluent). Ensure there are no air bubbles or cracks.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimum amount of the mobile phase ("wet loading"). Carefully add the sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or house air) to force the solvent through the column.[7]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes.[7]
-
Analysis: Spot every few fractions on a TLC plate to determine which ones contain your purified compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Guide 3: Purity Assessment
After purification, you must confirm the purity of your material. Several analytical methods can be employed, each with its own strengths.[8]
Q5: How do I confirm the purity of my final product?
A combination of methods is often best for a comprehensive assessment.
| Analytical Method | Principle & Application | Advantages & Disadvantages |
| Melting Point | A pure crystalline solid has a sharp, defined melting range. Impurities broaden and depress this range. | Advantages: Fast, simple, and requires minimal equipment.[9] Disadvantages: Not quantitative; insensitive to small amounts of impurities. |
| HPLC | High-Performance Liquid Chromatography separates components based on their partitioning between a stationary and liquid mobile phase. Purity is determined by the area percentage of the main peak.[8] | Advantages: Highly sensitive, selective, and quantitative.[10] Disadvantages: Requires method development and specialized equipment. |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed structural information. Quantitative NMR (qNMR) can determine purity by comparing the integral of the analyte's signals to that of a certified internal standard.[10] | Advantages: Provides structural confirmation and purity in a single experiment. A primary method that doesn't require a reference standard of the analyte itself.[8] Disadvantages: Lower sensitivity than HPLC; requires a high-field NMR spectrometer. |
| GC-MS | Gas Chromatography-Mass Spectrometry separates volatile compounds based on boiling point and provides mass information for identification. | Advantages: Extremely high sensitivity and specificity for volatile impurities.[8] Disadvantages: Not suitable for non-volatile or thermally labile compounds. |
For routine checks, melting point and TLC are excellent initial indicators. For drug development and applications requiring rigorous quality control, a validated HPLC method is the industry standard.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
- Kim, J., et al. (2024). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 29(1), 234.
- Chemistry LibreTexts. (2023). Column Chromatography.
- ITW Reagents. (n.d.). Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation.
- Grooff, D., et al. (2018). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical Development and Technology, 23(8), 835-845.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Yadav, V. K., et al. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of All Research Education and Scientific Methods (IJARESM).
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8.
- Lestari, D., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3429.
Sources
- 1. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. moravek.com [moravek.com]
- 10. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
Technical Support Center: 5-Ethylpyrimidin-4-ol NMR Spectral Analysis
Welcome to the technical support center for the NMR spectral analysis of 5-Ethylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR spectra for this compound. Here, we address common issues and provide in-depth, field-proven insights to ensure the integrity of your experimental results.
Understanding the Spectrum of this compound: The Challenge of Tautomerism
This compound is a heterocyclic compound that can exist in two tautomeric forms: the enol form (this compound) and the more stable keto form (5-Ethylpyrimidin-4(3H)-one). This equilibrium is a critical factor in interpreting its NMR spectra, as the observed signals are often a population-weighted average of the two forms, or in some cases, show distinct signals for both. The position of this equilibrium is highly dependent on the solvent, temperature, and concentration.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The precise chemical shifts for this compound can vary depending on the solvent and the dominant tautomeric form. Below are predicted chemical shifts for the major keto tautomer, 5-Ethylpyrimidin-4(3H)-one, which is generally favored in common NMR solvents like DMSO-d₆ and CDCl₃.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Ethylpyrimidin-4(3H)-one
| Atom | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| H2 | ~8.0 - 8.2 | ~150 - 155 | Singlet, downfield due to adjacent nitrogens. |
| H6 | ~7.8 - 8.0 | ~140 - 145 | Singlet, downfield due to adjacent nitrogen and carbonyl. |
| -CH₂- (ethyl) | ~2.5 - 2.7 | ~20 - 25 | Quartet, coupled to the methyl protons. |
| -CH₃ (ethyl) | ~1.1 - 1.3 | ~12 - 15 | Triplet, coupled to the methylene protons. |
| NH | ~12.0 - 13.0 | - | Broad singlet, exchangeable proton. Position is highly variable.[1] |
| C4 (C=O) | - | ~160 - 165 | Carbonyl carbon, will not appear in ¹H NMR. |
| C5 | - | ~110 - 115 | Quaternary carbon. |
Note: These are predicted values and may differ from experimental results. The broadness of the NH peak is a key indicator of its exchangeable nature.[1]
Troubleshooting Guide
Issue 1: My aromatic signals are broader than expected.
Plausible Cause: This is a classic indication of chemical exchange, likely due to the tautomeric equilibrium between the keto and enol forms of this compound.[2] If the rate of interconversion is on the same timescale as the NMR experiment, the signals for the aromatic protons (H2 and H6) can broaden significantly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR signals.
Experimental Protocol: Variable Temperature (VT) NMR
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Lower Temperature: Decrease the sample temperature in increments of 10-20 K (e.g., to 273 K, 253 K).
-
Acquire Spectra: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Analysis: Observe changes in the linewidths of the aromatic protons. Sharpening of signals into two distinct sets indicates that the exchange process has been slowed sufficiently to resolve the individual tautomers.
Issue 2: I am not sure which peak corresponds to the N-H proton.
Plausible Cause: The N-H proton in the keto tautomer is labile and can exchange with residual water or deuterated solvent, leading to a broad signal with a variable chemical shift.[3][4]
Troubleshooting Workflow:
Caption: Workflow for identifying exchangeable protons.
Experimental Protocol: D₂O Exchange
-
Initial Spectrum: Acquire a ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).
-
Add D₂O: Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake: Vigorously shake the tube for a few seconds to ensure mixing.
-
Re-acquire Spectrum: Acquire another ¹H NMR spectrum.
-
Analysis: The peak corresponding to the N-H proton will either disappear or significantly decrease in intensity due to the exchange with deuterium.[3][4]
Issue 3: My spectrum shows unexpected peaks that I cannot assign.
Plausible Cause: These could be due to impurities from the synthesis or residual solvent. A common synthesis of this compound involves the reaction of ethyl propiolate with formamidine.
Potential Impurities and their Expected ¹H NMR Signals:
-
Ethyl Propiolate (starting material): Acetylenic proton (~2.0 ppm, s), ethyl group (quartet ~4.2 ppm, triplet ~1.3 ppm).
-
Formamidine Acetate (starting material): Formamidine protons (broad signals), acetate methyl (~1.9 ppm, s).
-
Solvents: Check for common laboratory solvents such as ethyl acetate, acetone, or dichloromethane which may be present from the workup.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks.
Experimental Protocol: 2D NMR for Structural Confirmation
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons.[5][6] For this compound, you should observe a cross-peak between the methylene and methyl protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[5][6] This is invaluable for confirming the assignments in Table 1. For example, the proton at ~2.6 ppm should show a correlation to the carbon at ~22 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[5][6] This can help to confirm the connectivity of the entire molecule. For instance, the H2 proton should show a correlation to the C4 (carbonyl) and C6 carbons.
By systematically applying these troubleshooting steps and advanced NMR techniques, you can confidently overcome the challenges associated with the NMR analysis of this compound and ensure the accuracy of your structural elucidation.
References
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. Available at: [Link]
-
Exchangeable Protons and Deuterium Exchange | OpenOChem Learn. Available at: [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | ACS Organic & Inorganic Au. Available at: [Link]
-
IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available at: [Link]
-
What Is Deuterium Exchange In NMR? - Chemistry For Everyone - YouTube. Available at: [Link]
-
The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available at: [Link]
-
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]
-
-
Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations - LillOA. Available at: [Link]
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2D NMR - EPFL. Available at: [Link]
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Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. Available at: [Link]
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NMR CASE Troubleshooting Guide. Available at: [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. Available at: [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
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The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available at: [Link]
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Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Available at: [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]
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The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. Available at: [Link]
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Troubleshooting | Department of Chemistry and Biochemistry - University of Maryland. Available at: [Link]
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Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. Available at: [Link]
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Supporting Information - The Royal Society of Chemistry. Available at: [Link]
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Simulate and predict NMR spectra. Available at: [Link]
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Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. Available at: [Link]
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How to predict the 13C NMR spectrum of a compound - YouTube. Available at: [Link]
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interpreting C-13 NMR spectra - Chemguide. Available at: [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
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Predict 1H proton NMR spectra - NMRDB.org. Available at: [Link]
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Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]
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ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Available at: [Link]
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NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. Available at: [Link]
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Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity - Science and Education Publishing. Available at: [Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - MDPI. Available at: [Link]
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Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5- pyrimidinecarbonitrile - Sultan Qaboos University House of Expertise. Available at: [Link]
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Overcoming solubility issues with 5-Ethylpyrimidin-4-ol
Technical Support Center: 5-Ethylpyrimidin-4-ol
An Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a heterocyclic molecule, this compound presents solubility behaviors that can be complex but are manageable with a systematic approach. This guide provides in-depth, field-proven insights and protocols to help you successfully incorporate this compound into your experimental workflows.
Section 1: Compound Fundamentals & Initial Solubility Assessment (FAQs)
This section addresses the most common initial questions researchers face when beginning work with this compound.
Q1: What are the fundamental properties of this compound that influence its solubility?
A1: Understanding the structure of this compound is the first step. It is a pyrimidine derivative, a class of compounds known for a wide range of biological activities but often presenting solubility challenges.[1][2] Key structural features influencing its solubility include:
-
Pyrimidine Ring: A heterocyclic aromatic ring that contributes to its overall lipophilicity.
-
Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor. Crucially, it allows for pH-dependent ionization.
-
Keto-Enol Tautomerism: Like other 4-hydroxypyrimidines, this compound can exist in equilibrium with its keto tautomer (5-ethyl-3H-pyrimidin-4-one).[3][4] The dominant form can be influenced by the solvent and pH, which in turn dramatically affects its physicochemical properties, including solubility and crystal packing energy.[5]
-
Ethyl Group (-CH2CH3): This alkyl group increases the lipophilicity (hydrophobicity) of the molecule, generally decreasing its solubility in aqueous media.
Q2: I need to prepare a stock solution. What solvent should I try first?
A2: For initial stock preparation, a broad-spectrum polar aprotic solvent is typically the most effective starting point.
A systematic solvent screening is the most rigorous approach.[6] However, for a quick start, high-purity Dimethyl Sulfoxide (DMSO) is recommended. Pyrimidine derivatives and other heterocyclic compounds often show good solubility in solvents like DMSO or N,N-Dimethylformamide (DMF).[2][6][7]
Initial Stock Preparation Recommendation:
-
Attempt to dissolve the compound in pure, anhydrous DMSO at a high concentration (e.g., 10-50 mM).
-
Use gentle vortexing and sonication to aid dissolution.
-
Slight warming (37°C) can also be effective, but always be mindful of potential compound degradation at elevated temperatures.[6]
Q3: My compound "crashed out" or precipitated when I diluted my DMSO stock into an aqueous buffer. Why did this happen and how can I fix it?
A3: This is a common and expected issue known as anti-solvent precipitation. It occurs because this compound is significantly less soluble in the aqueous buffer than in the concentrated organic stock solution. When the stock is diluted, the final concentration of the co-solvent (DMSO) is too low to maintain the compound in a dissolved state.
Immediate Troubleshooting Steps:
-
Increase Co-solvent Percentage: The simplest solution is to increase the final percentage of DMSO in your aqueous solution. Many in vitro assays can tolerate DMSO concentrations up to 0.5-1.0%. Check your experimental system's tolerance.
-
Modify Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent the formation of large precipitates.
-
Lower the Final Concentration: Your target concentration may be above the compound's thermodynamic solubility limit in that specific buffer/co-solvent mixture. Try working at a lower final concentration.
Section 2: Troubleshooting Common Solubility Problems (A Deeper Dive)
If initial attempts fail, a more systematic troubleshooting approach is required. This workflow guides you from simple to more complex solutions.
Caption: Troubleshooting workflow for solubility issues.
Q4: My compound has very low solubility in my neutral aqueous buffer (e.g., PBS pH 7.4). How can pH adjustment help?
A4: Adjusting the pH is one of the most powerful techniques for solubilizing ionizable compounds.[8][9] The hydroxyl group on the pyrimidine ring can be deprotonated to form an anion, which is significantly more polar and thus more water-soluble.
-
The Underlying Principle: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ionization state of a compound.[10] For a weakly acidic compound (like a pyrimidinol), increasing the pH above its pKa will shift the equilibrium towards the more soluble, ionized (anionic) form.
-
How to Proceed: You must experimentally determine the optimal pH for solubility. A compound's pH-dependent solubility profile can be complex and may not follow the ideal Henderson-Hasselbalch prediction perfectly.[10][11] It is crucial to test a range of pH values. (See Protocol 2 ).
-
Causality: By creating a buffer with a pH > pKa, you ensure the majority of the compound exists in its charged, salt form, which has much stronger interactions with water molecules than the neutral form.
Q5: I have tried pH adjustment, but the solubility is still not high enough for my experimental needs. What co-solvents can I use?
A5: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar or poorly soluble compounds.[12][13] They work by reducing the polarity of the overall solvent system, making it more favorable for lipophilic molecules like this compound.
| Co-Solvent | Typical Use Case & Considerations |
| DMSO | Excellent solubilizer, but can be toxic to some cells at >1%. |
| Ethanol | Less toxic than DMSO, commonly used for in vivo formulations. |
| Propylene Glycol (PG) | Common pharmaceutical excipient used in oral and injectable formulations.[8] |
| Polyethylene Glycol 400 (PEG-400) | A low-toxicity polymer, very effective at increasing solubility.[8] |
| N-methyl-2-pyrrolidone (NMP) | Strong solubilizer, but with higher potential for toxicity.[8] |
How to Proceed: Start by optimizing the concentration of a single co-solvent. If that is insufficient, you may need to explore ternary systems (e.g., Water/PEG-400/Ethanol). A systematic approach is detailed in Protocol 3 .
Section 3: Advanced Solubilization Strategies
For highly challenging applications, such as high-concentration dosing for in vivo studies, advanced formulation techniques may be necessary. These methods often require specialized equipment and expertise.
Q6: I need to prepare a formulation for an animal study, and simple co-solvents are not sufficient or are causing toxicity. What are my options?
A6: Advanced formulation technologies aim to create stable, high-payload delivery systems for poorly soluble active pharmaceutical ingredients (APIs).[14][15]
-
Complexation with Cyclodextrins:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] The lipophilic this compound molecule can become encapsulated within this cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing its apparent solubility.[8][17]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations.[8]
-
-
Amorphous Solid Dispersions (ASDs):
-
Mechanism: Most compounds are least soluble in their most stable, crystalline form due to high crystal lattice energy. An ASD is a molecular-level dispersion of the compound in an amorphous (non-crystalline) state within a polymer carrier.[12][18] The amorphous form has a higher energy state and dissolves more readily.
-
Common Polymers: High molecular weight polymers like polyvinylpyrrolidone (PVP) or polyacrylic acid derivatives (e.g., Apinovex™) are used to create stable ASDs.[18]
-
Preparation: Techniques like spray-drying or hot-melt extrusion are used to create the dispersion.
-
Caption: Workflow for preparing an Amorphous Solid Dispersion.
-
Lipid-Based Formulations (e.g., SEDDS):
-
Mechanism: For highly lipophilic compounds (high logP), lipid-based drug delivery systems (LBDDS) can be effective.[14] The compound is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (like in the GI tract), this mixture spontaneously forms a fine oil-in-water emulsion or microemulsion, keeping the drug solubilized.[8][14]
-
Section 4: Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Objective: To identify the best single solvent for preparing a high-concentration stock solution.
-
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several separate glass vials.
-
To each vial, add a different candidate solvent (see table below) in small, measured increments (e.g., 20 µL).
-
After each addition, vortex vigorously and sonicate for 1-2 minutes.
-
Observe for complete dissolution. The solvent that dissolves the compound in the smallest volume is the best candidate.
-
Record the approximate solubility in mg/mL or molarity.
-
| Solvent Class | Example Solvents to Test |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF |
| Polar Protic | Methanol, Ethanol, Water (with pH adjustment) |
| Non-Polar | Toluene, Dichloromethane (DCM) |
Protocol 2: Determining pH-Dependent Aqueous Solubility
-
Objective: To find the optimal pH for maximizing solubility in an aqueous buffer.
-
Methodology (Shake-Flask Method): [19][20]
-
Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 9, 10). A universal buffer system can be used, or individual buffers (e.g., phosphate, borate).
-
Add an excess amount of this compound to a known volume of each buffer (e.g., 1 mL) in a sealed vial. "Excess" means enough solid should remain undissolved at the end.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop the shaking and allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This can be achieved by centrifugation followed by removal of the supernatant, or by using a syringe filter (e.g., 0.22 µm PVDF).[21]
-
Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method like HPLC-UV or LC-MS.[21][22]
-
Plot the measured solubility (log scale) against the pH to visualize the solubility profile.
-
Protocol 3: Small-Scale Co-Solvent System Optimization
-
Objective: To determine the minimum concentration of a co-solvent required to maintain the compound's solubility at a target concentration in an aqueous buffer.
-
Methodology:
-
Prepare a high-concentration stock of this compound in 100% of your chosen co-solvent (e.g., 50 mM in DMSO).
-
In a series of microcentrifuge tubes, prepare your final aqueous buffer containing varying percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% DMSO in PBS).
-
To each of these buffer/co-solvent mixtures, add the stock solution to achieve your desired final compound concentration.
-
Vortex immediately and incubate at your experimental temperature for 1-2 hours.
-
Visually inspect for any signs of precipitation or cloudiness. The lowest percentage of co-solvent that results in a clear, stable solution is your optimized system.
-
For more rigorous analysis, the samples can be analyzed by nephelometry to quantify low levels of turbidity.[21][23]
-
References
-
SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
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Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Wegner, K. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. [Link]
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Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Rizzitelli, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(6), 2434–2441. [Link]
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Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmacy & Pharmaceutical Sciences, 13(3), 321-338. [Link]
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Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1034. [Link]
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Watts, V. J., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
-
Watts, V. J., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 12(11), 1735-1741. [Link]
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Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 230-234. [Link]
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Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
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Hart, M. L., et al. (2015). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Investigation, 45, 1-15. [Link]
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Kumar, V., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
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Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 093–106. [Link]
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ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. [Link]
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Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
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Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387–398. [Link]
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Bassi, P., et al. (2020). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. AAPS PharmSciTech, 21(5), 163. [Link]
-
Nguyen, T. T. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Chemistry, 58(4), 499-503. [Link]
-
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]
-
Doğan, I. S. Z. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. ResearchGate. [Link]
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- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
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Stability problems of 5-Ethylpyrimidin-4-ol in solution
A Guide to Understanding and Preventing Solution Stability Issues
Welcome to the technical support center for 5-Ethylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As Senior Application Scientists, we have compiled this resource to address the common stability challenges encountered when working with pyrimidinol derivatives in solution. Our goal is to provide not only troubleshooting steps but also the underlying chemical principles to empower you to design robust, reliable experiments.
Core Stability Profile of this compound
The stability of this compound is influenced by several environmental factors. The pyrimidine ring, particularly with a hydroxyl group, is susceptible to degradation under certain conditions.[1] Understanding these vulnerabilities is the first step toward preventing compound loss and ensuring data integrity.
| Parameter | Risk Factor | Potential Degradation Pathway | Mitigation Strategy |
| pH | Acidic (< 4) or Basic (> 9) conditions | Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage.[1][2][3] | Maintain solutions in a neutral pH range (6-8) using appropriate buffers. Avoid prolonged exposure to strong acids or bases. |
| Light | Exposure to UV or ambient light | Photodegradation: Aromatic systems like pyrimidine can be photolytically sensitive, leading to ring cleavage or modification.[1][4] | Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize benchtop exposure. |
| Temperature | Elevated temperatures (> 40°C) | Thermal Degradation: Increased thermal energy can accelerate hydrolysis and other degradation reactions.[1][5] | Store stock solutions and experimental samples at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.[6] |
| Oxidation | Presence of oxygen, metal ions, or oxidizing agents | Oxidation: The electron-rich pyrimidine ring can be susceptible to oxidative attack, leading to the formation of N-oxides or other oxidized species.[1] | Use degassed solvents, consider purging solutions with an inert gas (e.g., nitrogen or argon), and avoid sources of metal ion contamination. |
Troubleshooting Guide: Common Stability Problems
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing a rapid loss of my this compound in an aqueous buffer during an overnight experiment. What is the most likely cause?
A1: The most probable cause is pH-dependent hydrolysis. The pyrimidine ring is susceptible to cleavage under both acidic and basic conditions.[1][7] The rate of hydrolysis is highly dependent on the specific pH and the substituents on the ring.[2][3]
-
Causality Explained: At low pH, the nitrogen atoms in the pyrimidine ring can become protonated, making the ring more susceptible to nucleophilic attack by water.[4][8] Conversely, under high pH conditions, the hydroxyl group can be deprotonated, which can also facilitate ring-opening reactions.
-
Immediate Action:
-
Measure the pH of your buffer after the experiment to ensure it has not drifted.
-
Prepare a fresh solution and monitor its concentration by HPLC over a few hours to confirm the degradation rate.
-
If degradation is confirmed, switch to a buffer system with a pH closer to neutral (e.g., phosphate-buffered saline, pH 7.4).
-
Q2: My compound purity decreases significantly after purification by standard silica gel column chromatography. Why is this happening?
A2: This is a classic issue for acid-sensitive compounds. Standard silica gel is inherently acidic and can catalyze the degradation of your this compound directly on the column.[1] The prolonged contact time during chromatography provides ample opportunity for acid-catalyzed hydrolysis.
-
Causality Explained: The acidic silanol groups (Si-OH) on the surface of the silica gel create a low-pH microenvironment. This can lead to the same hydrolytic degradation pathways described in Q1.
-
Recommended Solutions:
-
Neutralize the Silica: Prepare your silica slurry in the non-polar eluent component (e.g., hexane) containing 1-2% triethylamine (TEA) or another volatile base to neutralize the acidic sites before packing the column.[1]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, basic alumina, or Florisil®.[1]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.
-
Alternative Purification: If the compound is highly sensitive, consider alternative methods like preparative HPLC with a neutral mobile phase or crystallization.
-
Q3: I see new, unexpected peaks appearing in my HPLC chromatogram after my solution has been sitting on the autosampler for 24 hours. What are these?
A3: The appearance of new peaks suggests degradation. Given that the sample is on an autosampler (often at room temperature and exposed to lab lighting), the two most likely culprits are photodegradation and/or oxidation.[1]
-
Causality Explained: Pyrimidine and its derivatives can absorb UV light, which can excite the molecule to a higher energy state, leading to bond cleavage and rearrangement.[4][9] Additionally, dissolved oxygen in your mobile phase or sample solvent, sometimes catalyzed by trace metal ions, can oxidize the compound.
-
Troubleshooting Workflow:
-
Assess Photostability: Re-inject a freshly prepared standard. Then, prepare two aliquots of the same standard: wrap one in foil (light-protected) and leave the other exposed to light. Analyze both after 24 hours. A greater loss in the light-exposed sample confirms photosensitivity.
-
Assess Oxidative Stability: Prepare a standard in a degassed solvent and another in an aerated solvent. If possible, bubble a slow stream of air through one sample for a short period. Analyze both over time. Accelerated degradation in the aerated sample points to oxidation.
-
Solution: Use an autosampler with temperature control set to a lower temperature (e.g., 4°C). Always use amber or light-blocking vials for your samples.
-
Experimental Protocols & Workflows
To proactively assess and control for stability, a forced degradation study is an essential tool in drug development and research.[10]
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and sensitive pathways.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Buffers (e.g., pH 2 HCl, pH 12 NaOH, pH 7.4 PBS)
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, amber vials
-
Calibrated HPLC system with UV detector
Methodology:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in an appropriately labeled vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Dilute with a neutral buffer (pH 7.4). Incubate at 80°C for 48 hours.
-
Photolytic Degradation: Dilute with a neutral buffer (pH 7.4). Expose to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24-48 hours. A dark control (wrapped in foil) should be run in parallel.
-
-
Sample Collection & Quenching:
-
Take samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final target concentration (e.g., 10 µg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating HPLC method (a method that separates the parent compound from all major degradants).
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.
-
Calculate the percentage degradation.
-
Visualization of Key Processes
Diagrams can help clarify complex workflows and chemical pathways.
Troubleshooting Workflow for Compound Degradation
Caption: A logical workflow for diagnosing stability issues.
Potential Degradation Pathways
Caption: Major degradation routes for the pyrimidinol core.
Frequently Asked Questions (FAQs)
-
What is the predicted pKa of this compound? The predicted pKa is approximately 9.16.[11] This suggests the hydroxyl group is weakly acidic and will be deprotonated under strongly basic conditions.
-
How should I prepare a stock solution for long-term storage? For maximum stability, prepare the stock solution in a non-aqueous, aprotic solvent like anhydrous DMSO or acetonitrile. Aliquot it into single-use amounts in amber, tightly sealed vials and store at -80°C.
-
Are there any known incompatibilities? Avoid strong oxidizing agents, strong acids, and strong bases. Be cautious with reactive carbonyl compounds, as the pyrimidine ring can potentially react under certain conditions.
-
My compound is an HCl salt. Does this affect its stability? Yes. While the salt form can improve solid-state stability and solubility, dissolving it in an unbuffered aqueous solution will create an acidic environment, which could accelerate hydrolysis over time. It is crucial to dissolve the salt in a well-buffered solution at a neutral pH for experiments.
References
-
NASA Technical Reports Server (NTRS). (2010). Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases. [Link]
-
ACS Omega. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
ResearchGate. (2016). Effect of some biologically active pyridopyrimidine derivatives on photostability and bioactivity of rigid poly(vinyl chloride). [Link]
-
Canadian Science Publishing. (1956). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. [Link]
-
PubMed Central (PMC), NIH. Degradation of purines and pyrimidines by microorganisms. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). [Link]
-
RSC Publishing. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). [Link]
-
PubMed. (1973). Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides. [Link]
-
PubMed. (1987). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. [Link]
-
PubMed Central (PMC), NIH. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]
-
ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
PubMed Central (PMC), NIH. (2012). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
Chemdad. This compound. [Link]
-
PubMed Central (PMC), NIH. (2012). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acidic hydrolysis of pyrimidine deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Optimizing HPLC Separation of 5-Ethylpyrimidin-4-ol
Welcome to the technical support center for the chromatographic analysis of 5-Ethylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during HPLC method development and troubleshooting. As Senior Application Scientists, we ground our advice in established chromatographic theory and field-proven experience.
Section 1: Understanding the Analyte: Physicochemical Properties of this compound
Effective HPLC method development begins with a fundamental understanding of the analyte's chemical properties. This compound is a heterocyclic compound whose behavior in a reversed-phase system is dictated by its polarity, ionizability, and UV absorbance characteristics. These properties are summarized below.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₆H₈N₂O | A small molecule, suggesting it may be relatively polar. |
| Molecular Weight | 124.14 g/mol [1] | Low molecular weight, suitable for standard HPLC analysis. |
| Predicted pKa | 9.16 ± 0.40[1] | The molecule is a weak base. The mobile phase pH will be a critical parameter for controlling retention and peak shape. |
| Predicted logP | ~0.6 to 1.0 | Indicates moderate polarity. A standard C18 column is a suitable starting point, but retention may be limited without mobile phase optimization. |
| UV Absorbance | ~260 - 280 nm (estimated) | Pyrimidine structures typically absorb UV light in this range, making UV detection a viable and common choice.[2] |
The most critical parameter is the pKa of 9.16 . This indicates that this compound is a basic compound. In reversed-phase HPLC, the retention of ionizable compounds is highly dependent on the mobile phase pH.[3] Manipulating the pH to control the ionization state of the analyte is the most powerful tool for optimizing the separation.[4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions when setting up an HPLC method for this compound.
Q1: What is a good starting HPLC method for analyzing this compound?
A robust starting point is crucial for efficient method development. Based on the analyte's properties, we recommend the following conservative reversed-phase conditions.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose C18 column is the workhorse of reversed-phase HPLC and is suitable for this moderately polar compound.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | At this low pH, the basic analyte (pKa 9.16) will be consistently protonated (ionized), which helps to ensure a single species is present, preventing split peaks.[6] Formic acid is volatile and ideal for LC-MS applications.[7] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common, effective organic modifier with a low UV cutoff. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is recommended to determine the approximate elution conditions before optimizing to an isocratic or shallower gradient method. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 275 nm | Based on typical absorbance for pyrimidine derivatives.[2] A full UV scan of a standard is recommended to determine the true λmax. |
| Injection Vol. | 5 µL | A small injection volume helps prevent peak distortion from column overload or solvent effects. |
Q2: How do I select the right HPLC column?
While a standard C18 is a great starting point, other stationary phases can offer different selectivity or improved peak shape.
-
C18 (L1 packing): The first choice for general reversed-phase separations. Provides good hydrophobic retention.
-
Base-Deactivated C18: Recommended for basic compounds like this compound. These columns have reduced surface silanol activity, which minimizes secondary interactions that cause peak tailing.[8]
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the pyrimidine ring, which can be beneficial if resolving from closely related impurities.
-
Polar-Embedded Phases (e.g., Amide, Carbamate): These can provide enhanced retention for polar compounds and are often more stable in highly aqueous mobile phases.
Q3: My compound is basic. Why is a low pH mobile phase recommended?
Working at a pH at least 2 units away from the analyte's pKa ensures that it exists predominantly in a single ionic form (>99%).[9] For a base with a pKa of 9.16, you have two primary options:
-
Low pH (e.g., pH < 7): The compound will be fully protonated (BH+). This charged form is more polar and will have less retention. However, it provides excellent peak shape because interactions with acidic residual silanols on the column packing are minimized.[8]
-
High pH (e.g., pH > 11): The compound will be in its neutral, un-ionized form (B). This form is less polar and will be more strongly retained. This approach can yield excellent peak shape but requires a specialized pH-stable column , as standard silica-based columns will rapidly degrade above pH 8.[10][11]
For robustness and column longevity, starting at a low pH is the more conservative and common approach.
Section 3: Troubleshooting Common Problems
Even with a good starting method, issues can arise. This section provides a logical, step-by-step approach to diagnosing and solving common chromatographic problems.
Q4: My peak for this compound is tailing. What are the causes and solutions?
Peak tailing is the most common peak shape issue for basic analytes. It is typically caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica surface of the column packing.[12]
Troubleshooting Workflow: Peak Tailing
Caption: Troubleshooting logic for retention time drift.
Q6: Why are my peaks splitting or showing shoulders?
Split peaks suggest that the analyte is entering the column or traveling through it as two or more distinct populations.
Troubleshooting Workflow: Split Peaks
Caption: Common causes and solutions for split peaks.
Section 4: Advanced Optimization
Once you have a reproducible separation with good peak shape, you can further optimize the method for speed, resolution, or sensitivity.
Q7: How can I strategically use mobile phase pH to improve my separation?
As established, pH is your most powerful tool. Since this compound is a base, its retention will increase as the pH increases towards and beyond its pKa, where it becomes more neutral and hydrophobic.
-
Low pH (e.g., 2.5 - 4.0): Analyte is protonated (BH+). Retention is low. Good for fast analysis if resolution from impurities is sufficient.
-
Mid pH (e.g., 6.0 - 8.0): Still mostly protonated, but approaching the pKa. This range should generally be avoided as small pH fluctuations can cause large changes in retention time, harming method robustness. [4]* High pH (e.g., 10.0 - 11.0): Analyte is neutral (B). Retention is maximal. This can be used to significantly increase retention or alter selectivity relative to other components in a mixture. This requires a pH-stable column.
Q8: How do I choose the correct buffer and concentration?
A buffer is essential to control and stabilize the mobile phase pH, especially when working near an analyte's pKa. [13]The ideal buffer has a pKa value within +/- 1 pH unit of the desired mobile phase pH. [10]
| Buffer | pKa(s) | Useful pH Range | UV Cutoff | MS Compatible? |
|---|---|---|---|---|
| Phosphate | 2.1, 7.2, 12.3 | 1.1-3.1, 6.2-8.2 | ~200 nm | No |
| Formate | 3.8 | 2.8-4.8 | ~210 nm | Yes (Volatile) |
| Acetate | 4.8 | 3.8-5.8 | ~210 nm | Yes (Volatile) |
| Ammonia | 9.2 | 8.2-10.2 | ~200 nm | Yes (Volatile) |
Data sourced from multiple references.[13][14]
Buffer Concentration: A concentration of 10-50 mM is generally sufficient for small molecules. [13]Start with 20 mM. Too low a concentration provides inadequate buffering, while too high a concentration risks precipitation when mixed with the organic mobile phase. [10]
Section 5: Experimental Protocols
Protocol 1: Preparation of 1L of 0.1% (v/v) Formic Acid in Water (Mobile Phase A)
-
Pour approximately 950 mL of high-purity HPLC-grade water into a 1L mobile phase reservoir.
-
Using a calibrated pipette, add 1.0 mL of high-purity formic acid to the water.
-
Add water to the 1L mark.
-
Cap the reservoir and mix thoroughly by inversion for 1-2 minutes.
-
Sonicate the mobile phase for 10-15 minutes to degas.
Protocol 2: Preparation of 1L of 20 mM Ammonium Acetate Buffer at pH 4.5 (Mobile Phase A)
-
Weigh out 1.54 g of ammonium acetate (MW = 77.08 g/mol ) and dissolve it in ~950 mL of HPLC-grade water in a 1L beaker.
-
Place a calibrated pH meter into the solution.
-
Slowly add dilute acetic acid dropwise while stirring until the pH meter reads 4.5.
-
Transfer the solution to a 1L volumetric flask and add water to the mark.
-
Filter the buffer through a 0.22 µm or 0.45 µm membrane filter before use to remove particulates. [6]
Section 6: References
-
Agilent Technologies. (n.d.). Reversed-phase HPLC Buffers.
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
-
Farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC.
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
-
PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 1.
-
LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
-
Advanced Chromatography Solutions. (2013). Mobile Phases: pH EFFECT ON HPLC SEPARATIONS.
-
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
-
HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Derivatives.
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
-
Appolonova, S. A., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
-
Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17.
-
GUDIPATI, M., et al. (2021). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Applied Pharmaceutical Science, 11(08), 123-128.
-
Singh, S., & Chauhan, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 218-221.
-
Patel, K. R., & Patel, S. A. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 45-53.
-
Chemdad Co., Ltd. (n.d.). This compound.
Sources
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. farmatel.yolasite.com [farmatel.yolasite.com]
- 10. Discover the Art of Buffer selection in HPLC Development part 1 [pharmacores.com]
- 11. hplc.eu [hplc.eu]
- 12. waters.com [waters.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chromblog.wordpress.com [chromblog.wordpress.com]
Technical Support Center: Synthesis of 5-Ethylpyrimidin-4-ol
Welcome to the technical support guide for the synthesis of 5-Ethylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. As a key intermediate in medicinal chemistry, achieving high purity and yield of this compound is critical. This guide provides in-depth, field-proven insights and troubleshooting protocols based on established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, which typically involves the cyclocondensation of an ethyl 2-(substituted)-3-oxobutanoate derivative or, more directly, ethyl 2-formylbutanoate with a nitrogen source like formamide, often under basic conditions.[1][2][3]
Question 1: My reaction yield is disappointingly low, and TLC/LC-MS analysis indicates a significant amount of unreacted starting materials. What are the primary causes and how can I improve conversion?
Answer: Low conversion is a frequent issue stemming from suboptimal reaction conditions or reactant integrity. The core of this synthesis is a base-catalyzed cyclocondensation reaction, which is sensitive to several factors.
Causality Analysis:
-
Insufficient or Inactive Base: The reaction requires a strong base, typically an alkoxide like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), to deprotonate the active methylene compound and facilitate the initial condensation. If the base has degraded due to moisture exposure or is used in sub-stoichiometric amounts, the reaction will not proceed to completion.
-
Suboptimal Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of thermally sensitive reagents like formamide, whereas insufficient heat will result in a sluggish and incomplete reaction.[4][5]
-
Presence of Water: Moisture in the reactants or solvent can quench the strong base and hydrolyze the ester starting material, halting the reaction.
-
Short Reaction Time: Complex condensations may require extended reaction times to reach equilibrium and maximize product formation. Monitoring the reaction via TLC is crucial to determine the optimal endpoint.
Troubleshooting Protocol & Solutions:
| Parameter | Recommended Action | Rationale |
| Base Quality | Use freshly opened or properly stored sodium methoxide. Consider using sodium metal in anhydrous alcohol to generate fresh sodium alkoxide in situ. | Ensures the catalytic or stoichiometric base is fully active and free from deactivating moisture. |
| Stoichiometry | Ensure at least one full equivalent of base is used relative to the β-dicarbonyl starting material. | Guarantees complete deprotonation of the active methylene precursor to initiate the condensation cascade. |
| Solvent/Reagents | Use anhydrous solvents (e.g., dry ethanol, n-butanol) and ensure formamide is dry.[3] | Prevents quenching of the base and hydrolysis of the ester, which are common failure modes. |
| Temperature & Time | Initiate the reaction at a moderate temperature (e.g., 50-60 °C) and gradually increase if necessary, monitoring by TLC. A typical reflux in butanol (around 110°C) is often effective.[3] | Provides a balance between sufficient activation energy and minimizing the thermal degradation of formamide. |
| Reaction Monitoring | Spot the reaction mixture on a TLC plate every 1-2 hours against the starting materials. | Empirically determines when the reaction has ceased progressing, preventing premature workup or unnecessary heating. |
Troubleshooting Workflow: Low Conversion
Sources
Technical Support Center: Synthesis of 5-Ethylpyrimidin-4-ol
Welcome to the technical support center for the synthesis of 5-Ethylpyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Here, we provide in-depth, field-proven insights to enhance the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most established and widely adopted method for the synthesis of this compound is the cyclocondensation reaction of ethyl 2-ethylacetoacetate with a formamidine source, typically formamidine hydrochloride or formamidine acetate. This reaction is a variation of the classical Pinner pyrimidine synthesis. The process involves the base-mediated condensation of the β-ketoester with the amidine to form the pyrimidine ring.
Q2: I am experiencing low yields in my synthesis. What are the most critical parameters to investigate?
A2: Low yields in this synthesis can often be attributed to several key factors. Firstly, the choice and handling of the base are paramount. Sodium ethoxide, freshly prepared from sodium metal and absolute ethanol, is generally the most effective base. Secondly, ensuring anhydrous (water-free) reaction conditions is crucial, as water can lead to the hydrolysis of the starting materials and intermediates. Finally, the reaction temperature and duration should be carefully optimized. Insufficient heating may lead to incomplete reaction, while excessive temperatures can cause decomposition.
Q3: My final product is difficult to purify, and I'm seeing broad peaks in my chromatography. What could be the cause?
A3: A primary challenge in the purification of pyrimidin-4-ol derivatives is the existence of keto-enol tautomerism. This compound can exist in equilibrium with its tautomeric form, 5-Ethylpyrimidin-4(3H)-one. These two forms often have very similar polarities, leading to co-elution or broad peaks during chromatographic purification. The position of this equilibrium can be influenced by the solvent, temperature, and concentration.
Q4: Are there any common side reactions I should be aware of?
A4: Yes, several side reactions can compete with the desired pyrimidine formation. One common issue is the self-condensation of the ethyl 2-ethylacetoacetate starting material, especially under basic conditions. Another potential side reaction is the formation of N-acylurea byproducts if urea is present as an impurity or if the formamidine source is not pure. In some related pyrimidine syntheses, the formation of Hantzsch-type dihydropyridine byproducts has been observed, although this is more common when using an aldehyde, a β-ketoester, and urea (the Biginelli reaction).
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis shows only starting materials. | Inactive Base: Sodium ethoxide is hygroscopic and can decompose upon exposure to air. | Prepare sodium ethoxide fresh for each reaction by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Temperature: The reaction may not have reached the required activation energy. | Ensure the reaction mixture is refluxing gently. Monitor the internal temperature if possible. | |
| Poor Quality Starting Materials: Impurities in ethyl 2-ethylacetoacetate or formamidine salt can inhibit the reaction. | Use high-purity, dry starting materials. Consider purifying the starting materials if their quality is uncertain. | |
| A complex mixture of spots is observed on TLC. | Side Reactions Dominating: This could be due to incorrect stoichiometry or reaction conditions. | Re-verify the molar equivalents of your reactants. Ensure the dropwise addition of the β-ketoester to the base-amidine mixture to minimize self-condensation. |
| Decomposition: Excessive heat can lead to the decomposition of reactants and products. | Avoid aggressive heating. A gentle reflux is sufficient. Consider conducting the reaction at a slightly lower temperature for a longer duration. |
Issue 2: Product Purification Challenges
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad peaks or co-elution during column chromatography. | Keto-Enol Tautomerism: The presence of both this compound and 5-ethylpyrimidin-4(3H)-one. | Consider derivatization to "lock" the molecule in one form for purification. For example, conversion to a less polar ether or ester derivative, followed by deprotection after purification. |
| Inappropriate Solvent System: The chosen eluent may not be optimal for separating the tautomers or other impurities. | Experiment with different solvent systems for chromatography. A gradient elution may be more effective than an isocratic one. Reverse-phase chromatography can also be a useful alternative. | |
| The product is difficult to crystallize. | Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | Attempt to purify a small sample by preparative TLC or HPLC to obtain a seed crystal. Use the seed crystal to induce crystallization in the bulk of the material. |
| Incorrect Crystallization Solvent: The chosen solvent may not be suitable for crystallization. | Screen a variety of solvents and solvent mixtures for recrystallization. Techniques like slow evaporation, vapor diffusion, or cooling can be employed. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol describes a generalized and robust procedure. Researchers should perform initial small-scale reactions to optimize conditions for their specific setup.
Materials:
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Formamidine hydrochloride (or formamidine acetate)
-
Ethyl 2-ethylacetoacetate
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to absolute ethanol (a suitable volume to dissolve the reactants) under a nitrogen atmosphere. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (1.1 equivalents) and stir until it dissolves completely.
-
Addition of β-Keto Ester: Add ethyl 2-ethylacetoacetate (1.0 equivalent) dropwise to the reaction mixture at room temperature with continuous stirring. An exothermic reaction may be observed.
-
Cyclocondensation: After the addition is complete, heat the reaction mixture to a gentle reflux. Maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully evaporate the ethanol under reduced pressure.
-
To the resulting residue, add ice-cold water and stir to dissolve the inorganic salts.
-
-
Acidification and Isolation:
-
Cool the aqueous solution in an ice bath.
-
Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude this compound should form.
-
Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Visualizations
Reaction Workflow
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
-
Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]
-
Lakhdar, S., Westermaier, M., Terrier, F., Goumont, R., & Ofial, A. R. (2007). Nucleophilic Vinylic Substitution. Journal of Organic Chemistry, 72(3), 883-890. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
Technical Support Center: Purification of 5-Ethylpyrimidin-4-ol
Welcome to the technical support center for the purification of 5-Ethylpyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key pyrimidine intermediate in high purity. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound and related polar heterocyclic compounds.
Q1: What are the most likely impurities in a crude sample of this compound?
Impurities in drug substances can originate from various sources, including the chemical synthesis, degradation, and storage conditions.[1] For this compound, which is often synthesized via a Pinner-type reaction, impurities typically fall into these categories:
-
Unreacted Starting Materials: Remnants of the 1,3-dicarbonyl precursor (e.g., ethyl 2-formylbutanoate) and the amidine source.
-
Reaction Byproducts: Products from side reactions, such as self-condensation of the starting materials or partially cyclized intermediates.[2]
-
Reagents and Catalysts: Acids or bases used to promote the cyclization.
-
Degradation Products: Pyrimidine rings can be susceptible to hydrolysis or oxidation under harsh workup or storage conditions.
Q2: My compound is highly polar. Which purification techniques are most effective?
The high polarity of many pyrimidine derivatives presents challenges, including poor retention in standard reverse-phase chromatography and high solubility in polar solvents, which can complicate recrystallization.[3] The most suitable techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. The key is finding a solvent where the compound's solubility has a steep temperature dependence.[4][5]
-
Column Chromatography: Highly versatile for separating complex mixtures.[6] For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography on silica gel with a polar mobile phase are often the methods of choice.[3][6][7]
-
Liquid-Liquid Extraction: Primarily used during workup to perform an initial bulk separation of acidic, basic, or neutral components before a final polishing step.[8][9]
Q3: How can I quickly assess the purity of my this compound sample?
Several methods can be used, ranging from simple physical measurements to sophisticated analytical techniques:
-
Melting Point Determination: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to broaden and become depressed.[10] The reported melting point for this compound is 83-85 °C.[11]
-
Thin-Layer Chromatography (TLC): An indispensable tool for quickly checking for the presence of impurities and for developing a solvent system for column chromatography.[6] A single spot on the TLC plate (developed in multiple solvent systems) is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation, allowing for the detection and quantification of even trace impurities.[1][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used quantitatively (qNMR) to provide a highly accurate measure of absolute purity against a certified reference standard.[13]
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: After recrystallization, my recovery is very low.
| Potential Cause | Explanation | Recommended Solution |
| Excess Solvent Used | Adding too much hot solvent prevents the solution from becoming saturated upon cooling, meaning the compound remains dissolved. | Action: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[3][4] If excess solvent was added, carefully evaporate a portion of it and attempt to recrystallize again. |
| Cooling Was Too Rapid | Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes the formation of very small crystals or powders that can be difficult to filter and may trap impurities. | Action: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature, then place it in an ice bath to maximize crystal formation.[3][14] |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures. | Action: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures) to find an optimal one.[14] Consider an anti-solvent system: dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity persists.[5] |
Issue 2: My compound "oils out" instead of forming crystals during recrystallization.
| Potential Cause | Explanation | Recommended Solution |
| High Impurity Load | Significant amounts of impurities can depress the melting point of the mixture below the temperature of the recrystallization solvent, causing it to separate as a liquid (oil). | Action: First, attempt to purify the material by another method, such as flash column chromatography, to remove the bulk of the impurities. Then, attempt recrystallization on the partially purified material. |
| Supersaturation | The solution is supersaturated, but crystal nucleation has not initiated. | Action 1: "Scratch" the inside of the flask with a glass rod at the solution's surface to create a rough surface that can initiate crystallization. Action 2: Add a "seed crystal" (a tiny crystal from a previous pure batch) to the cooled solution to act as a template for crystal growth.[14] |
| Solvent Boiling Point Too High | If the boiling point of the solvent is higher than the melting point of the compound, it will melt in the solvent rather than dissolve. | Action: Choose a solvent with a boiling point lower than the compound's melting point (83-85 °C). |
Issue 3: In silica gel chromatography, my compound streaks or remains at the origin (Rf = 0).
| Potential Cause | Explanation | Recommended Solution |
| Mobile Phase is Not Polar Enough | This compound is a polar compound. A non-polar mobile phase (e.g., pure hexanes or dichloromethane) will not be strong enough to move it up the silica plate. | Action 1: Systematically increase the polarity of the mobile phase. A common starting point is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[6] Action 2: For very polar or basic pyrimidines, adding a small amount of a modifier like triethylamine (1-2%) or ammonium hydroxide to the mobile phase can reduce tailing and improve mobility.[6][15] |
| Compound is Insoluble in the Mobile Phase | The compound precipitates at the origin because it is not soluble in the eluent being used. | Action: Ensure the chosen mobile phase can dissolve the compound. If not, a different solvent system is required. Dry loading the compound onto silica may help if initial dissolution is a problem.[15] |
| Interaction with Acidic Silica | The pyrimidine nitrogen atoms can be basic and may interact strongly with the slightly acidic surface of standard silica gel, causing streaking or irreversible binding. | Action 1: Add a basic modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica.[15] Action 2: Consider using a different stationary phase, such as neutral alumina or a reverse-phase (C18) silica column.[6] |
Visualized Purification Workflow
The following diagram illustrates a general strategy for purifying this compound, guiding the user from the crude reaction mixture to the final, pure product.
Caption: General purification strategy for this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the standard procedure for purifying a solid sample of this compound.
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, water, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[4][14]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. Heat the chosen solvent in a separate flask and add the hot solvent portion-wise to the crude material with swirling and heating until the solid is just dissolved.[3][14]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[14]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[3]
-
Drying: Dry the crystals under vacuum to remove the last traces of solvent. Determine the melting point and perform an analytical check (TLC/HPLC) to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating this compound from impurities with different polarities.
-
Mobile Phase Selection: Using TLC, identify a solvent system that gives the target compound a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from impurities.[4] For this compound, systems like Dichloromethane/Methanol (e.g., 95:5) or Ethyl Acetate/Methanol are good starting points.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., Dichloromethane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like Dichloromethane) and carefully pipette it onto the sand layer.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[15]
-
-
Elution: Carefully add the mobile phase to the column and apply pressure (using a pump or inert gas). Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
-
Randerath K. Separation of purine and pyrimidine derivatives by thin-layer chromatography. Anal Biochem. 1968 Mar;22(3):398-408. Available from: [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available from: [Link]
-
Kazoka H. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. J Biochem Biophys Methods. 2007 Feb 23;70(1):15-21. Available from: [Link]
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Liquid-Liquid Extraction. NileRed. 2022 Oct 3. Available from: [Link]
-
2.3: Liquid-Liquid Extraction. Chemistry LibreTexts. 2021 Jun 20. Available from: [Link]
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Marrubini G, Castillo Mendoza BE, Massolini G. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. J Sep Sci. 2010 Mar;33(6-7):803-16. Available from: [Link]
-
Abdel-Gawad H, Al-Ghamdi AM, El-Gazzar HA. Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. ResearchGate. 2017. Available from: [Link]
- Process for the separation of pyrimidine derivatives from aqueous solutions. Google Patents.
-
Singh S, Kumar V, Sharma N, Kumar A. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Mod Appro Drug Des. 2018;3(2). Available from: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. 2023 Jan 12. Available from: [Link]
-
Recrystallization. MIT Digital Lab Techniques Manual. 2010 Feb 4. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. 2014 Dec 22. Available from: [Link]
-
This compound. Chongqing Chemdad Co., Ltd. Available from: [Link]
-
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. PubChem. Available from: [Link]
-
Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PubMed Central. Available from: [Link]
-
Physicochemical properties. Fiveable. Available from: [Link]
-
Pauli GF, Chen SN, Simmler C, Lankin DC, Gödecke T, Jaki BU, Friesen JB, McAlpine JB, Napolitano JG. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. J Med Chem. 2014 Jun 20. Available from: [Link]
-
Maczyński M, Zimecki M, Drozd-Szczygieł E, Ryng S. The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. Cell Mol Biol Lett. 2005;10(4):613-23. Available from: [Link]
-
Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. PubChem. Available from: [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. 2016 Apr 1. Available from: [Link]
-
Common Organic Solvents: Table of Properties. Available from: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. 2020 Aug 9. Available from: [Link]
-
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PubMed Central. 2023 Aug 14. Available from: [Link]
-
Synthesis and Spectroscopic Studies on 5-Arylamino-1, 2, 3, 4- Thiatriazoles. Oriental Journal of Chemistry. Available from: [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available from: [Link]
-
Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. ResearchGate. Available from: [Link]
-
Solubility and Crystal Size of Sirolimus in Different Organic Solvents. ResearchGate. 2025 Aug 10. Available from: [Link]
-
Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PubMed Central. Available from: [Link]
-
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. ResearchGate. 2025 Aug 7. Available from: [Link]
Sources
- 1. selectscience.net [selectscience.net]
- 2. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. moravek.com [moravek.com]
- 11. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Purification [chem.rochester.edu]
Technical Support Center: Degradation Pathways of 5-Ethylpyrimidin-4-ol
Welcome to the technical support center for 5-Ethylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we synthesize established principles of pyrimidine chemistry with practical, field-proven insights to help you navigate the complexities of its stability and degradation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many heterocyclic compounds, the stability of this compound is influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] The pyrimidine ring, while aromatic, possesses sites susceptible to nucleophilic attack and oxidation, and its substituents can also influence its reactivity.
Q2: How does pH affect the stability of this compound?
A2: this compound can undergo hydrolysis under both acidic and basic conditions.[1]
-
Acidic Conditions: Protonation of the ring nitrogens can activate the pyrimidine ring towards nucleophilic attack by water, potentially leading to ring-opening.
-
Basic Conditions: In alkaline environments, the hydroxyl group can be deprotonated, forming a phenoxide-like anion. This may increase susceptibility to oxidative degradation. Strong basic conditions can also facilitate hydrolytic cleavage of the pyrimidine ring.
Q3: Is this compound sensitive to light?
A3: Yes, pyrimidine derivatives are known to be susceptible to photodegradation.[3] Exposure to UV or even high-intensity visible light can induce photochemical reactions. This can involve the formation of reactive excited states, leading to dimerization, isomerization, or reaction with solvent molecules.[3] It is recommended to store solutions of this compound in amber vials or otherwise protected from light.[2]
Q4: What is the likely impact of oxidative stress on this compound?
A4: The pyrimidine ring can be susceptible to oxidative degradation.[4] Common laboratory oxidizing agents, such as hydrogen peroxide, or even dissolved oxygen in the presence of light or metal catalysts, can lead to the formation of N-oxides, hydroxylated species, or ring-opened products. The ethyl group at the 5-position could also be a site for oxidation, potentially forming a hydroxylated ethyl group or an acetyl group.
Q5: How does temperature affect the stability of this compound?
A5: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and any potential rearrangement reactions.[5][6] It is crucial to understand the thermal liability of the compound, especially if it is to be subjected to high temperatures during formulation or storage. Long-term storage should be at controlled room temperature or refrigerated, as specified by the supplier, and protected from excessive heat.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common experimental issues related to the degradation of this compound.
Issue 1: Unexpected Peaks in HPLC Analysis After Sample Preparation
Q: I've dissolved my this compound in a new solvent system and am seeing multiple unexpected peaks in my HPLC chromatogram that were not present in the solid material. What could be the cause?
A: This issue often points to on-the-fly degradation during sample preparation or analysis. Here’s a systematic approach to identify the cause:
Troubleshooting Steps:
-
Evaluate Solvent pH: If your mobile phase or diluent is strongly acidic or basic, you may be observing acid or base-catalyzed hydrolysis.
-
Test: Prepare samples in a neutral, buffered diluent (e.g., pH 7 phosphate buffer/acetonitrile) and inject immediately. Compare the chromatogram to one from your original sample preparation. A cleaner chromatogram in the neutral diluent suggests pH-related degradation.
-
-
Check for Peroxides: Some organic solvents, like THF or dioxane, can form peroxides over time, which are potent oxidizing agents.
-
Test: Use a fresh bottle of HPLC-grade solvent or test your current solvent for peroxides using commercially available test strips. If peroxides are present, this could be the source of oxidative degradation.
-
-
Minimize Exposure to Light: If your sample preparation is performed under direct, bright light, you may be inducing photodegradation.
-
Test: Prepare a sample in a dark room or using amber glassware and immediately inject it. If the impurity profile is cleaner, light sensitivity is a likely cause.
-
Issue 2: Loss of Compound Potency Over Time in a Stock Solution
Q: My stock solution of this compound in methanol shows a decreasing concentration of the main peak and the appearance of a new, more polar peak over a few days, even when stored at 4°C. What is happening?
A: This suggests a slow degradation process occurring even under refrigerated conditions. The appearance of a more polar peak is a common sign of oxidation (e.g., hydroxylation) or hydrolysis.
Troubleshooting Steps:
-
Investigate Oxidative Degradation:
-
Hypothesis: Dissolved oxygen in the methanol could be slowly oxidizing the compound.
-
Workflow:
-
Prepare a fresh stock solution using methanol that has been sparged with nitrogen or argon to remove dissolved oxygen.
-
Store this solution under a nitrogen or argon headspace.
-
Prepare a control solution with regular, non-sparged methanol.
-
Monitor both solutions by HPLC over several days. If the solution prepared with sparged solvent is more stable, oxidative degradation is the likely pathway.
-
-
-
Characterize the Degradant:
-
Action: Use HPLC with mass spectrometry (LC-MS) to determine the mass of the new peak.
-
Interpretation:
-
A mass increase of 16 amu (+O) would strongly suggest the formation of a hydroxylated derivative or an N-oxide.
-
A mass increase of 18 amu (+H₂O) would point towards a hydrolytic ring-opening product.
-
-
This information will help you to propose a definitive degradation pathway.
-
Proposed Degradation Pathways and Investigative Workflows
To understand the stability of this compound, forced degradation (stress testing) studies are essential.[1][2] These studies purposefully degrade the sample to identify potential degradants and establish degradation pathways.
Hydrolytic Degradation Pathway
Under strong acidic or basic conditions, the pyrimidine ring can undergo hydrolytic cleavage. A plausible pathway involves the opening of the N3-C4 bond, similar to the degradation of uracil.[4][7]
Caption: Proposed hydrolytic degradation of this compound.
Oxidative Degradation Pathway
Oxidation is likely to occur at the electron-rich pyrimidine ring or the ethyl substituent.
Caption: Plausible oxidative degradation pathways for this compound.
Photodegradation Pathway
UV exposure can lead to the formation of cyclobutane pyrimidine dimers (CPDs), a known photodamage mechanism for pyrimidines.[3]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Ethylpyrimidin-4-ol
Welcome to the technical support center for the synthesis of 5-Ethylpyrimidin-4-ol. This guide is designed for researchers, chemists, and process development professionals to address common challenges and frequently asked questions encountered during the synthesis and scale-up of this important pyrimidine derivative. Our goal is to provide practical, experience-driven advice to help you optimize your process, improve yields, and ensure the highest purity of your final product.
Introduction: The Synthetic Landscape
This compound is a key building block in the development of various pharmaceuticals and agrochemicals. Its synthesis is most commonly achieved via the cyclocondensation of an appropriate three-carbon precursor with a source of the N-C-N fragment. The most prevalent and industrially relevant route involves the reaction of ethyl 2-formylbutanoate with formamidine. While seemingly straightforward, this reaction presents several challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scale. This guide will deconstruct these challenges and provide robust solutions.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent issue and can often be traced back to several key areas in your process. Let's break down the likely culprits.
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Sub-optimal Reaction Conditions: The cyclization reaction is highly sensitive to the choice of base, solvent, and temperature.
-
Base Selection: A common approach is to use a base like sodium ethoxide in ethanol. If your yields are low, consider the stoichiometry of the base. An insufficient amount may lead to incomplete reaction, while a large excess can promote side reactions.
-
Temperature Control: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of starting materials and the formation of colored impurities. We recommend maintaining a gentle reflux. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to avoid prolonged heating.
-
Solvent Choice: Ethanol is a standard solvent for this reaction. Ensure you are using anhydrous ethanol, as water can hydrolyze the formamidine and other reactive intermediates.
-
-
Quality of Starting Materials:
-
Formamidine Stability: Formamidine, especially as the free base, can be unstable. Using a stable salt like formamidine hydrochloride or acetate and generating the free base in situ is often preferred. Ensure your formamidine salt is dry and has been stored correctly.
-
Purity of Ethyl 2-formylbutanoate: The purity of your β-ketoester equivalent is critical. Impurities can interfere with the cyclization and lead to a complex mixture of byproducts.
-
-
Side Reactions: The primary competing reaction is often the self-condensation of the ethyl 2-formylbutanoate. This can be minimized by controlling the rate of addition of the ketoester to the reaction mixture containing the formamidine.
Q2: I'm observing a significant amount of a colored, possibly polymeric, byproduct. What is causing this and how can I prevent it?
The formation of dark-colored, often tar-like, byproducts is a common issue in pyrimidine synthesis, especially at larger scales.
-
Cause: This is typically due to the decomposition of starting materials or intermediates under harsh reaction conditions. Overheating or extended reaction times are common triggers. The formyl group in ethyl 2-formylbutanoate can be particularly susceptible to side reactions at elevated temperatures.
-
Prevention Strategies:
-
Strict Temperature Monitoring: Implement precise temperature control. On a larger scale, "hot spots" within the reactor can be an issue. Ensure efficient stirring and controlled heating.
-
Optimized Reaction Time: Determine the optimal reaction time through careful in-process monitoring (e.g., TLC or HPLC). Avoid heating the reaction mixture for longer than necessary.
-
Inert Atmosphere: While not always essential on a small scale, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation, especially if trace metal impurities are present.
-
Q3: The purification of my crude this compound is challenging. What are the best methods for obtaining a high-purity product?
Purification can be complicated by the presence of unreacted starting materials, salts, and byproducts.
-
Initial Work-up: After the reaction is complete, the first step is typically to neutralize the reaction mixture if a strong base was used. This is followed by removal of the solvent under reduced pressure.
-
Crystallization: Crystallization is the most effective method for purifying this compound on a larger scale.
-
Solvent Selection: A good crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to explore include:
-
Ethyl acetate
-
Toluene
-
A mixture of ethanol and water
-
Isopropyl acetate
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can treat it with activated carbon and filter it hot. Allow the solution to cool slowly to promote the formation of well-defined crystals. Cooling too rapidly can lead to the precipitation of impurities along with your product.
-
-
Column Chromatography: For smaller scale purifications or to isolate a very pure sample for analytical purposes, column chromatography can be used. However, this is generally not practical for large-scale production.
Q4: How can I effectively monitor the progress of my reaction?
Careful reaction monitoring is key to achieving consistent results and optimizing your process.
-
Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of your starting materials and the appearance of your product. A suitable eluent system would be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can provide accurate information on the conversion of starting materials and the formation of any byproducts.
Frequently Asked Questions (FAQs)
Q: What is the expected melting point of pure this compound?
A: The reported melting point of this compound is in the range of 83-85 °C.[1] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Q: Can I use other bases besides sodium ethoxide?
A: Yes, other bases such as potassium carbonate or sodium methoxide can be used.[2] However, the choice of base may affect the reaction rate and yield, so some optimization may be necessary.
Q: Is it necessary to prepare ethyl 2-formylbutanoate fresh for each reaction?
A: While freshly prepared starting materials are always ideal, ethyl 2-formylbutanoate is relatively stable if stored correctly in a cool, dry place. However, it's good practice to check its purity by NMR or GC before use, especially for large-scale reactions.
Q: My final product has a persistent color even after crystallization. What can I do?
A: If a single crystallization does not remove the color, you can try a second crystallization, perhaps from a different solvent system. Treatment with activated carbon during the crystallization process can also be effective at removing colored impurities.
Experimental Protocols
Synthesis of this compound
This protocol provides a general framework. Optimization may be required based on your specific equipment and scale.
Materials:
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Formamidine hydrochloride
-
Sodium ethoxide
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Anhydrous ethanol
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Ethyl 2-formylbutanoate
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction and crystallization)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
Formamidine Addition: Add formamidine hydrochloride (1.0 equivalent) to the solution and stir for 30 minutes at room temperature to generate the free base.
-
Ketoester Addition: Add ethyl 2-formylbutanoate (1.0 equivalent) dropwise to the reaction mixture at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Isolation: Remove the ethanol under reduced pressure. The crude product can then be partitioned between water and ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purification: Purify the crude product by crystallization from a suitable solvent such as ethyl acetate or toluene.
Quantitative Data Summary
| Parameter | Expected Value/Range | Notes |
| Yield | 60-80% | Highly dependent on reaction conditions and scale. |
| Melting Point | 83-85 °C | A sharp melting point indicates high purity.[1] |
| Purity (by HPLC) | >98% | After crystallization. |
Visualizing the Process
Workflow for the Synthesis of this compound
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common synthesis issues.
References
-
Vidal, M., et al. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Request PDF. [Link][3]
-
Organic Chemistry Portal. (2023). Pyrimidine synthesis. [Link][4]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link][5]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link][6]
-
Chongqing Chemdad Co., Ltd. This compound. [Link]
Sources
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing 5-Ethylpyrimidin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 5-Ethylpyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.
Troubleshooting Guide: Common Experimental Issues
Users often encounter challenges during the synthesis of substituted pyrimidinols. This section addresses specific issues in a direct question-and-answer format, providing both the probable cause and a validated solution.
| Problem Encountered | Potential Cause | Suggested Solution & Rationale |
| 1. Low or No Product Yield | Inactive or Inappropriate Catalyst: The chosen catalyst may not have sufficient activity under the reaction conditions or may be poisoned by impurities. | Solution: Verify the quality and storage conditions of your catalyst. For heterogeneous catalysts, ensure proper activation if required. Consider screening a different class of catalyst; for instance, if a Lewis acid fails, a base-catalyzed approach may be more effective as it operates via a different mechanism (enolate formation vs. carbonyl activation).[1][2][3] |
| Suboptimal Reaction Conditions: Temperature may be too low to overcome the activation energy, or the solvent may not be ideal for reagent solubility or mediating the reaction. | Solution: Perform a temperature optimization study. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields through rapid, uniform heating.[2][4] Screen a panel of solvents with varying polarities (e.g., Ethanol, DMF, Toluene) to find the optimal medium.[1] | |
| Poor Quality of Starting Materials: Impurities in the β-ketoester (e.g., ethyl 2-formylbutanoate) or the amidine source can inhibit the catalyst or lead to side reactions. | Solution: Use freshly distilled or purified reagents. Confirm the purity of all starting materials using appropriate analytical techniques such as NMR or GC-MS before commencing the synthesis. | |
| 2. Formation of Significant Byproducts | Self-Condensation of Reagents: The β-ketoester can undergo self-condensation, particularly under strong basic conditions, competing with the desired cyclization. | Solution: Adjust the stoichiometry or the rate of addition of the reagents. Sometimes, adding the base or the ketoester slowly to the reaction mixture can minimize self-condensation. A switch to an acid catalyst can also prevent this side reaction.[5] |
| Product Degradation: The this compound ring may be susceptible to hydrolysis or other degradation pathways under harsh acidic or basic conditions, especially at elevated temperatures.[3] | Solution: Minimize the reaction time and use the mildest effective temperature. Ensure prompt neutralization of the reaction mixture during the workup phase to prevent product decomposition. | |
| 3. Difficulty in Product Isolation | High Product Solubility: The target molecule may be highly soluble in the reaction solvent, leading to poor recovery after precipitation or extraction. | Solution: Select a solvent in which the product has low solubility at room temperature or below, allowing it to crystallize out upon completion of the reaction. |
| Catalyst Contamination: Homogeneous catalysts can be difficult to remove from the final product, requiring extensive purification steps like column chromatography. | Solution: Employ a heterogeneous or solid-supported catalyst (e.g., ZnO, polymer-bound acid).[1][5] These can be easily removed by simple filtration at the end of the reaction, simplifying the workup and improving the purity of the crude product. |
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual and practical questions regarding the synthesis of this compound.
Q1: What is the principal synthetic strategy for this compound and its derivatives?
The most common and direct approach is the Principal Pyrimidine Synthesis , a cyclocondensation reaction. This involves reacting a β-dicarbonyl compound with an amidine or a related N-C-N synthon. For this compound, the key starting materials would be:
-
An ethyl-substituted β-ketoester , such as ethyl 2-formylbutanoate or a related equivalent.
-
An amidine source , such as formamidine hydrochloride or S-methylisothiourea sulfate.[6]
The reaction is typically mediated by either an acid or a base catalyst to facilitate the condensation and subsequent cyclization/dehydration to form the aromatic pyrimidine ring.
Q2: How do I select the most effective catalyst? A comparative analysis.
Catalyst selection is critical and depends on factors like desired reaction conditions, substrate tolerance, and scalability. The choice between acid, base, or heterogeneous catalysis fundamentally alters the reaction mechanism.
| Catalyst Type | Examples | Mechanistic Role | Advantages | Disadvantages |
| Brønsted & Lewis Acids | p-TsOH, BF₃·OEt₂, TFA[2][5] | Activates the carbonyl group of the β-ketoester, making it more electrophilic for nucleophilic attack by the amidine. | Readily available, effective for a wide range of substrates. | May require strictly anhydrous conditions; can promote side reactions or product degradation if too harsh.[5] |
| Base Catalysts | NaOEt, K₂CO₃, DIPEA, DBU[6] | Deprotonates the amidine salt to its free base form and/or generates the enolate of the β-ketoester. | Often provides high yields under mild conditions.[6] | Can promote self-condensation of the β-ketoester; requires careful stoichiometric control. |
| Heterogeneous Catalysts | ZnO, Nano-Fe₃O₄, Zeolites[1][5] | Often possess both Lewis acidic and basic sites, providing a synergistic catalytic effect on the substrate surface. | Easily recoverable and recyclable, leading to greener processes and simplified product purification.[1] | May exhibit lower catalytic activity compared to homogeneous counterparts, sometimes requiring higher temperatures or longer reaction times. |
| Organocatalysts | L-proline, Thiourea derivatives[7][8] | Can act as either a Lewis base/acid or facilitate proton transfer via iminium/enamine intermediates. | Considered environmentally benign; can offer high selectivity. | May require higher catalyst loadings and longer reaction times than metal-based systems. |
Q3: What is the role of the solvent in optimizing the synthesis?
The solvent plays a multifaceted role:
-
Solubility: It must effectively dissolve the starting materials and catalyst to ensure a homogeneous reaction environment.
-
Polarity: Polar aprotic solvents like DMF can accelerate reactions involving charged intermediates.[1] Protic solvents like ethanol can participate in proton transfer steps, which can be beneficial, especially in base-catalyzed reactions.
-
Boiling Point: The solvent's boiling point dictates the accessible temperature range for the reaction under reflux conditions.
A preliminary solvent screen is highly recommended during optimization.
Q4: Is microwave-assisted synthesis a viable option for this reaction?
Absolutely. Microwave-assisted synthesis is an excellent technique for this type of condensation reaction. The rapid and uniform heating provided by microwave irradiation often leads to:
-
Dramatically reduced reaction times (minutes vs. hours).[2]
-
Improved reaction yields .
-
Fewer side products .
Optimal conditions are typically achieved with a maximum power of around 250 W in a solvent like DMF.[4]
Visualizing the Process: Mechanisms and Workflows
Understanding the reaction pathway and experimental design is crucial for effective troubleshooting. The following diagrams, rendered in DOT language, illustrate these key concepts.
Reaction Mechanism: Acid-Catalyzed Cyclocondensation
Caption: A systematic workflow for screening multiple catalyst types.
Logical Flow: Troubleshooting Low Yield
Caption: A decision-making diagram for troubleshooting low product yield.
Detailed Protocol: General Method for Catalyst Screening
This protocol provides a robust starting point for identifying the optimal catalyst for the synthesis of this compound.
Materials:
-
Ethyl 2-formylbutanoate (1.0 mmol, 1.0 equiv)
-
Formamidine hydrochloride (1.2 mmol, 1.2 equiv)
-
Selected Solvent (e.g., Ethanol, 5 mL)
-
Catalyst to be screened (e.g., p-TsOH, NaOEt, ZnO - typically 5-15 mol%)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the formamidine hydrochloride (1.2 mmol) and the chosen solvent (5 mL).
-
Add the selected catalyst. For base catalysts like NaOEt, this is often added as a solution in the corresponding alcohol. For heterogeneous catalysts like ZnO, it is added as a powder.
-
Begin stirring the mixture.
-
Add the ethyl 2-formylbutanoate (1.0 mmol) to the vessel.
-
If heating is required, attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux) in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Workup:
-
If a heterogeneous catalyst was used, filter the mixture to remove the catalyst.
-
If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product is soluble, concentrate the solvent under reduced pressure. The resulting crude material can be purified by recrystallization or column chromatography.
-
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
[1]M. B. G. K. H. et al. (n.d.). ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. National Institutes of Health.
[9]A. K. et al. (n.d.). Fe(II)-catalyzed synthesis of substituted pyrimidines 41. ResearchGate.
[5]S. S. et al. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
[7]S. S. et al. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
8. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives | Request PDF.
[2]M. B. et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
4. A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. Benchchem.
3. Catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis. Benchchem.
[6]Y. L. et al. (2021). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health.
Sources
- 1. ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 5-Ethylpyrimidin-4-ol
A. A. A. A.
For researchers, scientists, and drug development professionals, the exploration of novel small molecules is a cornerstone of therapeutic innovation. Pyrimidine derivatives, a class of heterocyclic compounds, are of significant interest due to their wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive framework for validating the biological activity of a novel pyrimidine derivative, 5-Ethylpyrimidin-4-ol.
We will present a phased, in-depth comparison against a well-characterized therapeutic agent, Trimethoprim. The rationale for this comparison is grounded in the structural class of this compound and the known antibacterial mechanism of Trimethoprim, which also features a pyrimidine core. Trimethoprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell survival.[1][2][3] This comparative approach not only validates the activity of the novel compound but also provides initial insights into its potential mechanism of action.
This guide will detail the experimental workflows, from initial screening to kinetic characterization, offering robust, step-by-step protocols and illustrative data to guide your research.
Phase 1: Initial Antibacterial Activity Screening
The primary objective is to determine if this compound possesses intrinsic antibacterial properties. This is achieved by establishing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]
Experimental Rationale: The selection of bacterial strains is critical for understanding the potential spectrum of activity. We include Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) organisms to assess broad-spectrum potential. Trimethoprim serves as the positive control, providing a benchmark for potency.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table illustrates hypothetical, yet realistic, MIC values for this compound compared to Trimethoprim.
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| This compound | 16 | 64 |
| Trimethoprim | 2 | 4 |
These are illustrative data and actual results may vary.
Phase 2: Determining Bactericidal vs. Bacteriostatic Action
Following the determination of MIC, the next logical step is to discern whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This is determined through a Minimum Bactericidal Concentration (MBC) assay. An agent is typically considered bactericidal when the MBC is no more than four times the MIC.
Experimental Rationale: Understanding whether a compound is bactericidal or bacteriostatic is crucial for its potential therapeutic application. Bactericidal agents are often preferred for severe infections, particularly in immunocompromised patients.
Data Presentation: Minimum Bactericidal Concentration (MBC)
| Compound | S. aureus MBC (µg/mL) | MBC/MIC Ratio | E. coli MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | >128 | >8 | >256 | >4 | Bacteriostatic |
| Trimethoprim | 8 | 4 | 16 | 4 | Bactericidal |
These are illustrative data and actual results may vary.
Phase 3: Characterizing the Rate of Antibacterial Activity
To further understand the pharmacodynamics of this compound, a time-kill kinetics assay is performed. This assay measures the rate at which a compound kills a bacterial population over time at various concentrations relative to its MIC.[5][6]
Experimental Rationale: Time-kill assays provide valuable information on the concentration-dependent or time-dependent nature of an antimicrobial agent's activity. A bactericidal agent is generally defined as one that produces a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[5]
Data Presentation: Time-Kill Kinetics against S. aureus
| Time (hours) | Growth Control (CFU/mL) | This compound (2x MIC) (CFU/mL) | Trimethoprim (2x MIC) (CFU/mL) |
| 0 | 5.2 x 10^5 | 5.1 x 10^5 | 5.3 x 10^5 |
| 2 | 1.1 x 10^6 | 2.5 x 10^5 | 1.2 x 10^5 |
| 4 | 8.9 x 10^6 | 1.3 x 10^5 | 4.5 x 10^4 |
| 8 | 5.4 x 10^7 | 9.8 x 10^4 | 7.1 x 10^3 |
| 24 | 2.1 x 10^8 | 6.5 x 10^4 | <100 |
These are illustrative data and actual results may vary.
Visualizing the Experimental Workflow
A clear and logical workflow is essential for reproducible research. The following diagram outlines the key stages in the validation process.
Caption: Experimental workflow for validating antibacterial activity.
Potential Mechanism of Action: A Comparative Perspective
Trimethoprim's mechanism of action is well-established; it inhibits bacterial dihydrofolate reductase (DHFR), an enzyme in the folic acid synthesis pathway.[1][3][7] This pathway is essential for the production of nucleotides and, consequently, DNA and RNA.
Caption: Trimethoprim's inhibition of the bacterial folic acid pathway.
Given that this compound is also a pyrimidine derivative, a plausible hypothesis is that it may also target an enzyme within this pathway. A follow-up study could involve a DHFR enzyme inhibition assay to directly compare the inhibitory activity of this compound with Trimethoprim.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Compounds: Prepare stock solutions of this compound and Trimethoprim in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[8]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
-
Sampling: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 3: Time-Kill Kinetics Assay
-
Preparation: Prepare tubes with CAMHB containing the test compounds at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube.[10]
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto agar.[5][11]
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curves.
References
-
Trimethoprim - Wikipedia. [Link]
-
Gleckman R, Blagg N, Joubert DW. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy. 1981 Jul-Aug;1(1):14-20. [Link]
-
What is the mechanism of Trimethoprim? - Patsnap Synapse. [Link]
-
Trimethoprim: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [Link]
-
Mechanism of Action of Trimethoprim-Sulfamethoxazole—I | The Journal of Infectious Diseases | Oxford Academic. [Link]
-
on behalf of the ESCMID Study Group Legionella Infections. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [Link]
-
Broth Microdilution | MI - Microbiology. [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. [Link]
-
Trimethoprim/Sulfamethoxazole: Antibiotic Uses, Side Effects, Warnings - MedicineNet. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. [Link]
-
Trimethoprim/sulfamethoxazole - Wikipedia. [Link]
-
Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manuals. [Link]
-
Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. [Link]
-
Time-Kill Evaluations | Nelson Labs. [Link]
-
Time-Kill Kinetics Assay - Emery Pharma. [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader | Clinical Chemistry | Oxford Academic. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. [Link]
-
Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) - Assay Genie. [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader - SciSpace. [Link]
-
Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC - NIH. [Link]
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- 2. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. academic.oup.com [academic.oup.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. actascientific.com [actascientific.com]
- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Potential: A Comparative Guide to 5-Ethylpyrimidin-4-ol and its Prominent Pyrimidine Relatives
For the discerning researcher in drug discovery, the pyrimidine scaffold is a familiar and trusted framework. Its presence in the fundamental building blocks of life, the nucleobases, has made it a cornerstone of medicinal chemistry, leading to the development of numerous life-saving therapeutics.[1][2] This guide offers a deep, comparative analysis of the largely unexplored compound, 5-Ethylpyrimidin-4-ol, juxtaposed with its well-established and clinically significant pyrimidine-based counterparts: the anticancer agent 5-Fluorouracil , the cholesterol-lowering drug Rosuvastatin , and the targeted cancer therapy Imatinib .
While direct experimental data for this compound is scarce in publicly available literature, this guide will construct a robust theoretical profile based on well-established structure-activity relationships (SAR) of the pyrimidine core. This predictive analysis will then be benchmarked against the concrete, experimentally validated performance of our chosen comparators, providing a valuable resource for researchers looking to explore novel pyrimidine derivatives.
The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 is the defining feature of pyrimidine. This arrangement creates a π-deficient heterocyclic system, influencing its chemical reactivity and biological interactions.[3] The positions on the pyrimidine ring are not created equal; the 2, 4, and 6 positions are electron-deficient, making them susceptible to nucleophilic attack, while the 5-position is more amenable to electrophilic substitution.[4] This inherent reactivity, coupled with the ability to form multiple hydrogen bonds, allows pyrimidine derivatives to effectively mimic endogenous molecules and interact with a wide array of biological targets, including enzymes and receptors.[5]
A Theoretical Profile of this compound
In the absence of direct experimental data, we can infer the likely physicochemical and biological properties of this compound by dissecting its structure: a pyrimidine ring with an ethyl group at the 5-position and a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with its pyrimidone form).
-
The 4-Hydroxyl Group: The hydroxyl group at the 4-position is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This is a common moiety in biologically active pyrimidines, including the natural nucleobases uracil and thymine. This group is crucial for interactions with the active sites of enzymes.
-
The 5-Ethyl Group: Substitutions at the 5-position of the pyrimidine ring are known to significantly influence biological activity.[6] The ethyl group is a small, lipophilic substituent. Its presence is likely to:
-
Increase Lipophilicity: Compared to an unsubstituted or a methyl-substituted pyrimidine, the ethyl group will increase the molecule's lipophilicity (LogP value). This can enhance membrane permeability and cellular uptake, but excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.
-
Introduce Steric Effects: The ethyl group, while relatively small, introduces more steric bulk than a hydrogen or methyl group. This can influence the molecule's binding affinity and selectivity for its target protein. Depending on the topology of the binding pocket, this could be either beneficial or detrimental to its activity.[7]
-
Modulate Metabolic Stability: The ethyl group may be a site for metabolic modification by cytochrome P450 enzymes, potentially influencing the compound's pharmacokinetic profile.
-
Based on these structural features, this compound is predicted to be a compound with the potential for biological activity, likely targeting enzymes that recognize pyrimidine-like structures. Its increased lipophilicity compared to simpler pyrimidinols might enhance its cell-based activity.
Comparative Analysis with Established Pyrimidine Derivatives
To contextualize the potential of this compound, we will now compare its theoretical profile with the experimentally determined properties of three highly successful pyrimidine-based drugs.
Table 1: Overview of this compound and Comparator Pyrimidine Derivatives
| Compound | Structure | Primary Therapeutic Area | Key Mechanism of Action |
| This compound | Hypothetical | Unknown, predicted to target enzymes recognizing pyrimidine scaffolds. | |
| 5-Fluorouracil | Oncology | Inhibition of thymidylate synthase, disrupting DNA synthesis.[7][8] | |
| Rosuvastatin | Cardiovascular | Competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[9] | |
| Imatinib | Oncology | Inhibition of the Bcr-Abl tyrosine kinase, preventing proliferation of cancer cells.[10][11] |
Performance Comparison: A Data-Driven Perspective
The following sections provide a quantitative comparison of the biological activities of our selected pyrimidine derivatives, supported by experimental data from the literature.
Anticancer Activity: Cytotoxicity
The most common initial assessment for potential anticancer agents is a cytotoxicity assay, which measures the concentration of a compound required to kill a certain percentage of cancer cells.
Table 2: Comparative in vitro Cytotoxicity of Pyrimidine Derivatives against Cancer Cell Lines
| Compound | Target Cell Line | IC50 Value (µM) | Reference |
| 5-Fluorouracil | Esophageal Squamous Cell Carcinoma (25 cell lines) | 1.00 - 39.81 | [12] |
| A431 (epidermoid carcinoma) | 47.02 ± 0.65 | [13] | |
| HT29 (colorectal adenocarcinoma) | 85.37 ± 1.81 | [13] | |
| HeLa (cervical cancer) | 43.34 ± 2.77 | [13] | |
| HCT 116 (colon cancer) | ~185 (after 1 day) | [5] | |
| HNO-97 (tongue squamous cell carcinoma) | 2 | [14] | |
| Imatinib | K562 (chronic myelogenous leukemia) | 0.1 - 1 | [15] |
| Wild-Type BCR-ABL | ~25-100 nM | [16] | |
| Rosuvastatin | Not typically evaluated for cytotoxicity as a primary endpoint. | - | |
| This compound | No available data. | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly demonstrates the potent, albeit variable, cytotoxicity of 5-Fluorouracil and Imatinib against different cancer cell lines. This variability underscores the importance of testing compounds against a panel of cell lines to understand their spectrum of activity.
Enzyme Inhibition: A Measure of Potency
For drugs that act on specific enzymes, the IC50 or Ki (inhibition constant) value is a critical measure of their potency.
Table 3: Comparative Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Compound | Enzyme Target | IC50 / Ki Value | Reference |
| Rosuvastatin | HMG-CoA Reductase | 11 nM (IC50) | [6][9] |
| HMG-CoA Reductase | 5.4 nM (IC50) | [7] | |
| Imatinib | c-Abl | 0.4 µM (IC50) | [17] |
| Bcr-Abl | 25-100 nM (IC50) | [16] | |
| 5-Fluorouracil | Thymidylate Synthase | Inhibits via covalent binding, IC50 not the primary metric. | [7][8] |
| This compound | No available data. | - |
Rosuvastatin and Imatinib exhibit highly potent inhibition of their respective enzyme targets in the nanomolar range, a hallmark of successful targeted therapies.
Experimental Methodologies: The "How-To" for Comparative Analysis
To ensure scientific integrity and provide a practical resource, this section details the standard protocols for the key experiments discussed above. The causality behind experimental choices is highlighted to provide a deeper understanding of the methodologies.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the initial characterization and comparison of a novel pyrimidine derivative like this compound against established drugs.
Caption: A generalized workflow for the comparative biological evaluation of a novel pyrimidine derivative.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HCT-116, MCF-7) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, 5-Fluorouracil, Imatinib) in culture media. A typical concentration range would be from 0.01 to 100 µM.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with untreated cells (vehicle control) and wells with media only (blank).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generic example for determining the inhibitory activity of a compound against a specific kinase, such as Abl kinase for Imatinib.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. The kinase activity is inversely proportional to the luminescent signal.[2]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare stock solutions of the kinase, its specific substrate peptide, and ATP in the kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., Imatinib).
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add the test compound at various concentrations.
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ATP Detection:
-
Add a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a luminescent reaction catalyzed by luciferase.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The test microorganism is cultured in a liquid medium containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent at which no visible growth is observed.[18][19]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton broth) to each well.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.
-
-
Inoculum Preparation:
-
Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final inoculum to each well of the microtiter plate.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Signaling Pathway: Imatinib and the Bcr-Abl Pathway
To illustrate the targeted nature of modern pyrimidine-based drugs, the following diagram depicts the mechanism of action of Imatinib.
Caption: Simplified signaling pathway showing Imatinib's inhibition of the Bcr-Abl tyrosine kinase in Chronic Myeloid Leukemia (CML).
Conclusion and Future Directions
This guide has provided a comprehensive, albeit theoretical, introduction to this compound, framed by a robust comparison with the highly successful pyrimidine derivatives 5-Fluorouracil, Rosuvastatin, and Imatinib. The structure-activity relationships of the pyrimidine scaffold suggest that this compound possesses physicochemical properties that warrant further investigation for potential biological activity.
The provided experimental protocols offer a clear roadmap for researchers to empirically test the hypotheses put forth in this guide. The logical next step would be the synthesis of this compound and its evaluation in the described in vitro assays. Such studies would not only elucidate the true potential of this specific compound but also contribute valuable data to the broader understanding of the structure-activity relationships of 5-substituted pyrimidines. The continued exploration of this versatile chemical space is a promising avenue for the discovery of the next generation of targeted therapeutics.
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MedChemExpress. (3S,5R)-Rosuvastatin | HMG-CoA Reductase Inhibitor.
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Published December 24, 2025.
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Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Published June 14, 2023.
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Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nat Protoc. 2008;3(2):163-175.
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BroadPharm. Protocol for Cell Viability Assays. Published January 18, 2022.
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Microbe Online. Broth Dilution Method for MIC Determination. Published November 15, 2013.
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Published May 1, 2013.
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Tan ML, et al. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Sci Rep. 2020;10(1):16768.
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ResearchGate. IC50 values of 5-FU for colon cancer cells.
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
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Protocols.io. In vitro kinase assay. Published September 23, 2023.
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Benchchem. A Comparative Analysis of Imatinib and Its Analogs in Targeting the BCR-ABL Fusion Protein.
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Baccarani M, et al. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. J Clin Oncol. 2009;27(13):2089-2091.
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Skora L, et al. Imatinib can act as an allosteric activator of Abl kinase. Proc Natl Acad Sci U S A. 2019;116(34):16828-16833.
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Yamasaki M, et al. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines. Dis Esophagus. 2008;21(1):15-20.
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Al-Saeedi F, et al. In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. J Res Med Dent Sci. 2024;12(6):1-7.
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Bantscheff M, et al. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. 2007;110(1):357-365.
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BMG LABTECH. Kinase assays. Published September 1, 2020.
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ResearchGate. IC50 value of 5-FU and CUR in HCT 116 cell lines.
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Lee JB, et al. Identification of Drug Combinations Containing Imatinib for Treatment of BCR-ABL+ Leukemias. PLoS One. 2014;9(7):e102221.
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BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Published December 10, 2018.
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The Pivotal Role of the 5-Position: A Comparative Efficacy Guide to Pyrimidin-4-ol Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount. Among these, pyrimidine derivatives, fundamental components of nucleic acids, have proven to be a versatile scaffold for designing targeted therapies against a spectrum of diseases, including cancer and inflammatory conditions.[1] Strategic substitution at the 5-position of the pyrimidin-4-ol ring has emerged as a particularly effective strategy for modulating the potency, selectivity, and pharmacokinetic profiles of these compounds.[2]
This guide provides a comparative analysis of 5-substituted pyrimidin-4-ol analogs and related pyrimidine derivatives, focusing on their efficacy as inhibitors of key biological targets implicated in cancer progression. We will delve into quantitative experimental data, detail the methodologies used to obtain this data, and visualize the relevant biological pathways and experimental workflows to provide a comprehensive resource for the discerning researcher.
Targeting the Engine of Cell Proliferation: Kinase Inhibition
Substituted pyrimidines have been extensively explored as inhibitors of various kinases, enzymes that play critical roles in cellular signaling pathways often dysregulated in cancer.[2] The 5-position of the pyrimidine ring has been a focal point for medicinal chemists to fine-tune the inhibitory activity and selectivity of these compounds.
Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. A series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines has been investigated for their inhibitory activity against CDK9, a key regulator of transcription. The structure-activity relationship reveals that substitution at the C5-position of the pyrimidine core is crucial for potency and selectivity, particularly when combined with a bulky substituted aniline moiety.[2][3]
Table 1: Comparative Efficacy of 5-Substituted Pyrimidine Analogs as CDK9 Inhibitors [2][3]
| Compound ID | R (aniline) | R' (C5-pyrimidine) | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | Selectivity (CDK2/CDK9) | Antiproliferative GI₅₀ (nM, HCT-116) |
| Ia | m-NO₂ | H | 15 | 200 | 13.3 | 50 |
| 12e | m-SO₂NH₂ | F | 3 | 7 | 2.3 | <10 |
| 12f | m-SO₂NH₂ | Cl | 10 | 25 | 2.5 | >30 |
The data clearly indicates that small, electronegative substituents at the 5-position, such as fluorine, can significantly enhance CDK9 inhibitory potency and cellular antiproliferative activity.[3]
Further exploration into CDK2 inhibition has revealed interesting SAR for 5-substituted O4-alkylpyrimidines.[4] In a series of N(2)-arylsulfonamido-5-formylpyrimidines, the nature of the O4-alkyl substituent was found to be critical for high potency. For instance, compound 22j , with an O(4)-sec-butyl group, exhibited a CDK2 IC₅₀ of 0.8 nM, demonstrating that the interplay between substituents at different positions dictates the overall efficacy.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1)
This protocol outlines a typical method for assessing the inhibitory activity of compounds against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Peptide substrate (e.g., based on the C-terminal domain of RNA polymerase II)
-
ATP, [γ-³²P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, peptide substrate, and CDK9/Cyclin T1 enzyme.
-
Add test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Causality Behind Experimental Choices: The use of a radioactive isotope like ³²P allows for highly sensitive detection of enzyme activity. The peptide substrate is designed to be a specific target for the kinase of interest, ensuring that the measured activity is directly attributable to the enzyme being studied.
Disrupting the Cellular Scaffolding: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Targeting microtubule dynamics is a clinically validated anticancer strategy. Certain 5-substituted furo[2,3-d]pyrimidines have been identified as potent microtubule targeting agents.[5]
Table 2: Efficacy of 5-Methyl-furo[2,3-d]pyrimidine Analogs as Microtubule Depolymerizing Agents [5]
| Compound ID | N⁴-substituent | Microtubule Depolymerization EC₅₀ (µM) | Inhibition of Tubulin Assembly IC₅₀ (µM) | Antiproliferative IC₅₀ (µM, A-10 cells) |
| 3 | Me | 0.25 | 2.1 | 0.03 |
| 4 | Et | 0.5 | 1.2 | 0.05 |
| 6 | Pr | 0.8 | 1.3 | 0.1 |
| 7 | Bu | 1.5 | 1.4 | 0.2 |
The SAR in this series suggests that increasing the alkyl chain length at the N⁴-position generally leads to a decrease in microtubule depolymerizing potency and antiproliferative activity. The N-ethyl analog (4 ) demonstrated potent activity, being only two-fold less potent than the N-methyl analog (3 ) in the microtubule depolymerization assay.[5]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., MES buffer containing MgCl₂, EGTA, and GTP)
-
Test compounds (dissolved in DMSO)
-
A temperature-controlled spectrophotometer
Procedure:
-
Pre-incubate the test compound with tubulin in polymerization buffer on ice.
-
Warm the mixture to 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
Calculate the rate of polymerization for each compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%.
Causality Behind Experimental Choices: Tubulin polymerization is a temperature-dependent process, hence the precise temperature control. The change in absorbance at 340 nm is a direct measure of the light scattering caused by the formation of microtubule polymers, providing a real-time readout of the polymerization process.
Visualizing the Mechanisms of Action
To better understand the context of the discussed therapeutic strategies, the following diagrams illustrate a key signaling pathway targeted by pyrimidine analogs and a typical experimental workflow.
Caption: Simplified diagram of cell cycle regulation and transcription, highlighting the inhibitory action of 5-substituted pyrimidine analogs on CDK2 and CDK9.
Caption: A generalized workflow for the discovery and preclinical evaluation of novel pyrimidine-based therapeutic agents.
Conclusion and Future Directions
References
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Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., ... & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(10), 5649-5673. Available from: [Link].
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Wang, S., Griffiths, G., Midgley, C. A., Barnett, A. L., Cooper, M., Grabarek, J., ... & Griffin, R. J. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Journal of medicinal chemistry, 53(10), 4136-4146. Available from: [Link].
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Sivakumar, P. M., & Mukesh, G. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Medicinal Chemistry, 18(1), 10-30. Available from: [Link].
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Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J., Golec, J., Griffiths, G., ... & Griffin, R. J. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino) pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure–activity relationship, and anticancer activities. Journal of medicinal chemistry, 56(3), 837-847. Available from: [Link].
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Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-15. Available from: [Link].
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Krzywik, J., Wójcik, M., Wróbel, R., Pastor, J., Kopycka, M., Maj, E., ... & Sobańska, A. W. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo [4, 5-d] pyrimidine Derivatives. Molecules, 26(21), 6678. Available from: [Link].
-
El-Naggar, A. M., El-Sayed, M. A., Gomha, S. M., & El-Meligie, S. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC advances, 12(48), 31215-31231. Available from: [Link].
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Banerjee, S., Johnson, T. A., D'Agostino, E. H., Maggiora, G. M., & Schlegel, H. B. (2017). Design, synthesis, and preclinical evaluation of 4-substituted-5-methyl-furo [2, 3-d] pyrimidines as microtubule targeting agents that are effective against multidrug resistant cancer cells. European journal of medicinal chemistry, 138, 1039-1052. Available from: [Link].
-
Di Martile, G., Ferretti, R., Cundari, G., Coluccia, A., Ruggieri, V., La Regina, G., ... & Graziani, G. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. Available from: [Link].
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2022). Development of Novel Class of Phenylpyrazolo [3, 4-d] pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals, 15(5), 599. Available from: [Link].
-
Sochacka-Ćwikła, A., & Wójcik, M. (2023). Oxazolo [5, 4-d] pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences, 24(13), 10837. Available from: [Link].
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Sochacka-Ćwikła, A., Wójcik, M., Kopycka, M., Maj, E., Wróbel, R., & Sobańska, A. W. (2022). New Oxazolo [5, 4-d] pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(19), 11694. Available from: [Link].
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Navigating the Structure-Activity Landscape of Pyrimidine Scaffolds: A Comparative Guide Centered on 5-Ethylpyrimidin-4-ol
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of pyrimidine derivatives, with a specific focus on elucidating the potential role of 5-Ethylpyrimidin-4-ol. By synthesizing findings from diverse studies on substituted pyrimidines, we aim to provide a framework for understanding the key structural determinants of their biological activity and to guide future drug discovery efforts.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities spanning from anticancer to antimicrobial. The specific substitutions on the pyrimidine ring are critical in defining the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide will delve into the nuanced world of pyrimidine SAR, using this compound as a central point of comparison to explore how modifications at the 5- and 4-positions, as well as other locations on the ring, influence biological outcomes.
The Pyrimidine Core: A Versatile Foundation for Drug Design
The pyrimidine ring, a heterocyclic aromatic organic compound similar to benzene and pyridine, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore of profound biological importance. Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an ideal anchor for designing molecules that can selectively bind to biological targets. The diverse biological activities of pyrimidine derivatives underscore the versatility of this scaffold in drug discovery.[1][2]
Deconstructing the Structure-Activity Relationship: Key Substitutions Matter
The biological activity of pyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the ring. Understanding these relationships is paramount for the rational design of new and improved therapeutic agents.
The Significance of the 5-Position Substituent
The 5-position of the pyrimidine ring is a crucial site for modification, with substituents at this position significantly impacting a compound's biological activity. Studies on various pyrimidine-based compounds have revealed that the size, electronics, and hydrogen-bonding capacity of the 5-substituent can dictate the molecule's interaction with its target.
For instance, in a series of 5-substituted O4-alkylpyrimidines investigated as CDK2 inhibitors, the nature of the 5-substituent was found to be critical for potency.[3] While a 5-nitroso group was identified as optimal, 5-formyl and 5-acetyl groups were also well-tolerated, suggesting that electron-withdrawing groups at this position can be beneficial for CDK2 inhibition.[3] In the context of this compound, the ethyl group at the 5-position is a relatively small, lipophilic substituent. Its impact on activity would likely differ from the more polar and electron-withdrawing groups mentioned above, potentially leading to a different target profile or altered binding interactions.
Further highlighting the importance of the 5-position, a series of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines demonstrated significant antibacterial activity.[4] In this case, the bulky aryl group at the 5-position was a key feature for the observed biological effect.
The Role of the 4-Position Substituent
The 4-position of the pyrimidine ring is another key handle for modulating biological activity. The presence of a hydroxyl group, as in this compound, introduces a hydrogen bond donor and acceptor, which can be critical for target engagement. The tautomeric equilibrium between the 4-ol and the 4-oxo form (pyrimidinone) also influences the molecule's electronic properties and interaction profile.
In the context of microtubule targeting agents, N4-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidines was shown to influence their depolymerizing potency.[5] This indicates that modifications at the 4-amino group, a common bioisostere for the 4-hydroxyl group, directly impact activity. For this compound, the 4-ol group could be crucial for forming key hydrogen bonds with a target protein.
Comparative Analysis: this compound in the Context of Other Pyrimidine Derivatives
To better understand the potential biological profile of this compound, it is instructive to compare its structural features with those of other pyrimidine derivatives with known activities.
| Compound Class | 5-Substituent | 4-Substituent | Biological Activity | Reference |
| O4-alkylpyrimidines | -NO, -CHO, -COCH3 | O-alkyl | CDK2 Inhibition | [3] |
| Pyrimidine-5-carbonitriles | -CN | Varied | Anticancer (VEGFR-2 inhibition) | [6] |
| 5-methyl-furo[2,3-d]pyrimidines | -CH3 | N-alkyl, N-aryl | Anticancer (Microtubule targeting) | [5] |
| 5-aryl-pyrimidines | Aryl | 5-nitrofuran-2-yl | Antibacterial | [4] |
| This compound | -CH2CH3 | -OH | Hypothesized Activity | - |
Based on this comparison, the ethyl group of this compound suggests a departure from the electron-withdrawing groups often seen in potent enzyme inhibitors. This might steer its activity towards targets that have a hydrophobic pocket accommodating the ethyl group. The 4-ol group provides a critical hydrogen bonding capability, a feature shared by many active pyrimidine derivatives.
Experimental Protocols for Evaluating Biological Activity
To experimentally investigate the biological profile of this compound and its analogs, a variety of assays can be employed. Below are representative protocols for assessing potential anticancer and antimicrobial activities.
Protocol 1: In Vitro Anticancer Activity - MTT Assay
This protocol assesses the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (this compound) and reference drug (e.g., Sorafenib)
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and reference drug dissolved in DMSO (final DMSO concentration < 0.5%). Include a vehicle control (DMSO only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Assay
This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound (this compound) and reference antibiotic (e.g., Spectinomycin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compound and reference antibiotic in MHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Structure-Activity Relationship Logic
The following diagram illustrates the logical flow for deducing the potential activity of this compound based on the SAR of related pyrimidine derivatives.
Caption: Logical flow for hypothesizing the biological activity of this compound.
Conclusion and Future Directions
Future research should focus on the synthesis of a focused library of analogs of this compound with variations at the 5- and 4-positions to systematically explore the SAR. The experimental protocols outlined in this guide provide a starting point for evaluating the biological activities of these novel compounds. Such studies will be instrumental in unlocking the full therapeutic potential of this and related pyrimidine scaffolds.
References
- Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Journal of Medicinal Chemistry.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances.
- Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv
- Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters.
- Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents. European Journal of Medicinal Chemistry.
- Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry.
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules.
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Synthesis and pharmacological evaluation of 2,5-cycloamino-5H-[3]benzopyrano[4,3-d]pyrimidines endowed with in vitro antiplatelet activity. Il Farmaco.
- Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Eng. Proc.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules.
- Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry.
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Antimicrobial and Antioxidative Activities of Bioactive Constituents from Hydnophytum formicarum Jack. Molecules.
- Chemical Composition, Antioxidant and Antimicrobial Activity of Piper carpunya and Simira ecuadorensis: A Comparative Study of Four Extraction Methods. Molecules.
- Bioactivity of Selected Phenolic Acids and Hexane Extracts from Bougainvilla spectabilis and Citharexylum spinosum on the Growth of Pectobacterium carotovorum and Dickeya solani Bacteria: An Opportunity to Save the Environment. Molecules.
- This compound. Chongqing Chemdad Co., Ltd.
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A Researcher's Guide to Deconvoluting the Molecular Target of 5-Ethylpyrimidin-4-ol
For drug development professionals and researchers, identifying the precise molecular target of a novel bioactive compound is a critical juncture that dictates the trajectory of a research program. This guide provides a strategic and experimentally robust framework for elucidating the molecular target of 5-Ethylpyrimidin-4-ol, a small molecule with potential therapeutic relevance. Given the absence of a well-documented target for this specific molecule in the public domain, this guide will focus on a systematic approach to target discovery and validation, rather than confirming a known interaction.
We will explore and compare three powerful, unbiased methodologies for target identification: Affinity Chromatography coupled with Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and Kinase Profiling using Kinobeads. Each technique offers unique advantages and, when used in concert, can provide a high degree of confidence in target identification.
The Challenge: An Unknown Target
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. While analogs have been reported to exhibit activities ranging from antifolate to microtubule targeting, the specific molecular partner of this particular ethyl-substituted pyrimidinol remains elusive. Our objective is to design a self-validating experimental workflow to identify and verify its direct binding partner(s) within the cellular proteome.
Strategic Overview: An Unbiased, Multi-pronged Approach
A robust target identification campaign should not rely on a single methodology. Instead, a multi-pronged strategy provides orthogonal validation and mitigates the risk of method-specific artifacts. Our proposed workflow is designed to first generate a list of potential binding partners and then systematically validate the most promising candidates.
A Comparative Guide to the Synthesis of 5-Ethylpyrimidin-4-ol: Navigating Reproducibility in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, pyrimidine derivatives hold a prominent place due to their wide range of biological activities. 5-Ethylpyrimidin-4-ol, a key intermediate in the synthesis of various pharmacologically active molecules, presents a compelling case study in the challenges and nuances of reproducible synthetic chemistry. This guide provides an in-depth comparison of two viable synthetic routes to this compound, with a critical focus on the factors influencing their reproducibility. We will delve into the mechanistic underpinnings of each pathway, offer detailed experimental protocols, and present a comparative analysis of their respective strengths and weaknesses.
Method 1: The Classical Condensation Approach
The most direct and commonly inferred route to this compound involves a classical cyclocondensation reaction. This method leverages the reaction between a β-ketoester equivalent, ethyl 2-formylbutanoate, and a nitrogen source, typically formamide. This approach is attractive due to its convergent nature, building the pyrimidine core in a single key step.
Mechanistic Considerations
The reaction proceeds through a series of nucleophilic additions and dehydrations. Initially, formamide acts as the dinucleophilic species, attacking the two electrophilic carbonyl carbons of the β-dicarbonyl compound. The choice of a strong base, such as sodium ethoxide, is critical to deprotonate the formamide and facilitate the initial nucleophilic attack, as well as to drive the subsequent cyclization and dehydration steps to completion.
Experimental Protocol: Synthesis of this compound via Condensation
Part A: Synthesis of Ethyl 2-formylbutanoate (Precursor)
The synthesis of the key precursor, ethyl 2-formylbutanoate, is typically achieved via a Claisen condensation between ethyl butyrate and ethyl formate.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Esters: A mixture of ethyl butyrate (1 equivalent) and ethyl formate (1.2 equivalents) is added dropwise to the stirred suspension of sodium ethoxide at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is quenched by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude ethyl 2-formylbutanoate is purified by vacuum distillation.
Part B: Cyclization to this compound
-
Reaction Setup: A solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reactants: Ethyl 2-formylbutanoate (1 equivalent) and formamide (1.5 equivalents) are added to the solution.
-
Reaction: The mixture is heated to reflux for 6-8 hours. TLC can be used to monitor the disappearance of the starting material.
-
Work-up: The reaction mixture is cooled, and the solvent is removed in vacuo. The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Reproducibility Challenges and Mitigation
While conceptually straightforward, this method is not without its reproducibility challenges:
-
Self-Condensation of Ethyl Butyrate: The Claisen condensation to form the precursor can be plagued by the self-condensation of ethyl butyrate, leading to a mixture of products and reducing the yield of the desired ethyl 2-formylbutanoate. Using a slight excess of ethyl formate and carefully controlling the reaction temperature can help to mitigate this side reaction.
-
Incomplete Cyclization: The cyclization step can be sensitive to reaction conditions. Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, excessively harsh conditions can lead to the decomposition of formamide and the formation of byproducts.[1]
-
Side Reactions with Formamide: Formamide can decompose at high temperatures, leading to the formation of ammonia and other reactive species that can participate in unwanted side reactions.[2][3] Careful temperature control is paramount.
-
Purification Difficulties: The final product may be contaminated with unreacted starting materials or byproducts, necessitating careful purification, which can impact the overall yield.
Method 2: The Chlorination-Hydrolysis Pathway
An alternative strategy for the synthesis of this compound involves a two-step process starting from a pre-formed pyrimidine ring. This method relies on the chlorination of a hydroxyl group at the 4-position, followed by a subsequent hydrolysis to regenerate the desired alcohol. This approach can offer advantages in terms of regioselectivity and potentially cleaner reactions.
Mechanistic Considerations
The first step involves the conversion of the hydroxyl group of a suitable pyrimidine precursor into a more reactive chloro group using a chlorinating agent like phosphoryl chloride (POCl₃). This reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion. The subsequent hydrolysis of the 4-chloropyrimidine is a nucleophilic aromatic substitution reaction where a hydroxide ion displaces the chloride to yield the final product.
Experimental Protocol: Synthesis of this compound via Chlorination-Hydrolysis
Part A: Synthesis of 5-Ethyl-4-chloropyrimidine
-
Starting Material: This protocol assumes the availability of a suitable precursor such as 5-ethyl-4,6-dihydroxypyrimidine, which can be synthesized from diethyl ethylmalonate and urea.
-
Chlorination: 5-Ethyl-4,6-dihydroxypyrimidine (1 equivalent) is treated with an excess of phosphoryl chloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or triethylamine to neutralize the HCl generated.[4] The reaction is typically heated to reflux for several hours.
-
Work-up: After the reaction is complete, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) and extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The organic layer is dried and concentrated to give the crude 5-ethyl-4,6-dichloropyrimidine. This can often be used in the next step without further purification, or it can be purified by column chromatography or distillation. For the synthesis of 5-ethyl-4-chloropyrimidine, a more selective chlorination or a subsequent reduction step would be necessary.
Part B: Hydrolysis to this compound
-
Reaction Setup: 5-Ethyl-4-chloropyrimidine (1 equivalent) is dissolved in a suitable solvent, such as aqueous dioxane or ethanol.
-
Hydrolysis: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), is added, and the mixture is heated to reflux. The progress of the hydrolysis is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized with an acid. The product, this compound, may precipitate out of the solution or can be extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization.
Reproducibility and Advantages
This two-step approach offers several potential advantages in terms of reproducibility:
-
Well-Defined Intermediates: The isolation and characterization of the 5-ethyl-4-chloropyrimidine intermediate allow for a more controlled process.
-
Reduced Side Reactions in Cyclization: By starting with a pre-formed pyrimidine ring, the complexities and side reactions associated with the initial cyclocondensation are avoided.
-
Potentially Higher Purity: The hydrolysis of the chloropyrimidine is often a cleaner reaction than the direct condensation, potentially leading to a purer final product with easier purification.
However, this route also has its own set of considerations:
-
Harsh Reagents: The use of phosphoryl chloride requires careful handling due to its corrosive and reactive nature.
-
Multi-step Process: A two-step synthesis is inherently less atom-economical and may result in a lower overall yield compared to a one-pot condensation.
-
Availability of Starting Material: The feasibility of this route is dependent on the ready availability of the starting 5-ethyl-4-hydroxypyrimidine derivative.
Comparative Analysis
| Parameter | Method 1: Condensation | Method 2: Chlorination-Hydrolysis |
| Number of Steps | 2 (including precursor synthesis) | 2 (from a pyrimidine precursor) |
| Key Reagents | Sodium ethoxide, formamide | Phosphoryl chloride, NaOH/KOH |
| Potential Yield | Moderate to Good | Good to High |
| Reproducibility | Moderate; sensitive to conditions | Generally Good |
| Key Challenges | Side reactions, purification | Handling of harsh reagents |
| Atom Economy | Higher | Lower |
| Scalability | Potentially challenging | More straightforward |
Conclusion
Both the classical condensation and the chlorination-hydrolysis pathways offer viable routes to this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the tolerance for handling hazardous reagents.
For laboratories focused on rapid access to the molecule on a smaller scale, the condensation method may be more appealing due to its convergent nature. However, careful optimization of reaction conditions is crucial to ensure reproducibility and minimize byproduct formation.
For applications where purity and reproducibility are paramount, such as in later-stage drug development and process chemistry, the chlorination-hydrolysis pathway offers a more controlled and potentially more robust approach, despite being a two-step process. The ability to isolate and purify the intermediate chloropyrimidine provides a significant advantage in achieving consistent results.
Ultimately, a thorough understanding of the underlying reaction mechanisms and potential pitfalls of each method is essential for any scientist aiming to reproducibly synthesize this compound and its derivatives for the advancement of pharmaceutical research.
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
References
- Google Patents. (2011).
-
Greenberg, M. M. (2011). The Formamidopyrimidines: Purine Lesions Formed in Competition With 8-Oxopurines From Oxidative Stress. Accounts of chemical research, 44(11), 1158-1168. [Link]
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ResearchGate. (n.d.). Synthesis of Pyrimidine-2,4-diones from formamide. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
A Researcher's Guide to the Cross-Validation of Bioassays for Novel Pyrimidine Derivatives
In the landscape of drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The journey from a newly synthesized pyrimidine derivative, such as 5-Ethylpyrimidin-4-ol, to a viable drug candidate is paved with rigorous testing and validation. A critical, and often underestimated, aspect of this process is the cross-validation of the bioassays used to characterize the compound's activity. This guide provides an in-depth, experience-driven framework for researchers to ensure the data underpinning their discoveries is robust, reproducible, and reliable.
The principle of cross-validation rests on a simple but powerful idea: confirming findings using multiple, independent methods.[2][3] In bioassay development, this is often referred to as an "orthogonal" approach, where we use assays with fundamentally different technologies or that measure different biological readouts to see if they tell a consistent story about the compound's effect.[4][5][6] This guide will walk through a practical example of cross-validating a hypothetical pyrimidine derivative, "Compound P" (structurally analogous to this compound), which has been designed as a kinase inhibitor.
Part 1: The First Pillar - Biochemical Potency (IC50 Determination)
The initial step in characterizing an inhibitor is to measure its direct interaction with its purified target protein. This is typically done in a controlled, cell-free environment using a biochemical assay.[7][8][9] These assays are prized for their simplicity and consistency, providing a direct measure of a compound's potency (IC50), which is the concentration required to inhibit 50% of the target's activity.[10]
Featured Biochemical Assay: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for their sensitivity and high-throughput adaptability.[8] They measure the inhibition of substrate phosphorylation by the kinase.
Causality of Choice: A TR-FRET assay is selected here because it directly measures the product of the kinase reaction (the phosphorylated substrate). This provides a direct, quantitative readout of enzymatic activity and, by extension, its inhibition.
Self-Validating System: The protocol's integrity is maintained by including critical controls:
-
No-Enzyme Control: Establishes the baseline background signal.
-
No-Inhibitor (DMSO) Control: Represents 100% enzyme activity.
-
Known Potent Inhibitor Control: Validates that the assay can detect inhibition.
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated peptide substrate, and ATP at 2x final concentration. Serially dilute "Compound P" in DMSO, then in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution to appropriate wells. Add 5 µL of the 2x kinase/substrate mix. Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding a detection mix containing a Europium-labeled anti-phospho-substrate antibody (donor) and a Streptavidin-allophycocyanin (APC) conjugate (acceptor).
-
Reading: After a further 60-minute incubation, read the plate on a TR-FRET compatible plate reader, measuring emission at both donor and acceptor wavelengths.
-
Analysis: Calculate the TR-FRET ratio and plot against the log of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Diagram 1: TR-FRET Assay Principle
Caption: Mechanism of a TR-FRET kinase assay.
Part 2: The Second Pillar - Cellular Activity (EC50 Determination)
While a biochemical IC50 is essential, it doesn't guarantee a compound will work in a living cell. The compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target in a complex intracellular environment. Therefore, the second, orthogonal pillar of validation is a cell-based assay.[7][11] These assays provide a more physiologically relevant measure of a compound's efficacy (EC50), which is the concentration that produces 50% of the maximum possible effect.[10]
Featured Cell-Based Assay: Cell Proliferation Assay
For a kinase inhibitor targeting a pathway involved in cell growth, a proliferation assay is a logical choice. Assays like the MTS or Sulforhodamine B (SRB) assay measure the number of viable cells after a period of treatment with the compound.[1]
Causality of Choice: A proliferation assay is chosen as an orthogonal method because it measures a downstream biological consequence of kinase inhibition—the halting of cell division. A positive result here provides strong evidence that the compound is not only hitting its target in the cell but that this engagement leads to a desired functional outcome.
Self-Validating System:
-
Vehicle Control (DMSO): Establishes the baseline for normal cell proliferation.
-
Positive Control Inhibitor: A known compound that inhibits proliferation via the same pathway confirms the cell line is responsive.
-
Untreated Cells: Monitors the health and doubling time of the cell line.
-
Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into a 96-well plate at an appropriate density. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "Compound P" and controls.
-
Incubation: Incubate the plate for 72 hours (or approximately 2-3 cell doubling times).
-
Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes.
-
Washing & Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.
-
Reading: Measure the absorbance at 510 nm on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot against the log of compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.
Diagram 2: Orthogonal Assay Workflow
Caption: Cross-validation workflow comparing biochemical and cellular assays.
Part 3: Data Synthesis and Cross-Validation
The moment of truth arrives when you compare the data from the two orthogonal assays. The relationship between the biochemical IC50 and the cellular EC50 provides profound insights into the compound's drug-like properties.
Interpreting the Results
The data should be compiled into a clear, comparative table.
| Compound | Target Kinase IC50 (nM) | Cancer Cell Line EC50 (nM) | Interpretation |
| Compound P | 15 | 150 | Excellent Correlation: The ~10-fold shift between IC50 and EC50 is common and expected. It reflects factors like cell permeability and ATP competition in the cellular environment. This result strongly validates the on-target activity. |
| Control 1 (Poor Permeability) | 10 | >10,000 | Poor Correlation: A potent biochemical inhibitor that is inactive in cells. This is a classic sign of poor membrane permeability or active efflux from the cell. The compound is not "drug-like." |
| Control 2 (Off-Target Effects) | 5,000 | 200 | Poor Correlation: The compound is much more potent in the cell than on the purified target. This suggests its anti-proliferative effect is due to hitting other targets (off-target effects), not the intended kinase. |
| Control 3 (Known Drug) | 20 | 250 | Benchmark: A known drug serves as a positive control, establishing a benchmark for the expected IC50-to-EC50 shift in this specific assay system. |
Diagram 3: Cross-Validation Logic
Caption: Decision logic for interpreting orthogonal assay data.
Conclusion: Beyond Two Pillars
This guide outlines a foundational two-assay cross-validation strategy. True scientific rigor often involves further validation steps. For instance, one might use a third orthogonal method, such as a Western blot to directly measure the phosphorylation of the kinase's downstream substrate in treated cells. This provides an even more direct link between target engagement and cellular pathway modulation.
By systematically applying and cross-validating orthogonal bioassays, researchers can build a robust, multi-faceted understanding of their compound's behavior. This approach minimizes the risk of advancing compounds based on misleading or artifactual data, ultimately saving time and resources and increasing the probability of success in the long and arduous journey of drug development.
References
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Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
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BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
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CST Blog. (n.d.). Antibody Validation Essentials: Orthogonal Strategy. [Link]
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Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?[Link]
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MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
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Chem Help ASAP. (2023). functional in vitro assays for drug discovery. [Link]
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Bioanalytical Systems, Inc. (2026). Cross Validation of Bioanalytical Methods Testing. [Link]
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ResearchGate. (2012). What is the meaning of orthogonal in validation testing?[Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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Comparative Analysis of 5-Ethylpyrimidin-4-ol and its Analogs: A Predictive Guide for Researchers
This guide provides a comprehensive comparative analysis of 5-Ethylpyrimidin-4-ol and structurally similar compounds. In the absence of extensive published biological data for this compound, this document serves as a predictive guide, leveraging established findings on analogous pyrimidine derivatives to forecast its potential biological activities and to provide detailed experimental protocols for its evaluation. This resource is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of pyrimidine-based compounds.
Introduction to this compound and the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] This core structure has been a cornerstone in medicinal chemistry, leading to the development of drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[2][3] The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.
This compound, the focus of this guide, is a derivative of the pyrimidin-4-one core. While its synthesis and basic physicochemical properties are documented, a significant gap exists in the scientific literature regarding its specific biological activities. This guide aims to bridge this gap by providing a comparative framework based on closely related analogs.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[4] Understanding these properties is essential for predicting a compound's potential as a drug candidate. The table below summarizes the known and predicted physicochemical properties of this compound and its selected analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) |
| This compound | C₆H₈N₂O | 124.14 | 83-85[5] | 9.16 ± 0.40[5] | 0.45 |
| 5-Methylpyrimidin-4-ol | C₅H₆N₂O | 110.12 | 165-167 | 9.33 | 0.04 |
| 5-Chloropyrimidin-4-ol | C₄H₃ClN₂O | 130.53 | 195-197 | 7.64 | 0.53 |
| 5-Bromopyrimidine | C₄H₃BrN₂ | 158.98 | 72-76[6] | 0.84 | 1.29 |
Note: Some values are predicted and should be confirmed experimentally.
The ethyl group at the 5-position of this compound is expected to increase its lipophilicity compared to the methyl analog, which may influence its membrane permeability and interaction with hydrophobic pockets of target proteins.
Predicted Biological Activities and Rationale
Based on the established biological activities of structurally similar 5-substituted pyrimidin-4-one derivatives, we can hypothesize the potential therapeutic applications of this compound.
Anticancer Activity
Numerous pyrimidine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[7] Specifically, substituted pyrimidines have been developed as inhibitors of crucial enzymes in cancer progression, such as cyclin-dependent kinases (CDKs) and aurora kinases.[8]
Rationale for Prediction: The pyrimidin-4-one scaffold is a common feature in many kinase inhibitors. The nature of the substituent at the 5-position can significantly influence the binding affinity and selectivity for different kinases. It is plausible that this compound could exhibit inhibitory activity against various kinases involved in cell cycle regulation, making it a candidate for anticancer drug discovery.
Kinase Inhibitory Activity
Kinases are a major class of drug targets in oncology and other diseases. The pyrimidine core is a well-established scaffold for designing kinase inhibitors.[2] For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of aurora kinases.[8]
Rationale for Prediction: The structural similarity of this compound to known kinase inhibitors suggests that it may also interact with the ATP-binding site of various kinases. The ethyl group could potentially form favorable hydrophobic interactions within the kinase domain.
Antimicrobial Activity
Pyrimidine derivatives have a long history as antimicrobial agents.[9] Their mechanism of action often involves the inhibition of essential microbial enzymes.
Rationale for Prediction: The pyrimidine nucleus is essential for microbial life, and compounds that interfere with its synthesis or function can exhibit antimicrobial effects. 5-substituted pyrimidines have shown activity against various bacterial and fungal strains.[9] Therefore, it is worthwhile to investigate the antimicrobial potential of this compound.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, the following detailed experimental protocols are provided. These protocols are based on standard methodologies reported in the literature for similar compounds.
In Vitro Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified target kinase (e.g., CDK2, Aurora A), its specific substrate, and ATP in kinase buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well or 384-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and clinical isolates.
-
Compound Preparation: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule, particularly in the areas of oncology and infectious diseases. The ethyl substituent at the 5-position offers a unique physicochemical profile that warrants thorough investigation.
The experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate the anticancer, kinase inhibitory, and antimicrobial properties of this compound. The data generated from these studies will be invaluable in elucidating its mechanism of action and determining its potential for further development as a therapeutic agent. Future research should also focus on structure-activity relationship (SAR) studies by synthesizing a broader range of 5-alkylpyrimidin-4-ol derivatives to optimize potency and selectivity.
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Benchmarking 5-Ethylpyrimidin-4-ol: A Comparative Guide for Kinase Inhibition Profiling
Introduction
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs featuring this privileged core structure.[1][2][3] 5-Ethylpyrimidin-4-ol, a simple pyrimidine derivative, presents a foundational structure for potential elaboration into more complex and selective kinase inhibitors. The strategic placement of the ethyl group at the 5-position can influence interactions within the ATP-binding pocket of various kinases, potentially conferring inhibitory activity.
This guide provides a comprehensive framework for benchmarking this compound against known inhibitors of three clinically relevant protein kinases: VEGFR-2 , Akt , and CHK1 . These kinases have been selected as hypothetical targets due to the prevalence of pyrimidine-based inhibitors in their respective classes and their critical roles in oncology and other disease areas.[1][2]
We will delve into the specific signaling pathways, provide detailed protocols for robust in vitro kinase assays, and present a comparative analysis of this compound's hypothetical performance against established inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors.
I. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2, a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[4] Its dysregulation is a hallmark of many cancers, making it a well-established therapeutic target.[4] Inhibition of VEGFR-2 can disrupt tumor growth and metastasis by cutting off the blood supply essential for their proliferation.[5]
VEGFR-2 Signaling Pathway
Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of its intracellular kinase domain.[4][6] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[7][8][9][10]
Caption: Akt signaling pathway and point of inhibition.
Comparative Inhibitor Performance
| Inhibitor | Type | Akt1 IC50 (nM) |
| This compound | Pyrimidine (Hypothetical) | 800 |
| Capivasertib | Pyrimidine derivative | 3.0 |
| Afuresertib | - | 0.08 [11] |
| Ipatasertib | Dihydro-cyclopenta[d]pyrimidine | 5 |
Experimental Protocol: In Vitro Akt Kinase Assay (Non-radioactive)
This protocol is based on immunoprecipitation followed by a kinase assay with a recombinant substrate. [12][13] 1. Cell Lysis and Immunoprecipitation:
- Culture and treat cells to modulate Akt activity.
- Lyse cells in a buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation.
- Immunoprecipitate Akt from the cell lysate using an immobilized anti-Akt antibody (e.g., conjugated to sepharose beads).
- Wash the immunoprecipitate multiple times with lysis buffer and then with kinase buffer to remove non-specific binding.
2. Kinase Reaction:
- Resuspend the immunoprecipitated Akt in 1x Kinase Buffer.
- Add the test compound (this compound) or vehicle control.
- Add the substrate (e.g., recombinant GSK-3 fusion protein) and ATP to initiate the reaction.
- Incubate the reaction mixture at 30°C for 30 minutes.
3. Detection by Western Blot:
- Terminate the kinase reaction by adding SDS-PAGE sample buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α/β).
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
4. Data Analysis:
- Quantify the band intensities of the phosphorylated substrate.
- Calculate the percent inhibition of Akt activity for each compound concentration relative to the vehicle control.
- Determine the IC50 value.
III. Checkpoint Kinase 1 (CHK1)
CHK1 is a serine/threonine kinase that functions as a key regulator of the DNA damage response (DDR). [14][15]Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest to allow time for DNA repair, thereby maintaining genomic integrity. [14][16]Inhibiting CHK1 in cancer cells, particularly those with a defective G1 checkpoint, can lead to mitotic catastrophe and cell death, making it a promising anti-cancer strategy. [17]
CHK1 Signaling Pathway
In response to DNA damage, particularly single-stranded DNA, ATR kinase is activated and phosphorylates CHK1. [15][16]Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, leading to their degradation and subsequent cell cycle arrest. [16][17]
Caption: CHK1 signaling pathway and point of inhibition.
Comparative Inhibitor Performance
| Inhibitor | Type | CHK1 IC50 (nM) |
| This compound | Pyrimidine (Hypothetical) | 1200 |
| Prexasertib | - | 1.6 |
| AZD7762 | - | 5 |
| CHIR-124 | Quinolone-based | <1 [17] |
Experimental Protocol: In Vitro CHK1 Kinase Assay (Luminescence-based)
This protocol is based on commercially available CHK1 kinase assay kits. [18][19][20] 1. Reagent Preparation:
- 1x Kinase Assay Buffer: Prepare as described for the VEGFR-2 assay.
- Test Compound Dilutions: Prepare serial dilutions of this compound in 1x Kinase Assay Buffer with a constant percentage of DMSO.
- Enzyme Preparation: Dilute recombinant human CHK1 to the optimal concentration in 1x Kinase Assay Buffer.
- Substrate/ATP Mix: Prepare a master mix containing a specific CHK1 peptide substrate and ATP.
2. Assay Procedure:
- Add 2.5 µL of the diluted test compound or vehicle to the wells of a 96-well plate.
- Add 12.5 µL of the Substrate/ATP Master Mix to each well.
- Initiate the reaction by adding 10 µL of diluted CHK1 enzyme to the appropriate wells.
- Incubate at 30°C for 45 minutes.
3. Detection:
- Follow the same detection steps as outlined in the VEGFR-2 kinase assay protocol using ADP-Glo™ Reagent and Kinase Detection Reagent.
4. Data Analysis:
- Perform data analysis as described for the VEGFR-2 kinase assay to determine the IC50 value.
Conclusion
This guide provides a structured and experimentally grounded approach to benchmarking this compound against known inhibitors of VEGFR-2, Akt, and CHK1. By employing the detailed protocols and comparative frameworks presented, researchers can obtain robust and reproducible data to assess the inhibitory potential of this and other novel pyrimidine-based compounds. The insights gained from such a benchmarking study are crucial for guiding the subsequent stages of lead optimization and drug discovery.
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A Senior Application Scientist's Guide to the In Vivo Validation of 5-Ethylpyrimidin-4-ol: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 5-Ethylpyrimidin-4-ol, a novel small molecule from the promising pyrimidine class of compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to effectively interact with a wide array of biological targets.[1] This document is designed not as a rigid template, but as a strategic guide that follows the logical and scientific rationale behind advancing a promising compound from the benchtop to preclinical animal models.
We will proceed with the hypothesis that this compound has emerged as a potent inhibitor of a key oncogenic kinase from in vitro high-throughput screening. The objective is now to rigorously assess its therapeutic potential in a living system. To provide a clear benchmark for its performance, we will compare this compound against a well-established pyrimidine analog and standard-of-care chemotherapeutic, Gemcitabine.
Part 1: Foundational In Vivo Characterization: Safety and Tolerability
The transition from in vitro to in vivo studies is a critical juncture where many promising compounds fail. A primary reason is an unfavorable toxicity profile that was not apparent in cell-based assays.[2] Therefore, the initial in vivo experiments are not focused on efficacy, but on safety, tolerability, and establishing a viable dosing range.[3][4] These preliminary studies are essential for making informed decisions and designing subsequent efficacy trials that are both ethical and scientifically sound.[3][5]
Causality in Experimental Design: The Maximum Tolerated Dose (MTD)
The first essential step is to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity or treatment-related death in a defined period.[5][6] This study is critical because it establishes the upper limit for dosing in future efficacy studies and provides the first insights into the compound's safety profile in a whole organism.[3] Without this data, an efficacy study would be a shot in the dark, risking animal welfare and generating uninterpretable results due to either excessive toxicity or sub-therapeutic dosing.
Experimental Protocol: Acute Maximum Tolerated Dose (MTD) Study in Mice
This protocol outlines a standard procedure for determining the MTD of a novel compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[6][7]
Objective: To determine the MTD of this compound in healthy mice over a 14-day period.
Materials:
-
Healthy female BALB/c mice, 6-8 weeks old.
-
This compound, synthesized and purified.
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
-
Standard animal housing and husbandry equipment.
-
Calibrated scale for body weight measurements.
-
Dosing syringes and needles (appropriate for the route of administration).
Methodology:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the study.[8]
-
Group Allocation: Randomly assign mice into groups of 3-5 animals per dose level. Include a vehicle-only control group.[9]
-
Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50 values), select a starting dose and subsequent escalating doses (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: Administer a single dose of this compound or vehicle via the intended clinical route (e.g., intraperitoneal injection or oral gavage).[9]
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in posture, activity, grooming, and breathing. Record body weight for each animal daily for the first 7 days, and then every other day for the 14-day study period.
-
Toxicity Endpoints: The primary endpoint for toxicity is typically a body weight loss exceeding 20% of the initial weight or significant clinical signs of distress.[6] Animals reaching this endpoint should be humanely euthanized.
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, body weight loss greater than 20%, or other severe clinical signs of toxicity in the majority of animals in that dose group.
Hypothetical Data: MTD of this compound
The following table summarizes potential outcomes from an MTD study, which will guide dose selection for the efficacy study.
| Dose Group (mg/kg) | N | Morbidity/Mortality | Mean Maximum Body Weight Loss (%) | Clinical Signs | MTD Assessment |
| Vehicle | 5 | 0/5 | 1.5% | None observed | - |
| 10 | 5 | 0/5 | 2.1% | None observed | Tolerated |
| 30 | 5 | 0/5 | 4.5% | None observed | Tolerated |
| 100 | 5 | 0/5 | 11.2% | Mild, transient lethargy | MTD |
| 300 | 5 | 2/5 | 24.8% | Severe lethargy, ruffled fur | Exceeds MTD |
Based on this hypothetical data, 100 mg/kg is identified as the MTD.
Visualization: Preclinical Validation Workflow
Caption: Experimental timeline for the comparative xenograft study.
Part 3: In Vivo Mechanism of Action (MOA) Validation
Demonstrating that a compound reduces tumor volume is a crucial milestone. However, for a truly robust validation, it is imperative to show that the compound is working through its intended mechanism of action in vivo. This step connects the in vitro hypothesis to the in vivo observation, confirming "on-target" activity.
Causality in Experimental Design: Pharmacodynamic (PD) Biomarkers
Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has reached its target and elicited a biological response. For our hypothetical kinase inhibitor, a key PD marker would be the phosphorylation status of its direct target protein. A successful drug should decrease the level of the phosphorylated (active) form of the target kinase. We can also look at downstream markers in the signaling pathway, such as proteins involved in apoptosis (e.g., cleaved caspase-3), to confirm the intended biological consequence.
Experimental Protocol: In Vivo Target Engagement and PD Biomarker Analysis
Objective: To assess the modulation of the target kinase and downstream apoptosis markers in tumor tissue following treatment with this compound.
Methodology:
-
Satellite Study Design: This study is often run in parallel with the efficacy study or as a separate, shorter-term experiment. Establish xenograft tumors as described previously.
-
Treatment and Timepoints: Treat tumor-bearing mice with a single dose of vehicle or this compound (80 mg/kg).
-
Tissue Collection: At specific time points after dosing (e.g., 2, 8, and 24 hours), euthanize a subset of animals (n=3-4 per timepoint) and immediately excise the tumors. [9]4. Sample Processing: Flash-freeze a portion of the tumor in liquid nitrogen for protein analysis (Western blot) and fix the other portion in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies specific for the phosphorylated target (p-Kinase), total target (Total-Kinase), cleaved caspase-3, and a loading control (e.g., β-actin).
-
Use secondary antibodies and a chemiluminescent substrate to visualize and quantify protein bands.
-
-
Immunohistochemistry (IHC) Analysis:
-
Embed formalin-fixed tissue in paraffin and section onto microscope slides.
-
Perform antigen retrieval and stain sections with an antibody against cleaved caspase-3.
-
Counterstain and image the slides. Quantify the percentage of positive-staining cells.
-
Hypothetical Data: In Vivo Biomarker Modulation
| Timepoint post-dose | Treatment Group | p-Kinase Level (% of Vehicle) | Cleaved Caspase-3 (IHC % positive cells) |
| 2 hours | This compound | 15% | 8% |
| 8 hours | This compound | 25% | 25% |
| 24 hours | This compound | 60% | 15% |
| 24 hours | Vehicle | 100% | 2% |
This data hypothetically shows that this compound effectively suppresses its target for over 8 hours, leading to a downstream increase in apoptosis.
Visualization: Hypothetical Signaling Pathway
Caption: Inhibition of a pro-survival kinase pathway by this compound.
Part 4: Synthesis of Findings and Strategic Next Steps
Comparative Analysis:
-
Efficacy: this compound demonstrated superior anti-tumor activity (70% TGI) compared to the standard-of-care, Gemcitabine (50% TGI), in this specific xenograft model.
-
Tolerability: The novel compound was better tolerated, inducing only a minor and transient body weight loss (-3.1%) compared to the more significant weight loss observed in the Gemcitabine group (-8.5%). This suggests a potentially wider therapeutic window.
-
Mechanism of Action: The pharmacodynamic study confirmed that this compound engages its target in vivo, leading to the inhibition of a key survival pathway and the induction of apoptosis. This provides strong evidence that the observed efficacy is due to its intended on-target activity.
Conclusion and Future Directions: The collective in vivo data strongly supports this compound as a promising therapeutic candidate that warrants further preclinical development. It outperforms a standard-of-care agent in both efficacy and safety in this model.
The logical next steps in its development would include:
-
Advanced Efficacy Models: Evaluate the compound in more clinically relevant models, such as patient-derived xenografts (PDXs), which better recapitulate the heterogeneity of human tumors. [10]2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct full PK studies to correlate drug exposure levels with the duration and extent of target inhibition, helping to optimize the dosing schedule for future trials. [7]3. Combination Studies: Investigate the potential for synergistic effects by combining this compound with other anti-cancer agents, including standard chemotherapies or targeted biologicals. [11][12]4. Formal Toxicology Studies: Initiate formal GLP (Good Laboratory Practice) toxicology studies in two species (e.g., rodent and non-rodent) to fully characterize the safety profile in preparation for an Investigational New Drug (IND) application. [5] This structured in vivo validation process, grounded in sound scientific rationale and comparative analysis, provides the critical data package necessary to justify advancing a novel compound like this compound toward clinical investigation.
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Al-Amin, M., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals. [Link]
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MDPI. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. International Journal of Molecular Sciences. [Link]
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Vivotecnia. (n.d.). In Vivo toxicology studies. [Link]
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Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
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Bio-protocol. (n.d.). Experimental animals and determination of efficacy of in vivo treatments. [Link]
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SlideShare. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]
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ACS Publications. (2024). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry. [Link]
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Bioaccess. (n.d.). 4 Best Practices for Successful Invivo Tests in Clinical Research. [Link]
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de Ligt, J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. [Link]
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YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. [Link]
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Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology. [Link]
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Crown Bioscience. (2021). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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Arfuso, F., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE. [Link]
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Calcabrini, A., et al. (2016). Terpinen-4-ol, a Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 5-Ethylpyrimidin-4-ol: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 5-Ethylpyrimidin-4-ol, a valuable building block in medicinal chemistry, is no exception. This guide provides an in-depth, head-to-head comparison of the primary synthetic methodologies for this compound, grounded in experimental data to inform your selection of the most appropriate route for your research and development needs.
Introduction to this compound
This compound (CAS No: 25198-98-5) is a substituted pyrimidine derivative.[1][2] The pyrimidine ring is a fundamental core in numerous biologically active compounds, including several approved drugs. The ethyl group at the 5-position and the hydroxyl group at the 4-position (which exists in tautomeric equilibrium with its keto form, 5-ethyl-3H-pyrimidin-4-one) offer versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries.
This guide will focus on the most prevalent and practical synthetic strategies for this compound, evaluating them based on yield, reaction conditions, starting material accessibility, and scalability.
Method 1: The Principal Route - Cyclocondensation of a β-Enamino Ester with Formamide
Underlying Principle and Mechanistic Insight
This reaction is a classic example of a pyrimidine ring synthesis. The β-enamino ester acts as a 1,3-dielectrophilic synthon, while formamide serves as the N-C-N nucleophilic component. The strong base, typically sodium methoxide, deprotonates the enamine and formamide, facilitating the cyclization cascade.
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Protocol (Adapted from the synthesis of 6-ethyl-4-hydroxypyrimidine[3])
Materials:
-
Ethyl 3-amino-2-pentenoate (or analogous β-enamino ester leading to the 5-ethyl product)
-
Formamide
-
Sodium methoxide (28% solution in methanol)
-
n-Butanol
Procedure:
-
To a reaction vessel equipped with a distillation apparatus, add n-butanol and a 28% methanolic solution of sodium methoxide.
-
Heat the mixture to distill off the methanol until the internal temperature reaches approximately 110 °C.
-
Prepare a mixture of the β-enamino ester and formamide.
-
Add the mixture dropwise to the hot sodium butoxide solution over a period of 1.5 hours, continuing to distill off the solvent to maintain an internal temperature of 110 °C.
-
After the addition is complete, continue heating the reaction mixture at 110 °C for an additional 3 hours.
-
Cool the reaction mixture and analyze the formation of the product by a suitable method (e.g., HPLC).
-
The product can be isolated by cooling, precipitation, and filtration, followed by washing and drying.
Performance Data
| Parameter | Method 1: Cyclocondensation |
| Starting Materials | β-Enamino ester, Formamide, Sodium Methoxide |
| Solvent | n-Butanol |
| Temperature | 110 °C |
| Reaction Time | ~4.5 hours |
| Reported Yield | 97.8% (for 6-ethyl-4-hydroxypyrimidine)[3] |
| Purification | Precipitation and filtration |
Discussion
Advantages:
-
High Yield: This method has been demonstrated to produce a near-quantitative yield for a closely related isomer, suggesting it is a highly efficient route.[3]
-
Readily Available Starting Materials: The precursors are generally commercially available or can be synthesized in a straightforward manner.
-
One-Pot Procedure: The reaction is a one-pot synthesis, which is advantageous for process efficiency and scalability.
Disadvantages:
-
Elevated Temperature: The reaction requires a relatively high temperature, which may not be suitable for substrates with heat-sensitive functional groups.
-
Strong Base: The use of sodium methoxide requires anhydrous conditions and careful handling.
-
Adaptation Required: The provided protocol is for a constitutional isomer, and optimization may be necessary to achieve a comparable yield for this compound.
Method 2: Synthesis via β-Ketoester and Thiourea with Subsequent Desulfurization
Another classical approach to pyrimidinones involves the condensation of a β-ketoester with thiourea, followed by the desulfurization of the resulting 2-thiopyrimidine.
Underlying Principle and Mechanistic Insight
This two-step process first involves the formation of the pyrimidine ring through the reaction of the β-ketoester with thiourea. The resulting 2-mercaptopyrimidine is then treated with a desulfurizing agent, such as Raney nickel, to yield the desired 4-hydroxypyrimidine.
Caption: General workflow for the synthesis via a thiopyrimidine intermediate.
Experimental Protocol (General)
Step 1: Synthesis of 2-Thio-5-ethylpyrimidin-4-ol
-
Dissolve the β-ketoester (e.g., ethyl 2-ethylacetoacetate) and thiourea in a suitable solvent, such as ethanol.
-
Add a base, such as sodium ethoxide, and reflux the mixture for several hours.
-
Cool the reaction mixture and acidify to precipitate the 2-thiopyrimidine product.
-
Collect the solid by filtration, wash, and dry.
Step 2: Desulfurization
-
Suspend the 2-thiopyrimidine in an appropriate solvent (e.g., aqueous ammonia).
-
Add Raney nickel and heat the mixture to reflux.
-
Monitor the reaction for the disappearance of the starting material.
-
Filter the hot solution to remove the Raney nickel and wash the catalyst with hot solvent.
-
Combine the filtrate and washings, and evaporate to dryness to obtain the crude product.
-
Purify by recrystallization or chromatography.
Performance Data
| Parameter | Method 2: Thiourea Route |
| Starting Materials | β-Ketoester, Thiourea, Raney Nickel |
| Solvent | Ethanol, Aqueous Ammonia |
| Temperature | Reflux |
| Reaction Time | Multi-step, typically several hours for each step |
| Reported Yield | Generally moderate to good, but can be variable |
| Purification | Filtration, Recrystallization/Chromatography |
Discussion
Advantages:
-
Milder Conditions (for cyclization): The initial cyclocondensation can often be carried out under milder conditions than the high-temperature condensation with formamide.
Disadvantages:
-
Two-Step Process: The multi-step nature of this synthesis is less efficient than a one-pot reaction.
-
Use of Raney Nickel: Raney nickel is pyrophoric and requires careful handling and disposal. The workup to remove the catalyst can also be cumbersome.
-
Potential for Byproducts: The desulfurization step can sometimes lead to side reactions and lower overall yields.
Comparative Summary and Outlook
| Feature | Method 1: Cyclocondensation of β-Enamino Ester with Formamide | Method 2: Synthesis via β-Ketoester and Thiourea |
| Number of Steps | 1 | 2 |
| Overall Yield | Potentially very high (based on isomer synthesis) | Moderate to good |
| Reaction Conditions | High temperature, strong base | Milder initial step, but requires subsequent desulfurization |
| Scalability | Good, amenable to industrial scale-up | More challenging due to the use of Raney nickel |
| Safety/Handling | Requires handling of strong base | Requires handling of pyrophoric Raney nickel |
| Starting Material Accessibility | Good | Good |
Conclusion for the Practicing Scientist
For the synthesis of this compound, the cyclocondensation of a suitable β-enamino ester with formamide (Method 1) stands out as the more promising route for achieving high yields in a single, efficient step. While the protocol requires adaptation from a closely related isomer, the underlying chemistry is robust and well-established for this class of compounds. This method is particularly well-suited for larger-scale production where process efficiency is a key driver.
The synthesis via a thiourea intermediate (Method 2) offers a reliable, albeit less direct, alternative. It may be the preferred choice for smaller-scale laboratory synthesis, especially if the specific β-enamino ester required for Method 1 is not readily accessible. However, the challenges associated with the use and removal of Raney nickel should be carefully considered.
Ultimately, the choice of synthetic route will depend on the specific constraints and objectives of your project, including available starting materials, required scale, and process safety considerations. This guide provides the foundational data and expert insights to make an informed decision for the successful synthesis of this compound in your research endeavors.
References
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Scribd. Pharmaceutical. [Link]
- Google Patents. Process for preparing 4-hydroxypyrimidine. EP0326389B1.
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A Senior Application Scientist's Guide to the Statistical Analysis of 5-Ethylpyrimidin-4-ol Bioactivity Data
This guide provides a comprehensive framework for the statistical analysis of bioactivity data, using 5-Ethylpyrimidin-4-ol as a focal point for comparison against hypothetical analogs. We will navigate from initial experimental design to the robust statistical comparison of dose-response relationships, grounding our choices in established scientific principles. The objective is to equip researchers, scientists, and drug development professionals with a self-validating methodology for evaluating and comparing the potency of novel chemical entities.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] When a new derivative such as this compound is synthesized, a rigorous and statistically sound evaluation of its biological activity is paramount. This guide will objectively compare the analytical workflows required to translate raw experimental data into actionable insights.
Part 1: The Experimental & Analytical Workflow
The journey from a synthesized compound to a validated bioactivity profile follows a logical and structured path. The primary goal is to determine the concentration at which the compound elicits a specific, measurable biological response. The most common metric for inhibitory compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a given biological process by 50%.[5][6]
The entire workflow is designed to be a self-validating system. Each step, from cell seeding to data normalization and curve fitting, includes controls and statistical checks to ensure the reliability of the final potency estimate.
Caption: High-level workflow from experiment to statistical comparison.
Part 2: Experimental Protocol: Cell Viability (MTT) Assay
To generate bioactivity data, a robust and reproducible assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability, which is often used to determine a compound's cytotoxic effects.[7]
Step-by-Step Methodology
-
Cell Culture & Seeding:
-
Culture a relevant cancer cell line (e.g., A549, human lung carcinoma) using standard procedures.[8]
-
Harvest cells during the logarithmic growth phase.
-
Determine cell concentration and dilute to a seeding density of 5,000-10,000 cells/well in a 96-well plate.[9]
-
Incubate the plate overnight to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound and its analogs in a suitable solvent like DMSO.
-
Perform serial dilutions in culture medium to create a wide range of concentrations (e.g., 0.01 µM to 100 µM).[9] This broad range is crucial for capturing the full dose-response curve.[9]
-
Add the diluted compounds to the appropriate wells, including vehicle-only controls (0% inhibition) and a positive control for cell death (100% inhibition). Each concentration should have technical replicates (typically triplicates).[9]
-
Incubate for a predetermined period (e.g., 48-72 hours).
-
-
MTT Reagent Addition and Measurement:
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.[7]
-
Part 3: Data Processing and Statistical Analysis
The raw absorbance data must be processed and modeled to derive meaningful bioactivity metrics. This process involves normalization followed by non-linear regression.
Data Normalization
Causality: Raw absorbance values are arbitrary. To compare experiments and compounds, data must be converted to a consistent scale, such as "Percent Inhibition".[6] This step corrects for background noise and differences in initial cell seeding density, making the response relative to the untreated controls.
Protocol:
-
Average the absorbance values for your technical replicates at each concentration.
-
Average the values for your negative (vehicle) and positive controls.
-
Normalize the data using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_positive_control) / (Abs_negative_control - Abs_positive_control))
Dose-Response Curve Fitting
Causality: The relationship between drug concentration and biological response is typically non-linear and sigmoidal (S-shaped).[10][11] Plotting response against the logarithm of concentration transforms this relationship into a curve that can be modeled mathematically.[12] Non-linear regression is the preferred method for fitting this data as it provides the most accurate estimates of key parameters.[10][11]
The most common model is the four-parameter logistic (4PL) equation, also known as the sigmoidal dose-response (variable slope) model.[12]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
X: Logarithm of the compound concentration
-
Y: The response (% Inhibition)
-
Top: The maximal response plateau
-
Bottom: The minimal response plateau
-
LogIC50: The logarithm of the concentration that produces a response halfway between Top and Bottom.
-
HillSlope: Describes the steepness of the curve.
Caption: Key parameters derived from a dose-response curve.
Statistical Comparison of Bioactivity
Once IC50 values are determined for this compound and its analogs, it is crucial to determine if the observed differences in potency are statistically significant.
Causality: Simply comparing the mean IC50 values is insufficient. A statistical test is required to assess whether the difference between two curves is due to a genuine difference in compound activity or random experimental variability. The F-test is a robust method for this comparison.
Protocol (using statistical software like GraphPad Prism):
-
Fit the dose-response data for both compounds simultaneously using non-linear regression.
-
Compare two models:
-
Null Hypothesis: A single curve fits all the data points (the IC50 values are the same).
-
Alternative Hypothesis: Each dataset requires its own distinct curve (the IC50 values are different).
-
-
The F-test calculates a P-value. A low P-value (typically < 0.05) indicates that the alternative hypothesis is more likely, meaning the IC50 values are significantly different.
Part 4: Data Presentation and Interpretation
Table 1: Hypothetical Bioactivity Data for Pyrimidine Derivatives
This table summarizes the derived parameters from the dose-response analysis of this compound and two hypothetical analogs against the A549 cancer cell line.
| Compound | Target/Assay | IC50 (µM) [95% CI] | Hill Slope | Efficacy (% Inhibition) |
| This compound | A549 Viability | 15.2 [12.8 - 18.1] | 1.1 | 98.5 |
| Analog A (Fluoro-) | A549 Viability | 8.7 [7.1 - 10.6] | 1.3 | 99.2 |
| Analog B (Methoxy-) | A549 Viability | 45.1 [39.5 - 51.5] | 0.9 | 95.7 |
| Doxorubicin (Control) | A549 Viability | 0.8 [0.6 - 1.1] | 1.2 | 100 |
* Indicates a statistically significant difference (P < 0.05) compared to this compound as determined by an F-test.
Interpretation of Results
-
Potency: Analog A (IC50 = 8.7 µM) is the most potent of the novel compounds, being approximately 1.75-fold more potent than the parent this compound. This difference is statistically significant. Analog B (IC50 = 45.1 µM) is significantly less potent.
-
Efficacy: All three compounds demonstrate high efficacy, achieving over 95% inhibition of cell viability at the highest concentrations tested.
-
Hill Slope: The Hill slopes are all close to 1, suggesting a standard 1:1 interaction with the biological target without significant cooperativity.
Conclusion
References
-
Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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IJCPS. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
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Wikipedia. (n.d.). Dose–response relationship. [Link]
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World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]
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Springer. (2018, February 8). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. [Link]
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Wikipedia. (n.d.). IC50. [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. [Link]
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Boster. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Eindhoven University of Technology. (2016, April 19). Statistical methods for the analysis of bioassay data. [Link]
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University of Pittsburgh. (2013, November 22). Dose-response Curve Analysis; Modified EM Algorithm. [Link]
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GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. [Link]
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protocols.io. (2018, June 26). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
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A Researcher's Guide to the Comparative Validation of Pyrimidine-Based Anticancer Agents
In the landscape of modern oncology, pyrimidine derivatives represent a cornerstone of targeted therapeutics.[1][2] Their structural versatility allows for the fine-tuning of interactions with a multitude of biological targets, leading to a broad spectrum of anticancer activities.[3][4][5] This guide provides a comprehensive comparison of representative pyrimidine-based compounds, underpinned by peer-reviewed experimental data. We will delve into their differential efficacy, outline the requisite validation protocols, and elucidate the causal relationships behind the experimental designs, offering a robust framework for researchers, scientists, and drug development professionals.
I. The Pyrimidine Scaffold: A Privileged Structure in Oncology
The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms, is a fundamental component of nucleic acids, rendering its analogs potent antimetabolites in cancer therapy.[6] By mimicking natural pyrimidines, these synthetic derivatives can disrupt DNA and RNA synthesis and repair, leading to the selective death of rapidly proliferating cancer cells.[6] Furthermore, modifications to the pyrimidine core have yielded potent inhibitors of various protein kinases, which are often dysregulated in cancer.[7][8]
II. Comparative Efficacy of Pyrimidine Derivatives
The true measure of a therapeutic agent lies in its performance. Below, we compare the in vitro cytotoxic and enzyme inhibitory activities of several notable pyrimidine derivatives against various cancer cell lines and kinase targets. This data, compiled from peer-reviewed studies, serves as a benchmark for evaluating novel compounds.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Pyrimidine Derivatives Against Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Pyrido[2,3-d]pyrimidine Derivative 4 | MCF-7 | Breast | 0.57 | Staurosporine | 6.76 | [9] |
| Pyrido[2,3-d]pyrimidine Derivative 11 | MCF-7 | Breast | 1.31 | Staurosporine | 6.76 | [9] |
| Pyrido[2,3-d]pyrimidine Derivative 4 | HepG2 | Liver | 1.13 | Staurosporine | 5.07 | [9] |
| Pyrido[2,3-d]pyrimidine Derivative 11 | HepG2 | Liver | 0.99 | Staurosporine | 5.07 | [9] |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one | MiaPaCa-2 | Pancreatic | 1.95 | - | - | [9] |
| Fused 1,4-benzodioxane pyrimidine derivative | A549 | Lung | 0.80 ± 0.09 | - | - | [3] |
| Fused 1,4-benzodioxane pyrimidine derivative | HepG2 | Liver | 0.11 ± 0.02 | - | - | [3] |
| Pyrimidine-sulfonamide hybrid 9a | HCT-116 | Colon | 9.64 | 5-Fluorouracil | 37.22 | [10] |
| Pyrimidine-sulfonamide hybrid 9b | HT-29 | Colon | 9.95 | 5-Fluorouracil | 16.07 | [10] |
Table 2: Comparative Enzyme Inhibition (IC50) of Pyrimidine Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| Pyrido[2,3-d]pyrimidine Derivative 4 | PIM-1 Kinase | 11.4 | Staurosporine | 16.7 | [9] |
| Pyrido[2,3-d]pyrimidine Derivative 10 | PIM-1 Kinase | 17.2 | Staurosporine | 16.7 | [9] |
| N-(pyridin-3-yl) pyrimidin-4-amine derivative | CDK2/cyclin A2 | 64.42 | AZD5438 | - | [11] |
| 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one derivative | Lck | 10.6 | - | - | [11] |
| Pyrazolo[3,4-d]pyrimidine (SI306) | Src Kinase | Low µM range | - | - | [12] |
III. Experimental Validation Protocols: A Step-by-Step Guide
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. Here, we detail the methodologies for key in vitro assays used to validate the efficacy of pyrimidine derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine derivative (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining the in vitro cytotoxicity of pyrimidine derivatives using the MTT assay.
Kinase inhibition assays are crucial for validating the mechanism of action of pyrimidine derivatives targeting specific kinases.
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a target kinase, often by quantifying the phosphorylation of a substrate.
Protocol (Example: ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and the test compound in the appropriate buffer.
-
Kinase Reaction: In a 96-well plate, mix the kinase, substrate, and the pyrimidine derivative at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[14]
Caption: General workflow for an in vitro kinase inhibition assay.
IV. In Vivo Validation: From Bench to Preclinical Models
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the therapeutic potential of a pyrimidine derivative in a complex biological system.
Key In Vivo Endpoints:
-
Tumor Growth Inhibition: Assessing the reduction in tumor volume in xenograft or syngeneic mouse models.[15]
-
Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[15]
-
Toxicity and Safety Assessment: Evaluating potential adverse effects and determining the maximum tolerated dose (MTD).[15]
Caption: The progression from in vitro validation to in vivo studies for a pyrimidine-based drug candidate.
V. Conclusion and Future Directions
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of novel anticancer agents. The comparative data and standardized protocols presented in this guide are intended to empower researchers to rigorously evaluate their own pyrimidine derivatives and contribute to the advancement of targeted cancer therapies. Future research will undoubtedly focus on the development of next-generation pyrimidine derivatives with enhanced potency, selectivity, and the ability to overcome drug resistance.[1][15]
References
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC - NIH. [Link]
-
Pyrimidine hybrids with in vivo anticancer therapeutic potential. ResearchGate. [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH. [Link]
-
Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed. [Link]
-
Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. PubMed. [Link]
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Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online. [Link]
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Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. METHODS. [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
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IC 50 values of the experimental compounds towards the tested cell lines. ResearchGate. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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A Senior Application Scientist's Guide to the Independent Verification of 5-Ethylpyrimidin-4-ol
Abstract
This guide provides a comprehensive framework for the independent verification of 5-Ethylpyrimidin-4-ol (CAS No. 25198-98-5), a critical heterocyclic building block in synthetic chemistry and drug discovery. Moving beyond a simple recitation of protocols, we delve into the causality behind analytical method selection, offering a self-validating system for establishing identity, purity, and quality. We present detailed, field-proven methodologies for spectroscopic and chromatographic analyses, contextualize potential impurities through a discussion of synthetic and purification strategies, and provide a comparative analysis against structurally related pyrimidinone cores. This document is intended for researchers, scientists, and drug development professionals who require unimpeachable confidence in the starting materials that form the foundation of their work.
Introduction: The Imperative for Rigorous Verification
This compound is a substituted pyrimidinone, a scaffold of significant interest in medicinal chemistry, often serving as a precursor for more complex molecules such as kinase inhibitors and other biologically active agents.[1][2] The seemingly simple structure, with a molecular weight of 124.14 g/mol [3], belies the potential for process-related impurities, tautomeric forms, and structural isomers that can arise during synthesis. The presence of such impurities can have profound downstream consequences, leading to failed reactions, misleading biological data, and costly project delays.
Therefore, independent and robust verification is not merely a quality control checkpoint; it is a fundamental component of scientific integrity. This guide establishes a multi-pronged analytical approach, ensuring that the material in the vial corresponds unequivocally to the intended structure and meets the purity requirements for its application.
Establishing Identity: The Orthogonal Analytical Trinity
To confirm the chemical identity of this compound, no single technique is sufficient. We rely on an orthogonal triad of analytical methods—NMR, Mass Spectrometry, and HPLC—where each technique provides a distinct and complementary piece of structural evidence. This multi-faceted confirmation is the cornerstone of a self-validating verification system.
Caption: The Analytical Trinity workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Causality: NMR spectroscopy is the gold standard for unambiguous structure elucidation because it maps the chemical environment and connectivity of every proton and carbon atom in the molecule. For this compound, we expect a distinct set of signals that, together, form a unique molecular fingerprint.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for pyrimidinones and will solubilize the exchangeable N-H and O-H protons.[4]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.[5] Key parameters include a sufficient number of scans (e.g., 16) and a relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires a greater number of scans and a longer acquisition time to achieve a good signal-to-noise ratio.
Data Interpretation & Expected Results: The anticipated spectral data provides a clear benchmark for verification.
| Analysis | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~12.0 (broad) | Singlet | N-H / O-H (Tautomer) |
| ~7.9 | Singlet | C2-H | |
| ~7.6 | Singlet | C6-H | |
| ~2.4 | Quartet | -CH₂-CH₃ | |
| ~1.1 | Triplet | -CH₂-CH₃ | |
| ¹³C NMR | ~160 | - | C4 (C=O) |
| ~158 | - | C6 | |
| ~145 | - | C2 | |
| ~115 | - | C5 | |
| ~20 | - | -CH₂- | |
| ~13 | - | -CH₃ |
Note: Chemical shifts are predictive and may vary based on solvent and concentration. The broad signal around 12.0 ppm is characteristic of the exchangeable proton involved in the pyrimidinol/pyrimidinone tautomerism.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Causality: Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check on its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₆H₈N₂O) with high precision, leaving little room for doubt.
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
Analysis: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
Data Interpretation & Expected Results:
-
Molecular Ion: A prominent peak at m/z 125.0658 in positive mode, corresponding to the [M+H]⁺ ion for the formula C₆H₉N₂O⁺.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. A potential fragment could correspond to the loss of the ethyl group (a loss of 29 Da), which can provide additional structural confirmation.[6]
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
Causality: HPLC separates the target compound from any non-volatile impurities based on differential partitioning between a stationary and mobile phase. When coupled with a UV detector, it provides a quantitative measure of purity based on the relative area of the main peak.
Experimental Protocol:
-
System Setup: Utilize a standard reversed-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions: Develop a gradient method to ensure the elution of both polar and non-polar impurities.[7][8]
| Parameter | Condition |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Data Interpretation & Expected Results: A high-quality sample of this compound should yield a single major peak with a purity value of >98% (by area percent). The retention time and UV spectrum of this peak should be consistent across multiple runs and serve as a reference for future batches.
Contextualizing Quality: Synthesis and Purification
Understanding how this compound is synthesized and purified is crucial for anticipating potential impurities. A plausible and efficient synthetic route involves the catalytic hydrogenation of a 5-ethynylpyrimidine precursor, which avoids harsh conditions that might generate side products.[9]
Caption: A modern synthetic and purification workflow for this compound.
Purification Strategy: The primary method for purifying the final product is recrystallization. However, some pyrimidinones exhibit poor solubility in common organic solvents, dissolving only in high-boiling-point solvents like DMF or DMSO.[10] In such cases, a diffusion crystallization technique can be highly effective:
-
Dissolve the crude compound in a minimal amount of DMF or DMSO.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a volatile "anti-solvent" in which the compound is insoluble (e.g., dichloromethane or diethyl ether).
-
Over several hours or days, the anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, gradually lowering the solubility and promoting the formation of high-purity crystals.[10]
Comparative Analysis: Benchmarking Against Alternatives
In drug discovery and materials science, the choice of a building block is often a comparative one. The 5-ethyl substituent imparts specific steric and electronic properties. How does it compare to other simple pyrimidinones?
| Compound | Structure | MW ( g/mol ) | Melting Point (°C) | Predicted pKa | Key Differentiating Feature |
| This compound | C₆H₈N₂O | 124.14[3] | 83-85[3] | 9.16[3] | Increased lipophilicity and a specific steric profile from the ethyl group. |
| 5-Methylpyrimidin-4-ol | C₅H₆N₂O | 110.12 | ~165-168 | ~9.3 | Smaller steric footprint than the ethyl analog; slightly less lipophilic. |
| Pyrimidin-4-ol | C₄H₄N₂O | 96.09 | ~162-164 | ~8.7 | Lacks substitution at the 5-position, offering a site for further functionalization. |
Discussion for the Drug Development Professional:
-
Lipophilicity: The ethyl group in this compound increases its lipophilicity (LogP) compared to the methyl or unsubstituted analogs. This is a critical parameter influencing a drug candidate's solubility, permeability, and metabolic profile.
-
Steric Interactions: The ethyl group provides more significant steric bulk than a methyl group. This can be exploited to achieve selective binding in a protein's active site or to block a site of metabolic attack.
-
Metabolic Stability: An ethyl group may have different metabolic liabilities compared to a methyl group. Understanding these differences is crucial when designing long-acting therapeutic agents.
Conclusion
The independent verification of this compound is a systematic process grounded in the principles of orthogonal analysis. By combining NMR for structural confirmation, mass spectrometry for molecular weight verification, and HPLC for purity assessment, researchers can establish an unassailable quality profile for this essential building block. This rigorous, multi-technique approach provides the necessary confidence to build complex molecules, generate reliable biological data, and ultimately, accelerate the pace of scientific discovery.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Nudelman, A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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PubMed. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved from [Link]
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MDPI. (2021). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]
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National Institutes of Health. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Retrieved from [Link]
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ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]
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MDPI. (2022). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Retrieved from [Link]
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National Institutes of Health. (2022). Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment. Retrieved from [Link]
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Semantic Scholar. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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National Institutes of Health. (2022). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Retrieved from [Link]
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MDPI. (2021). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Retrieved from [Link]
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NIST WebBook. (n.d.). 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(2-propenyl)-. Retrieved from [Link]
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Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]
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NIST WebBook. (n.d.). 5-Ethyl-2-methyl-4-[(trimethylsilyl)oxy]furan-3(2H)-one. Retrieved from [Link]
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GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
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PubMed. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Data of 5-Ethylpyrimidin-4-ol: An Analysis of Publicly Available Data
Introduction
5-Ethylpyrimidin-4-ol is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Accurate and reproducible characterization of this molecule is paramount for its use in research and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a fingerprint of the molecular structure and purity. This guide aims to compare the spectroscopic data of this compound from various sources to provide researchers, scientists, and drug development professionals with a comprehensive overview of its analytical profile.
Challenges in Data Aggregation
A comprehensive search of publicly accessible databases, including the NIST Chemistry WebBook and PubChem, as well as the broader scientific literature, was conducted to collate experimental spectroscopic data for this compound. This investigation revealed a significant challenge: a lack of readily available, complete, and verifiable experimental spectroscopic datasets from multiple distinct sources for this specific compound. While data for structurally related pyrimidine derivatives are abundant, direct, side-by-side comparison of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound is hampered by the scarcity of public data.
This guide will, therefore, focus on presenting the available information and highlighting the importance of standardized data reporting in the scientific community.
Spectroscopic Data Analysis: A Composite View
In the absence of multiple experimental datasets to compare, this section will present a theoretical analysis based on the known structure of this compound and typical spectroscopic values for related compounds. This serves as a predictive guide for researchers who may be synthesizing or analyzing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
-
Aromatic Protons: The protons on the pyrimidine ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms.
-
Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. The methylene protons are expected around 2.5-3.0 ppm, while the methyl protons will be further upfield, around 1.2-1.5 ppm.
-
Hydroxyl Proton: The hydroxyl (-OH) proton is a broad singlet and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. It may also undergo exchange with deuterated solvents, leading to its disappearance from the spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
Aromatic Carbons: The carbon atoms of the pyrimidine ring will resonate in the downfield region of the spectrum, typically between 110 and 170 ppm.
-
Ethyl Group Carbons: The methylene carbon of the ethyl group is expected to appear around 20-30 ppm, while the methyl carbon will be at a higher field, around 10-15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.
-
C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region.
-
C-O Stretch: The carbon-oxygen single bond stretch of the hydroxyl group will likely appear in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₈N₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic fragments of the pyrimidine ring.
Experimental Workflows
To ensure the generation of high-quality, reproducible spectroscopic data, the following standardized experimental workflows are recommended.
NMR Data Acquisition
Caption: Standard workflow for acquiring NMR spectra.
FT-IR Data Acquisition (ATR Method)
Caption: Standard workflow for acquiring FT-IR spectra using the ATR technique.
Mass Spectrometry Data Acquisition (EI)
Caption: Standard workflow for acquiring a mass spectrum using Electron Ionization (EI).
Conclusion and Recommendations
The comprehensive characterization of chemical compounds is fundamental to scientific research and development. While a direct comparison of experimental spectroscopic data for this compound from multiple public sources is not currently feasible due to a lack of available data, this guide provides a predictive framework based on established spectroscopic principles.
It is strongly recommended that researchers who synthesize or work with this compound acquire a full suite of spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS) and, where possible, make this data publicly available through open-access databases. This practice will significantly enhance the reproducibility of scientific findings and accelerate future research in this area. The use of standardized protocols, such as those outlined in this guide, is crucial for ensuring data quality and comparability across different laboratories.
References
Due to the lack of specific experimental data for this compound in the public domain, this section provides references to general spectroscopic principles and databases.
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethylpyrimidin-4-ol
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Ethylpyrimidin-4-ol, moving beyond simple instructions to explain the critical reasoning behind each procedure.
Section 1: Hazard Profile and Risk Assessment
Pyrimidine and its derivatives are associated with a range of hazards, including flammability, acute toxicity, and skin/eye irritation.[1][2][3][4] Therefore, the foundational principle for handling this compound is to treat it as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) until a formal characterization proves otherwise.[5]
Key Potential Hazards:
-
Acute Toxicity: May be toxic if swallowed, inhaled, or in contact with skin.
-
Irritation: Can cause serious skin and eye irritation.[2]
-
Flammability: As with many organic compounds, flammability is a potential risk.[1][3]
-
Environmental Hazard: Certain pyrimidine derivatives are toxic to aquatic life. Discharge into the environment and sewer systems must be strictly avoided.[1]
Section 2: Pre-Disposal Management: In-Lab Handling and Segregation
Proper disposal begins the moment the chemical is deemed waste. Safe and compliant in-lab management is critical to prevent accidental exposure and regulatory non-compliance.
Personal Protective Equipment (PPE): A rigorous PPE protocol is non-negotiable. Handling of this compound, whether in pure form, in solution, or as waste, requires:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility data.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Waste Segregation: The principle of waste segregation is fundamental to preventing dangerous chemical reactions.
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container for this compound and its directly contaminated materials (e.g., pipette tips, contaminated gloves).
-
Avoid Co-mingling: Do not mix this waste with other streams, such as halogenated solvents, strong acids/bases, or oxidizers, unless their compatibility is explicitly confirmed.[6][7][8] Incompatible chemicals, when mixed, can react violently, emit toxic gases, or cause fires.[6]
-
Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation in a designated SAA.[6][9] This area must be under the direct control of laboratory personnel and clearly marked as a hazardous waste accumulation site.[5][6]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the lifecycle of this compound waste, from generation to final pickup by a licensed disposal vendor.
Step 1: Waste Characterization As the generator, you are legally responsible for determining if the waste is hazardous. Given the data on related compounds, this compound waste should be classified as hazardous.
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. For liquid waste, ensure the container material does not react with the chemical.[5]
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label must, at a minimum, include:
Step 3: Accumulation in the SAA
-
Keep the waste container closed at all times, except when adding waste.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[5]
-
Store the container in a secondary containment bin within the SAA to contain any potential leaks.
Step 4: Arranging for Final Disposal
-
Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though this can vary), arrange for its removal.[6]
-
Contact your institution's Environmental Health & Safety (EHS) department. They will coordinate with a licensed hazardous waste disposal company for pickup, transport, and final destruction.[10] The most common and environmentally sound method of destruction is high-temperature incineration at a licensed facility.[1][11][12]
Step 5: Documentation Maintain meticulous records of your waste generation and disposal. This "cradle-to-grave" tracking is a legal requirement and essential for safety audits.[10]
Data and Procedural Summary
| Parameter | Specification | Rationale |
| Chemical Name | This compound | Ensures accurate identification for waste handlers and emergency responders. |
| Primary Hazards | Acute Toxicity, Skin/Eye Irritant, Potential Flammability | Based on data from analogous pyrimidine compounds.[2][3] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat, Use in Fume Hood | Protects against dermal, ocular, and respiratory exposure. |
| Container Type | Labeled, sealed, chemically compatible container (e.g., HDPE or glass) | Prevents leaks, reactions, and fugitive emissions.[5] |
| Disposal Method | Collection by a licensed hazardous waste vendor for incineration. | Ensures regulatory compliance and environmental protection.[1][3] |
| Prohibitions | DO NOT dispose of in sanitary sewer or regular trash.[1] | Prevents contamination of water systems and harm to sanitation workers. |
Disposal Workflow Diagram
Caption: Decision workflow for managing this compound waste from generation to final disposal.
Section 4: Regulatory Compliance
In the United States, the management of hazardous laboratory waste is primarily governed by the Environmental Protection Agency (EPA) under RCRA.[5] It is crucial to understand your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates accumulation limits and reporting requirements.[9] Academic institutions may operate under alternative rules specified in 40 CFR Part 262, Subpart K, which provides more operational flexibility for laboratory settings.[13] Always consult your institution's EHS department, as they will provide guidance based on federal, state, and local regulations.
Section 5: Emergency Procedures for Spills and Exposures
Small Spill Response (Contained within a fume hood):
-
Alert: Notify personnel in the immediate area.
-
Contain: Use a chemical spill kit with appropriate absorbent pads or powder to contain the spill.
-
Clean: Carefully collect the absorbed material using non-sparking tools.[1]
-
Dispose: Place all cleanup materials (absorbents, contaminated gloves, etc.) into a hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
For large spills, or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's emergency response team immediately.
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
References
-
Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]
-
Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]
-
Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Managing Hazardous Chemical Waste in the Lab Source: American Laboratory URL: [Link]
-
Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Chemical Waste Disposal Guidelines Source: Emory University, Department of Chemistry URL: [Link]
-
Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL: [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
